molecular formula C20H30N12O12P2 B15500277 c-di-AMP diammonium

c-di-AMP diammonium

Cat. No.: B15500277
M. Wt: 692.5 g/mol
InChI Key: AIDXTHZCXMJPDC-VEQUCWRQSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C-di-AMP diammonium is a useful research compound. Its molecular formula is C20H30N12O12P2 and its molecular weight is 692.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30N12O12P2

Molecular Weight

692.5 g/mol

IUPAC Name

diazanium;(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-3,18-dihydroxy-12-oxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-9-olate

InChI

InChI=1S/C20H23N10O12P2.2H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);2*1H3/q-1;;/p+1/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1

InChI Key

AIDXTHZCXMJPDC-VEQUCWRQSA-O

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)[O-])OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)[O-].[NH4+].[NH4+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)[O-])OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)[O-].[NH4+].[NH4+]

Origin of Product

United States

Foundational & Exploratory

The Role of Cyclic di-AMP in Gram-Positive Bacteria: A Technical Guide to Signaling Pathways and Core Functions

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical and often essential second messenger in a wide array of Gram-positive bacteria, including notable human pathogens like Staphylococcus aureus, Listeria monocytogenes, and Bacillus subtilis.[1][2][3] Unlike other bacterial second messengers, c-di-AMP is unique in that it is indispensable for the growth of many bacteria under standard laboratory conditions, yet its accumulation can also be toxic.[1][3] This nucleotide signaling molecule is a central hub for integrating various cellular signals to control fundamental physiological processes. Key among these are the maintenance of cell wall homeostasis, the regulation of potassium and osmolyte balance, DNA damage repair, and the modulation of central metabolism. The synthesis and degradation of c-di-AMP are tightly controlled by specific diadenylate cyclases (DACs) and phosphodiesterases (PDEs), respectively. C-di-AMP exerts its regulatory effects by binding to a diverse range of effector molecules, including protein receptors and RNA riboswitches, thereby modulating their activity. Given its essentiality and its central role in viability and virulence, the c-di-AMP signaling pathway represents a promising target for the development of novel antimicrobial agents. This guide provides an in-depth technical overview of the c-di-AMP signaling network, summarizes key quantitative data, and details essential experimental protocols for its study.

The c-di-AMP Signaling Network: Synthesis, Degradation, and Homeostasis

The intracellular concentration of c-di-AMP is meticulously balanced through the coordinated actions of synthesizing enzymes, diadenylate cyclases (DACs), and degrading enzymes, phosphodiesterases (PDEs). This balance is crucial, as both the absence and the overaccumulation of c-di-AMP can be detrimental to bacterial growth and survival.

Synthesis: Diadenylate Cyclases (DACs)

C-di-AMP is synthesized from two molecules of ATP by DAC enzymes, which all contain a conserved catalytic DAC domain. In Gram-positive bacteria, three main types of DACs have been characterized:

  • CdaA (or DacA): This is the most common and widespread DAC, found in pathogens such as S. aureus, L. monocytogenes, and Streptococcus pneumoniae. CdaA is a membrane-anchored protein that is primarily responsible for synthesizing the c-di-AMP pool required for cell wall homeostasis and potassium ion transport. The cdaA gene is often found in a conserved operon with glmM, a gene encoding a key enzyme in peptidoglycan precursor biosynthesis, suggesting a tight regulatory link between c-di-AMP synthesis and cell wall production.

  • DisA: This enzyme has a dual function as a DNA integrity scanning protein and a diadenylate cyclase. DisA forms octameric structures that scan DNA for damage. In the absence of DNA damage, DisA synthesizes c-di-AMP, which acts as a checkpoint signal before sporulation and DNA replication. When DisA encounters branched DNA structures, such as those formed during DNA damage, its cyclase activity is allosterically inhibited.

  • CdaS: This DAC is primarily found in Bacillus species and its expression is specific to sporulation, suggesting its role is to provide a pool of c-di-AMP required during this developmental process.

Degradation: Phosphodiesterases (PDEs)

The hydrolysis of c-di-AMP is carried out by specific phosphodiesterases, which break the cyclic dinucleotide down to the linear 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP. The main classes of PDEs in Gram-positive bacteria are:

  • GdpP (also known as YybT): A membrane-bound PDE with a DHH/DHHA1 domain that degrades c-di-AMP to pApA. Deletion of gdpP leads to a significant increase in intracellular c-di-AMP levels.

  • PgpH: An HD-domain containing PDE that also contributes to c-di-AMP degradation. In B. subtilis, PgpH is considered a major c-di-AMP-hydrolyzing phosphodiesterase.

  • Pde2: A cytoplasmic DHH/DHHA1 domain-containing PDE identified in S. aureus that shows a preference for hydrolyzing the linear pApA to AMP, though it can also hydrolyze c-di-AMP.

The overall homeostasis of c-di-AMP is visualized in the signaling pathway diagram below.

c_di_AMP_Signaling cluster_synthesis Synthesis cluster_degradation Degradation cluster_effectors Effectors & Targets cluster_outcomes Physiological Outcomes ATP 2 ATP CdaA CdaA (DacA) ATP->CdaA DisA DisA ATP->DisA CdaS CdaS (Sporulation) ATP->CdaS cdiAMP c-di-AMP CdaA->cdiAMP DisA->cdiAMP CdaS->cdiAMP GdpP GdpP pApA pApA GdpP->pApA PgpH PgpH PgpH->pApA AMP 2 AMP pApA->AMP cdiAMP->GdpP cdiAMP->PgpH KtrA KtrA (K+ Gating) cdiAMP->KtrA KdpD KdpD (Sensor Kinase) cdiAMP->KdpD PstA PstA (PII-like) cdiAMP->PstA PycA PycA (Metabolism) cdiAMP->PycA ydaO ydaO Riboswitch cdiAMP->ydaO Osm Osmolyte & K+ Homeostasis KtrA->Osm KdpD->Osm CWH Cell Wall Homeostasis PstA->CWH Metab Central Metabolism PycA->Metab ydaO->Osm Vir Virulence DDR DNA Damage Response

Figure 1: Core c-di-AMP signaling pathway in Gram-positive bacteria.

Core Physiological Roles of c-di-AMP

C-di-AMP signaling is integral to a multitude of cellular processes essential for bacterial survival, adaptation, and pathogenicity.

Osmolyte and Potassium Homeostasis

Perhaps the most critical function of c-di-AMP is the regulation of cellular turgor pressure through the control of potassium (K+) and osmolyte transport. This function is considered the primary reason for the essentiality of c-di-AMP in many bacteria. C-di-AMP directly binds to and inhibits various K+ uptake systems, including the gating component KtrA of the KtrAB transporter. It also binds to the sensor kinase KdpD, downregulating the expression of the Kdp potassium transporter. Furthermore, c-di-AMP interacts with the ydaO riboswitch, which controls the expression of genes encoding osmolyte transporters. By tightly controlling the influx of ions and osmolytes, c-di-AMP prevents excessive turgor pressure that could lead to cell lysis, especially when the cell wall is compromised.

Cell Wall Homeostasis and Antibiotic Resistance

C-di-AMP levels are intricately linked to the integrity of the bacterial cell wall. Altered levels of c-di-AMP affect susceptibility to peptidoglycan-targeting antibiotics like β-lactams. Generally, high levels of c-di-AMP, often resulting from the deletion of a phosphodiesterase like gdpP, lead to increased resistance to β-lactams. This is associated with an increase in the amount of cross-linked peptidoglycan, which strengthens the cell wall. Conversely, depletion of c-di-AMP increases sensitivity to these antibiotics. In S. aureus, high c-di-AMP levels have been shown to increase cell wall thickness and activate the cell wall stress stimulon (CWSS), contributing to antibiotic resistance.

DNA Damage Response

Through the activity of the diadenylate cyclase DisA, c-di-AMP signaling is directly connected to the DNA damage response. DisA patrols the bacterial chromosome, and upon detecting DNA lesions, its c-di-AMP synthesis activity is inhibited. This drop in c-di-AMP levels serves as a signal to halt processes like sporulation until the DNA is repaired. Studies in B. subtilis have shown that maintaining appropriate c-di-AMP levels is crucial for the efficient repair of DNA damage caused by agents like methyl methane sulfonate (MMS) and H2O2.

Regulation of Central Metabolism

C-di-AMP also plays a significant role in modulating central metabolic pathways. In L. monocytogenes, c-di-AMP was found to be an allosteric activator of the enzyme pyruvate carboxylase (PycA), a key enzyme that replenishes the TCA cycle. This interaction reveals a direct link between this second messenger and the control of carbon flux in the cell. By regulating central metabolism, c-di-AMP helps to balance metabolic activity with the osmotic state of the cell, which is crucial for growth and stress resistance.

Quantitative Data on c-di-AMP Signaling

Quantitative analysis of the components of the c-di-AMP signaling pathway is essential for understanding its dynamics and regulatory mechanisms. The following tables summarize key available data.

Table 1: Binding Affinities of c-di-AMP Receptors

Receptor ProteinOrganismLigandBinding Affinity (Kd)Method
KdpD (USP Domain)Staphylococcus aureusc-di-AMP2 ± 0.18 µMDRaCALA

Data sourced from Moscoso et al., 2015.

Table 2: Enzyme Inhibition Data

EnzymeOrganismInhibitorInhibition Constant
GdpP (PDE)Staphylococcus aureusppGppKi = 129.7 ± 42.8 µM
Pde2 (PDE)Staphylococcus aureusppGppIC50 = 139 ± 5.6 µM

Data sourced from Corrigan et al., 2015 and Bowman et al., 2016 as cited in Gaca et al., 2015.

Key Experimental Methodologies

The study of c-di-AMP signaling relies on a set of specialized biochemical and analytical techniques. This section details the core protocols for quantifying c-di-AMP, identifying its binding partners, and measuring enzyme activities.

Quantification of Intracellular c-di-AMP by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of c-di-AMP from bacterial cells.

Protocol Outline:

  • Cell Culture and Harvesting: Grow bacterial cells (e.g., 20 mL culture) to the desired growth phase (e.g., OD600 of 1.0) under specific conditions. Rapidly harvest the cells by centrifugation at low temperature (e.g., 0°C) and immediately freeze the pellet in liquid nitrogen to quench metabolic activity.

  • Nucleotide Extraction: Resuspend the frozen cell pellet in an extraction solvent, typically a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v), often buffered and containing an internal standard (e.g., 13C- or 15N-labeled c-di-AMP) for accurate quantification.

  • Cell Lysis: Lyse the cells within the extraction solvent using physical methods such as bead beating or sonication, followed by incubation at high temperature (e.g., 95°C) to denature proteins and release nucleotides.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris. Collect the supernatant containing the soluble nucleotides.

  • LC-MS/MS Analysis: Inject the clarified extract onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer. Separate c-di-AMP from other nucleotides using a suitable gradient. Detect and quantify c-di-AMP using multiple reaction monitoring (MRM) mode, tracking the specific parent-to-fragment ion transition for both the analyte and the internal standard.

  • Data Analysis: Construct a standard curve using known concentrations of pure c-di-AMP. Calculate the intracellular concentration of c-di-AMP in the original sample based on the standard curve and normalize to cell number or total protein content.

LCMS_Workflow Start Bacterial Culture Harvest 1. Harvest & Quench (Centrifugation, Liquid N2) Start->Harvest Extract 2. Nucleotide Extraction (Acetonitrile/Methanol/H2O + Internal Standard) Harvest->Extract Lyse 3. Cell Lysis (Bead Beating/Sonication) Extract->Lyse Clarify 4. Clarification (Centrifugation) Lyse->Clarify Analyze 5. LC-MS/MS Analysis (Reverse Phase Separation, MRM Detection) Clarify->Analyze Quantify 6. Data Quantification (Standard Curve) Analyze->Quantify End Intracellular c-di-AMP Conc. Quantify->End

Figure 2: Experimental workflow for c-di-AMP quantification by LC-MS/MS.
Identification of c-di-AMP Binding Proteins by DRaCALA

The Differential Radial Capillary Action of Ligand Assay (DRaCALA) is a high-throughput method ideal for screening entire libraries of open reading frames (ORFeomes) to identify proteins that bind to a specific radiolabeled ligand, such as 32P-c-di-AMP.

Protocol Outline:

  • Prepare ORFeome Lysates: Grow an E. coli expression library where each strain overproduces a single protein from the target bacterium's ORFeome (e.g., S. aureus) in a 96-well format. Induce protein expression (e.g., with IPTG) and prepare crude cell lysates for each well.

  • Prepare Radiolabeled Ligand: Synthesize high-specific-activity 32P-c-di-AMP using a purified diadenylate cyclase enzyme and [α-32P]ATP.

  • Binding Reaction: In a 96-well plate, mix a small volume of each cell lysate with the 32P-c-di-AMP.

  • Spotting: Spot a small aliquot (1-2 µL) of each binding reaction onto a dry nitrocellulose membrane.

  • Capillary Action and Separation: The solvent and unbound 32P-c-di-AMP are wicked away from the center of the spot by capillary action. Protein-ligand complexes, being larger, are immobilized at the center of the spot.

  • Detection and Analysis: Expose the membrane to a phosphor screen and image the radioactive signals. Quantify the fraction of bound ligand for each spot by comparing the signal intensity at the center to the total signal. Wells showing a significantly higher fraction of bound ligand compared to background are considered positive hits.

  • Hit Validation: Positive hits are validated using purified proteins and competition assays with an excess of unlabeled c-di-AMP to ensure specificity. Binding affinity (Kd) can also be determined by titrating the protein concentration.

DRaCALA_Workflow Start ORFeome Library (96-well format) Step1 1. Prepare Cell Lysates (Overexpression & Lysis) Start->Step1 Ligand Radiolabeled Ligand (32P-c-di-AMP) Step2 2. Binding Reaction (Mix Lysate + 32P-c-di-AMP) Ligand->Step2 Step1->Step2 Step3 3. Spot onto Nitrocellulose Step2->Step3 Step4 4. Imaging & Quantification (Phosphorimager) Step3->Step4 Step5 5. Hit Identification & Validation (Competition Assay, Kd Determination) Step4->Step5 End Identified c-di-AMP Binding Proteins Step5->End

Figure 3: Workflow for identifying c-di-AMP receptors using DRaCALA.
In Vitro Enzyme Activity Assays

Measuring the kinetic parameters of DACs and PDEs is crucial for understanding their function and for screening potential inhibitors. HPLC-based assays are a common non-radioactive method.

Protocol Outline (Diadenylate Cyclase Assay):

  • Protein Purification: Express and purify the diadenylate cyclase of interest (e.g., His-tagged DisA or CdaA) using affinity chromatography (e.g., Ni-NTA).

  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris, 300 mM NaCl, pH 9.4), a metal cofactor (e.g., 10 mM MgCl2), and the substrate, ATP.

  • Enzyme Reaction: Initiate the reaction by adding a known concentration of the purified enzyme. Incubate at a constant temperature (e.g., 37°C) for a defined time course (e.g., samples taken at 0, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction at each time point by adding a quenching agent like EDTA or by heat inactivation.

  • HPLC Analysis: Inject the reaction samples onto a reverse-phase C18 HPLC column. Separate the substrate (ATP), product (c-di-AMP), and any intermediates using a suitable buffer gradient (e.g., acetonitrile gradient).

  • Quantification: Monitor the elution profile at a wavelength of 254 or 260 nm. Identify and quantify the amount of c-di-AMP produced by comparing the peak area to a standard curve generated with pure c-di-AMP.

  • Kinetic Analysis: Determine kinetic parameters (Km, Vmax, kcat) by measuring the initial reaction rates at varying substrate concentrations.

A similar protocol can be adapted for phosphodiesterase assays , where c-di-AMP is used as the substrate, and the appearance of the product (pApA or AMP) is monitored over time.

Enzyme_Assay_Workflow Start Purified Enzyme (DAC or PDE) Step2 2. Initiate Reaction (Add Enzyme, Incubate at 37°C) Start->Step2 Substrate Substrate (ATP or c-di-AMP) Step1 1. Reaction Setup (Buffer, Cofactors, Substrate) Substrate->Step1 Step1->Step2 Step3 3. Time-course Sampling & Reaction Termination (EDTA) Step2->Step3 Step4 4. HPLC Analysis (Separate Substrate & Product) Step3->Step4 Step5 5. Quantify Product Formation (Peak Area vs. Standard Curve) Step4->Step5 End Enzyme Kinetic Parameters (Km, Vmax, kcat) Step5->End

Figure 4: General workflow for an HPLC-based enzyme activity assay.

Conclusion and Future Directions

The second messenger c-di-AMP is a central regulator of physiology in many Gram-positive bacteria. Its essential role in controlling fundamental processes such as osmotic homeostasis and cell wall integrity makes its metabolic pathway an attractive target for novel antimicrobial drug development. The intricate network of cyclases, phosphodiesterases, and effector proteins highlights a sophisticated signaling system that allows bacteria to adapt to environmental stress and successfully colonize hosts. Future research will likely focus on further elucidating the regulatory mechanisms that control the activity of DACs and PDEs, identifying the complete set of c-di-AMP effectors in various pathogens, and developing specific inhibitors of c-di-AMP synthesis as a new class of antibiotics.

References

The Inner Workings of a Key Bacterial Signal: A Technical Guide to Cyclic di-AMP's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Once a mysterious molecule, cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in the intricate signaling networks of many bacteria. Its influence extends from fundamental physiological processes to the complex interplay between pathogens and their hosts. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core mechanisms of c-di-AMP action, from its synthesis and degradation to its diverse downstream effects. The guide emphasizes quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The Lifecycle of a Second Messenger: Synthesis and Degradation of c-di-AMP

The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated action of two classes of enzymes: diadenylate cyclases (DACs) that synthesize it, and phosphodiesterases (PDEs) that break it down.[1][2] This dynamic balance allows bacteria to rapidly respond to a variety of internal and external cues.

Synthesis: c-di-AMP is synthesized from two molecules of ATP by diadenylate cyclases, also known as DacA.[2][3] These enzymes are characterized by a conserved DAC domain.[4] Bacteria can possess one or more DACs, each often responding to different signals. For instance, in Bacillus subtilis, three distinct DACs have been identified: DisA, CdaA, and CdaS. DisA is involved in monitoring DNA integrity, while CdaA is crucial for cell wall homeostasis.

Degradation: The hydrolysis of c-di-AMP is carried out by phosphodiesterases (PDEs), which break it down into linear 5'-phosphoadenylyl-adenosine (pApA) or directly to two molecules of AMP. Several families of PDEs have been identified, including those with DHH/DHHA1 domains and HD domains. The activity of these PDEs can be regulated by other signaling molecules, such as the stringent response alarmone (p)ppGpp, creating a complex and interconnected signaling web.

Figure 1. The Lifecycle of Cyclic di-AMP cluster_synthesis Synthesis cluster_degradation Degradation ATP 2 ATP DAC Diadenylate Cyclase (DAC) (e.g., CdaA, DisA) ATP->DAC c_di_AMP Cyclic di-AMP PDE_DHH Phosphodiesterase (PDE) (DHH/DHHA1 domain) c_di_AMP->PDE_DHH PDE_HD Phosphodiesterase (PDE) (HD domain) c_di_AMP->PDE_HD pApA pApA AMP 2 AMP pApA->AMP DAC->c_di_AMP Synthesis PDE_DHH->pApA Degradation PDE_HD->pApA Degradation

A simplified overview of the synthesis and degradation of cyclic di-AMP.

Molecular Targets: How c-di-AMP Exerts Its Influence

c-di-AMP's regulatory effects are mediated through its direct binding to a diverse array of molecular targets, including proteins and RNA riboswitches. These interactions lead to conformational changes in the target molecules, thereby modulating their activity.

Protein Receptors: A growing number of c-di-AMP-binding proteins have been identified, many of which are involved in fundamental cellular processes. These include:

  • Ion Transporters: A primary role for c-di-AMP is in the regulation of potassium (K+) homeostasis. It directly binds to and inhibits K+ uptake systems like KtrA and KupA/B, and can activate K+ efflux systems. This regulation is critical for maintaining osmotic balance and turgor pressure.

  • Enzymes: c-di-AMP can allosterically regulate the activity of various enzymes. For example, it has been shown to modulate the activity of pyruvate carboxylase, linking central metabolism to the cell's physiological state.

  • Transcription Factors and Regulators: By binding to transcription factors or regulatory proteins, c-di-AMP can control gene expression. For instance, in Mycobacterium smegmatis, the transcription factor DarR binds c-di-AMP, leading to altered gene expression.

Riboswitches: In addition to protein targets, c-di-AMP can also bind to specific RNA structures called riboswitches, which are typically located in the 5' untranslated region of messenger RNAs. This binding event induces a conformational change in the RNA, leading to either transcriptional termination or inhibition of translation, thereby controlling the expression of downstream genes, often those encoding ion transporters.

Host-Pathogen Interactions: c-di-AMP in the Immune Spotlight

Beyond its roles in bacterial physiology, c-di-AMP has emerged as a key molecule in the interaction between bacterial pathogens and their hosts. When bacteria invade host cells, they can release c-di-AMP into the cytoplasm, where it is recognized by host immune sensors, triggering an innate immune response.

The STING Pathway: The primary host sensor for cyclic dinucleotides, including c-di-AMP, is the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum. Binding of c-di-AMP to STING induces a conformational change, leading to its activation and translocation to the Golgi apparatus. This initiates a signaling cascade involving TBK1 and IRF3, culminating in the production of type I interferons and other pro-inflammatory cytokines, which are crucial for anti-bacterial defense.

Figure 2. The STING Signaling Pathway c_di_AMP c-di-AMP (from bacteria) STING STING (on ER) c_di_AMP->STING Binds and activates STING_active Activated STING (translocates to Golgi) STING->STING_active TBK1 TBK1 STING_active->TBK1 Recruits and activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 Nucleus Nucleus p_IRF3->Nucleus Dimerizes and translocates IFN Type I Interferons (e.g., IFN-β) Nucleus->IFN Induces gene expression

Activation of the innate immune response by c-di-AMP via the STING pathway.

The RECON Pathway: Another host protein, RECON (Redox-sensitive Ets-domain-containing protein 1), has been identified as a high-affinity receptor for c-di-AMP. RECON can act as a negative regulator of the STING pathway by sequestering c-di-AMP. However, the binding of c-di-AMP to RECON also inhibits its enzymatic activity, leading to the activation of the NF-κB signaling pathway and the production of pro-inflammatory mediators, contributing to the anti-bacterial response.

Figure 3. The RECON Signaling Pathway c_di_AMP c-di-AMP (from bacteria) RECON RECON c_di_AMP->RECON Binds and inhibits RECON_inhibited Inhibited RECON RECON->RECON_inhibited NF_kB NF-κB Pathway RECON_inhibited->NF_kB Leads to activation Inflammation Pro-inflammatory Gene Expression NF_kB->Inflammation

Modulation of the host inflammatory response by c-di-AMP through RECON.

Quantitative Data Summary

The following tables summarize key quantitative data related to c-di-AMP signaling, providing a basis for comparative analysis and computational modeling.

Table 1: Binding Affinities of c-di-AMP for Receptor Proteins

Receptor ProteinOrganismMethodDissociation Constant (Kd)Reference
KdpD (USP domain)Staphylococcus aureusDRaCALA2 ± 0.18 µM
KhtTBacillus subtilisITC~40 nM (pH 7.5), ~130 nM (pH 8.0)
DarBBacillus subtilisITC27.0 ± 1.98 nM
CdgRAnabaena sp. PCC 7120LSPR2.66 ± 0.6 µM

Table 2: Enzyme Kinetics of c-di-AMP Metabolizing Enzymes

EnzymeOrganismSubstrateKmkcatkcat/Km (M⁻¹s⁻¹)Reference
MsPDEMycobacterium smegmatisc-di-AMP0.37 mM (pH 7.5)1.64 mM/min (pH 7.5)-
CpdBEscherichia colic-di-AMP--≥ 10⁵

Table 3: Intracellular Concentrations of c-di-AMP

OrganismGrowth ConditionConcentrationReference
Staphylococcus aureus-Varies
Bacillus subtilis-1-5 µM
Lactococcus lactisRich mediaVaries

Experimental Protocols

This section provides an overview of key experimental methodologies used to study c-di-AMP signaling.

Quantification of c-di-AMP by LC-MS/MS

Objective: To accurately measure the intracellular concentration of c-di-AMP in bacterial cells.

Principle: This method utilizes liquid chromatography (LC) to separate c-di-AMP from other cellular components, followed by tandem mass spectrometry (MS/MS) for sensitive and specific detection and quantification.

Detailed Protocol:

  • Cell Culture and Harvesting: Grow bacterial cultures to the desired optical density. Rapidly harvest cells by centrifugation at 4°C to quench metabolic activity.

  • Metabolite Extraction: Resuspend the cell pellet in an extraction solvent (e.g., a mixture of acetonitrile, methanol, and water). Lyse the cells using methods such as bead beating or sonication.

  • Protein Precipitation and Clarification: Precipitate proteins by incubation at low temperatures (e.g., -20°C) and clarify the extract by centrifugation.

  • LC-MS/MS Analysis:

    • Inject the clarified supernatant onto a reverse-phase C18 column.

    • Separate metabolites using a gradient of mobile phases, typically water with a small amount of formic acid (for protonation) and an organic solvent like acetonitrile or methanol.

    • Detect c-di-AMP using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for c-di-AMP should be used for quantification.

    • Quantify the amount of c-di-AMP by comparing the peak area to a standard curve generated with known concentrations of purified c-di-AMP.

In Vitro Diadenylate Cyclase (DAC) Activity Assay

Objective: To measure the enzymatic activity of a purified diadenylate cyclase.

Principle: The assay measures the conversion of a substrate (ATP) to the product (c-di-AMP) over time. The product can be detected using various methods, including HPLC or by using radiolabeled ATP.

Detailed Protocol:

  • Reaction Setup: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), MgCl₂ or MnCl₂ as a cofactor, a known concentration of ATP, and the purified DAC enzyme.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.

  • Reaction Termination: Stop the reaction by heat inactivation or by adding EDTA to chelate the metal cofactors.

  • Product Detection:

    • HPLC-based method: Separate the reaction components by reverse-phase HPLC and quantify the c-di-AMP peak by integrating its area and comparing it to a standard curve.

    • Radiolabel-based method: Use [α-³²P]ATP as the substrate. After the reaction, separate the labeled c-di-AMP from the unreacted ATP using thin-layer chromatography (TLC). Quantify the amount of c-di-AMP by phosphorimaging.

Affinity Pull-Down Assay to Identify c-di-AMP Binding Proteins

Objective: To identify proteins from a cellular lysate that bind to c-di-AMP.

Principle: A modified c-di-AMP molecule, typically biotinylated, is immobilized on streptavidin-coated beads. These beads are then used to "pull down" binding proteins from a cell extract. The captured proteins are then identified by mass spectrometry.

Detailed Protocol:

  • Preparation of c-di-AMP-beads: Incubate biotinylated c-di-AMP with streptavidin-coated magnetic beads to allow for immobilization.

  • Preparation of Cell Lysate: Grow and harvest bacterial cells. Lyse the cells to release the proteins and clarify the lysate by centrifugation.

  • Binding Reaction: Incubate the c-di-AMP-coated beads with the cell lysate to allow for the binding of c-di-AMP receptor proteins. Include a control with beads that have not been coated with c-di-AMP to identify non-specific binders.

  • Washing: Wash the beads several times with a suitable buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE loading buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, visualize them by staining (e.g., Coomassie or silver stain), and excise the protein bands of interest. Identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Figure 4. Affinity Pull-Down Assay Workflow start Start biotin_cdiamp Biotinylated c-di-AMP start->biotin_cdiamp immobilize Immobilize biotin_cdiamp->immobilize beads Streptavidin Beads beads->immobilize incubate Incubate immobilize->incubate lysate Bacterial Cell Lysate lysate->incubate wash Wash incubate->wash elute Elute wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (Identification) sds_page->mass_spec end End mass_spec->end

A schematic workflow of an affinity pull-down assay to identify c-di-AMP binding proteins.

Conclusion and Future Directions

The study of c-di-AMP has unveiled a sophisticated signaling network that is integral to bacterial survival and pathogenesis. The core mechanisms of its action, from its tightly regulated synthesis and degradation to its interaction with a multitude of molecular targets, highlight its importance as a central regulator of bacterial physiology. Furthermore, its role in triggering host innate immune responses has opened up new avenues for the development of novel antimicrobial agents and vaccine adjuvants.

Future research will likely focus on elucidating the full spectrum of c-di-AMP's molecular targets in different bacterial species, understanding the intricate cross-talk between c-di-AMP signaling and other regulatory networks, and exploring the potential of targeting c-di-AMP signaling pathways for therapeutic intervention. The continued application of quantitative approaches and advanced experimental techniques will be crucial in unraveling the remaining mysteries of this fascinating second messenger.

References

Unraveling the Message: A Technical Guide to c-di-AMP Signaling and its Impact on Bacterial Virulence

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a critical second messenger in many bacteria, playing a pivotal role in regulating fundamental physiological processes and directly influencing the pathogen's ability to cause disease. This technical guide provides an in-depth exploration of c-di-AMP signaling, from its synthesis and degradation to its multifaceted impact on bacterial virulence. We present a comprehensive overview of the key molecular players, detailed experimental methodologies for their study, and a summary of quantitative data to facilitate comparative analysis and inform novel therapeutic strategies.

The Core of the Matter: c-di-AMP Synthesis, Degradation, and Regulation

The intracellular concentration of c-di-AMP is meticulously controlled by the coordinated action of two key enzyme families: diadenylate cyclases (DACs) that synthesize c-di-AMP, and phosphodiesterases (PDEs) that degrade it.[1][2]

Synthesis: Diadenylate cyclases, such as DisA and DacA (also known as CdaA), catalyze the condensation of two ATP or ADP molecules to form c-di-AMP.[3][4] These enzymes often possess sensory domains that allow them to respond to various intracellular signals, thereby modulating c-di-AMP production in response to environmental cues.[2]

Degradation: The hydrolysis of c-di-AMP is carried out by phosphodiesterases containing either a DHH-DHHA1 or an HD domain. These enzymes cleave the phosphodiester bonds of c-di-AMP, yielding either the linear dinucleotide pApA or two molecules of AMP. The activity of these PDEs is also tightly regulated, ensuring a rapid turnover of c-di-AMP when necessary.

Core c-di-AMP Signaling Pathway ATP 2 ATP / 2 ADP DAC Diadenylate Cyclase (DisA, DacA) ATP->DAC Synthesis cdiAMP c-di-AMP DAC->cdiAMP PDE Phosphodiesterase (DHH/DHHA1, HD domains) cdiAMP->PDE Degradation Effector Effector Proteins / Riboswitches cdiAMP->Effector Binding pApA pApA PDE->pApA AMP 2 AMP pApA->AMP Response Physiological & Virulence Response Effector->Response Regulation

Caption: Core c-di-AMP signaling pathway.

A Messenger with Many Targets: Effector Molecules of c-di-AMP

c-di-AMP exerts its regulatory effects by binding to a diverse array of effector molecules, including proteins and RNA riboswitches. This interaction triggers conformational changes that modulate the activity of the target, leading to downstream physiological responses.

Proteinaceous Receptors: A growing number of c-di-AMP binding proteins have been identified, many of which are involved in critical cellular processes. For instance, in Staphylococcus aureus, the potassium transporter-gating component KtrA is a key c-di-AMP receptor. Binding of c-di-AMP to the RCK_C domain of KtrA inactivates the transporter, thereby controlling potassium homeostasis.

Riboswitches: c-di-AMP can also directly regulate gene expression by binding to specific RNA structures known as riboswitches located in the 5' untranslated regions of messenger RNAs. The binding of c-di-AMP to a ydaO/kimA-type riboswitch induces a conformational change in the RNA, often leading to premature transcription termination and thus, downregulation of the downstream gene. This mechanism is crucial for regulating the expression of genes involved in cell wall metabolism, osmotic stress responses, and virulence.

The Virulence Connection: How c-di-AMP Orchestrates Pathogenesis

The intricate regulatory network controlled by c-di-AMP has a profound impact on the virulence of numerous bacterial pathogens. Alterations in intracellular c-di-AMP levels can dramatically affect a pathogen's ability to survive within a host, evade the immune system, and cause disease.

Staphylococcus aureus

In the opportunistic pathogen S. aureus, c-di-AMP is essential for growth and plays a central role in cell wall homeostasis and resistance to beta-lactam antibiotics. Strains with elevated c-di-AMP levels exhibit increased peptidoglycan cross-linking and a thicker cell wall, contributing to antibiotic resistance. Furthermore, c-di-AMP released from S. aureus biofilms can induce a type I interferon (IFN-β) response in host macrophages in a STING-dependent manner, which may contribute to the anti-inflammatory environment characteristic of chronic biofilm infections.

Listeria monocytogenes

For the intracellular pathogen Listeria monocytogenes, c-di-AMP is critical for growth, cell wall integrity, and the establishment of infection. Secreted c-di-AMP is a potent activator of the host's cytosolic surveillance pathway, leading to the production of IFN-β. Interestingly, both high and low levels of c-di-AMP can attenuate virulence. High levels of c-di-AMP have been shown to impair the expression of key virulence genes regulated by the master transcription factor PrfA, partly through the disruption of glutathione metabolism.

Mycobacterium tuberculosis

In the causative agent of tuberculosis, Mycobacterium tuberculosis, c-di-AMP signaling impacts virulence and the host immune response. Deletion of the c-di-AMP phosphodiesterase cnpB leads to elevated c-di-AMP levels and severe attenuation of the bacterium in both macrophage and murine models of infection. This attenuation is associated with an increased induction of the type I IFN response in infected macrophages.

Impact of c-di-AMP on Bacterial Virulence cluster_sa Staphylococcus aureus cluster_lm Listeria monocytogenes cluster_mtb Mycobacterium tuberculosis sa_cdiAMP High c-di-AMP sa_cwh Cell Wall Homeostasis (Increased Peptidoglycan Cross-linking) sa_cdiAMP->sa_cwh sa_abr Antibiotic Resistance (β-lactams) sa_cdiAMP->sa_abr sa_biofilm Biofilm Formation sa_cdiAMP->sa_biofilm sa_ifn Host IFN-β Response sa_biofilm->sa_ifn lm_cdiAMP Altered c-di-AMP lm_growth Impaired Growth lm_cdiAMP->lm_growth lm_cwi Cell Wall Instability lm_cdiAMP->lm_cwi lm_virulence Attenuated Virulence lm_cdiAMP->lm_virulence lm_prfA Reduced PrfA-regulated Virulence Gene Expression lm_virulence->lm_prfA mtb_cdiAMP High c-di-AMP mtb_attenuation Attenuation in Host mtb_cdiAMP->mtb_attenuation mtb_ifn Increased Host IFN-β Response mtb_attenuation->mtb_ifn DRaCALA Experimental Workflow start Start mix Incubate Radiolabeled Ligand with Protein Sample start->mix spot Spot Mixture onto Nitrocellulose Membrane mix->spot dry Dry Membrane spot->dry visualize Visualize with Phosphorimager dry->visualize quantify Quantify Bound vs. Free Ligand visualize->quantify end End quantify->end

References

structural differences between c-di-AMP and other cyclic dinucleotides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Structural Differences Between c-di-AMP and Other Cyclic Dinucleotides

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic dinucleotides (CDNs) have emerged as critical second messengers in all domains of life, orchestrating a wide array of cellular processes. While they share a common molecular architecture, subtle variations in their nucleobase composition and the geometry of their phosphodiester linkages result in profound functional differences. This technical guide provides an in-depth analysis of the structural distinctions between cyclic di-adenosine monophosphate (c-di-AMP) and other key CDNs, namely cyclic di-guanosine monophosphate (c-di-GMP) and cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). We will explore how these structural nuances dictate receptor specificity, the formation of higher-order structures, and the activation of distinct signaling pathways. This guide also includes detailed experimental protocols for the structural characterization of these molecules and visual diagrams to elucidate key concepts and pathways.

Introduction to Cyclic Dinucleotides

Cyclic dinucleotides are a class of second messenger molecules composed of two nucleosides joined by a pair of phosphodiester bonds, forming a central macrocycle.[1] They are integral to signal transduction in both prokaryotes and eukaryotes.[2] In bacteria, c-di-AMP and c-di-GMP are key regulators of processes ranging from cell wall homeostasis and biofilm formation to virulence.[3][4] In metazoans, cGAMP, produced by the enzyme cyclic GMP-AMP synthase (cGAS), is a pivotal activator of the innate immune system via the STING (Stimulator of Interferon Genes) pathway.[5]

The biological specificity of these molecules is rooted in their unique three-dimensional structures. This guide focuses on the core structural features that differentiate c-di-AMP from its counterparts and the functional consequences of these differences.

Core Structural Analysis: c-di-AMP vs. Other CDNs

The defining structural characteristics of a CDN are its constituent nucleobases, the nature of its phosphodiester linkages, and the resulting overall symmetry and conformation.

Cyclic di-AMP (c-di-AMP)
  • Composition and Linkage: c-di-AMP is a homodimer of two adenosine monophosphate units. These units are symmetrically linked by two 3'→5' phosphodiester bonds, creating a central 12-atom ring.

  • Conformation: In solution, CDNs like c-di-AMP are relatively rigid and adopt a pre-organized conformation. The ribose sugars typically exhibit a North (C3'-endo) pucker, and the glycosidic bonds connecting the ribose to the adenine base are in an anti conformation. This defined shape is crucial for its recognition by specific receptor proteins and riboswitches.

  • Symmetry: Due to its composition of identical nucleotides and linkages, c-di-AMP possesses C2 rotational symmetry.

Cyclic di-GMP (c-di-GMP)
  • Composition and Linkage: Like c-di-AMP, c-di-GMP is a symmetric homodimer, but it is composed of two guanosine monophosphate units linked by bis(3'→5') phosphodiester bonds.

  • Structural Distinction and Higher-Order Structures: The primary structural difference from c-di-AMP is the substitution of adenine with guanine. This is functionally significant, as the guanine bases allow c-di-GMP molecules to form intercalated dimers through Hoogsteen base pairing. This capacity for self-association into higher-order structures is a hallmark of c-di-GMP signaling and is not observed with c-di-AMP. This property is central to its role in regulating the switch between motile and sessile lifestyles in bacteria.

Cyclic GMP-AMP (cGAMP)

cGAMP is a heterodimer, and its structure varies significantly between the versions found in bacteria and mammals, representing a key point of divergence.

  • 3'3'-cGAMP (Bacterial): This form consists of one guanosine and one adenosine linked by two symmetric 3'→5' phosphodiester bonds. It is structurally analogous to c-di-AMP and c-di-GMP in its linkage but is asymmetric due to the different nucleobases.

  • 2'3'-cGAMP (Mammalian): This isomer is the unique product of the mammalian DNA sensor cGAS. Its defining feature is an asymmetric linkage, containing one 2'→5' bond and one 3'→5' bond. This mixed linkage creates a distinct, compact three-dimensional shape that is specifically and potently recognized by the mammalian STING protein, leading to a robust type I interferon response.

cluster_cdn Core Cyclic Dinucleotide Structure cluster_types Structural Diversification cluster_homo cluster_hetero Core 2 Nucleosides + 2 Phosphodiester Bonds Homodimer Homodimers (Symmetrical Bases) Core->Homodimer Same Nucleobase Heterodimer Heterodimers (Asymmetrical Bases) Core->Heterodimer Different Nucleobases cdiA c-di-AMP (Adenine x2) Homodimer->cdiA 3',5' Linkages cdiG c-di-GMP (Guanine x2) Homodimer->cdiG 3',5' Linkages Forms G-quadruplexes cGAMP33 3'3'-cGAMP (Bacterial) Heterodimer->cGAMP33 Symmetric 3',5' Linkages cGAMP23 2'3'-cGAMP (Mammalian) Heterodimer->cGAMP23 Asymmetric 2',5' & 3',5' Linkage cluster_cgas Cytosol cluster_er ER / Golgi cluster_downstream Downstream Signaling DNA Cytosolic dsDNA (viral or host) cGAS cGAS DNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP ATP ATP ATP->cGAS GTP GTP GTP->cGAS STING STING cGAMP->STING binds & activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to IFN Type I Interferon Genes Nucleus->IFN induces transcription start Biological Sample (e.g., Bacterial Pellet) extraction Nucleotide Extraction (Solvent-based) start->extraction hplc HPLC Separation (Reversed-Phase C18) extraction->hplc Inject Extract ms Tandem Mass Spectrometry (ESI-MS/MS) hplc->ms Eluent quant Quantification & Identification (MRM Data Analysis) ms->quant Mass Spectra

References

The Role of Cyclic di-AMP in Activating Host Immune Responses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-AMP (c-di-AMP) has emerged as a critical bacterial second messenger that plays a pivotal role in orchestrating host-pathogen interactions. Once introduced into the host cell cytosol, this molecule is recognized as a pathogen-associated molecular pattern (PAMP), triggering a cascade of innate immune responses crucial for combating bacterial infections. This technical guide provides an in-depth exploration of the molecular mechanisms by which c-di-AMP activates host immunity, with a focus on the core signaling pathways, key experimental methodologies, and quantitative data to support further research and therapeutic development.

Introduction to c-di-AMP and Host Immune Recognition

Cyclic di-AMP is a signaling molecule utilized by a wide range of bacteria to regulate various physiological processes.[1][2][3] During infection, c-di-AMP can be released into the host cell cytoplasm by intracellular bacteria, where it is detected by several host pattern recognition receptors (PRRs).[1][2] This recognition initiates a potent innate immune response characterized by the production of type I interferons (IFNs), pro-inflammatory cytokines, and the induction of autophagy, ultimately aimed at clearing the infection. The primary host sensors for c-di-AMP include STING (Stimulator of Interferon Genes), DDX41 (DEAD-box helicase 41), RECON (Reductase Controlling NF-κB), and the NLRP3 inflammasome.

Core Signaling Pathways Activated by c-di-AMP

The host immune response to c-di-AMP is multifaceted, involving the activation of several distinct yet interconnected signaling pathways.

The STING-Dependent Type I Interferon Response

The most well-characterized pathway initiated by c-di-AMP is the STING-dependent production of type I IFNs.

  • Recognition: Cytosolic c-di-AMP directly binds to the endoplasmic reticulum (ER)-resident protein STING. The DEAD-box helicase DDX41 has also been identified as a direct sensor of c-di-AMP and can form a complex with STING to initiate downstream signaling.

  • Activation and Translocation: Upon binding c-di-AMP, STING undergoes a conformational change, leading to its dimerization and translocation from the ER to the Golgi and then to perinuclear endosomes.

  • TBK1 and IRF3 Phosphorylation: The translocated STING recruits and activates the kinase TBK1 (TANK-binding kinase 1). TBK1, in turn, phosphorylates the transcription factor IRF3 (Interferon Regulatory Factor 3).

  • Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-β) and other interferon-stimulated genes (ISGs).

c_di_AMP_STING_Pathway cluster_cytosol Cytosol cluster_translocation Translocation cluster_nucleus Nucleus c_di_AMP c-di-AMP STING_ER STING (inactive) on ER c_di_AMP->STING_ER binds DDX41 DDX41 c_di_AMP->DDX41 binds STING_active STING (active) dimer STING_ER->STING_active dimerizes & translocates DDX41->STING_ER interacts TBK1_inactive TBK1 (inactive) IRF3_inactive IRF3 (inactive) TBK1_inactive->IRF3_inactive phosphorylates (p) IRF3_active p-IRF3 (dimer) IRF3_inactive->IRF3_active dimerizes & translocates STING_active->TBK1_inactive recruits & activates ISRE ISRE IRF3_active->ISRE binds IFNB_gene IFN-β Gene ISRE->IFNB_gene promotes transcription

c-di-AMP-induced STING-dependent type I interferon signaling pathway.
NF-κB Activation

c-di-AMP also potently activates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, leading to the production of pro-inflammatory cytokines.

  • STING-Dependent Activation: The activation of STING by c-di-AMP can also lead to the recruitment and activation of IKK (IκB kinase), which in turn phosphorylates IκBα, leading to its degradation and the release of NF-κB for nuclear translocation.

  • RECON-Mediated Regulation: The oxidoreductase RECON acts as a cytosolic sensor for c-di-AMP. Binding of c-di-AMP to RECON inhibits its enzymatic activity, which relieves a brake on NF-κB activation, thereby augmenting the inflammatory response.

c_di_AMP_NFkB_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus c_di_AMP c-di-AMP STING_active STING (active) c_di_AMP->STING_active activates RECON RECON c_di_AMP->RECON inhibits IKK IKK STING_active->IKK activates IkBa_NFkB IκBα-NF-κB RECON->IkBa_NFkB inhibits release IKK->IkBa_NFkB phosphorylates IκBα NFkB_active NF-κB IkBa_NFkB->NFkB_active releases Gene_expression Pro-inflammatory Gene Transcription NFkB_active->Gene_expression induces

c-di-AMP-induced NF-κB activation pathways.
NLRP3 Inflammasome Activation

c-di-AMP can trigger the assembly and activation of the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome, a multi-protein complex that drives the maturation of pro-inflammatory cytokines IL-1β and IL-18. This activation is dependent on potassium efflux but appears to be independent of STING.

c_di_AMP_Inflammasome_Pathway cluster_cytosol Cytosol cluster_extracellular Extracellular c_di_AMP c-di-AMP NLRP3_inactive NLRP3 (inactive) c_di_AMP->NLRP3_inactive activates ASC ASC NLRP3_inactive->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Pro_Casp1->Pro_Casp1 Pro_IL1b Pro-IL-1β Pro_Casp1->Pro_IL1b cleaves IL1b_active IL-1β (secreted) Pro_IL1b->IL1b_active matures and is secreted

c-di-AMP-induced NLRP3 inflammasome activation.

Data Presentation

Table 1: Quantitative Binding Affinities of c-di-AMP to Host Receptors
Host ReceptorLigandBinding Affinity (Kd)Experimental MethodReference
RECONc-di-AMP68 nMDRaCALA
DDX41c-di-GMP~5.65 µMBinding Assay
STING CTDc-di-GMP~14.54 µMBinding Assay
MBP-KdpD(USP)c-di-AMP2 ± 0.18 µMDRaCALA
Table 2: Cytokine Production in Macrophages Stimulated with c-di-AMP
Cell TypeStimulus (Concentration)CytokineConcentration / Fold InductionTime PointReference
Mouse BMDMc-di-AMP (2.5 µM)IFN-β~4 ng/10^6 cells4 h
Mouse BMDMc-di-AMP (2.5 µM)CCL3 (MIP-1α)~50 ng/10^6 cells4 h
RAW264.7 Macrophagesc-di-AMP (2.5 µM)IL-6> 2000 pg/ml4 h
Human PBMC-derived DCsc-di-AMPIFN-βSecretion induced24 h
RAW-Blue ISG Macrophagesc-di-GMP (100 µM)IFN-βSignificant induction24 h
RAW-Blue ISG MacrophagescGAMP (100 µM)IFN-βSignificant induction24 h

Experimental Protocols

Intracellular Delivery of c-di-AMP to Macrophages

This protocol describes the delivery of c-di-AMP into the cytosol of macrophages using digitonin-based permeabilization.

Materials:

  • Macrophages (e.g., RAW264.7 or primary bone marrow-derived macrophages)

  • c-di-AMP

  • Digitonin

  • Permeabilization Solution (PS): 50 mM HEPES pH 7.0, 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM sucrose, 0.2% BSA, 1 mM ATP, 0.1 mM GTP

Procedure:

  • Culture macrophages in 6-well plates to approximately 80% confluency.

  • Prepare the c-di-AMP/PS mixture by adding c-di-AMP to the permeabilization solution to a final concentration of 2.5 µM.

  • Aspirate the culture medium from the cells.

  • Add 0.5 ml of the c-di-AMP/PS mixture to each well.

  • Incubate for 30 minutes at 37°C.

  • Remove the permeabilization solution and replace it with fresh, pre-warmed growth medium.

  • Incubate the cells for the desired time period (e.g., 4-8 hours) before downstream analysis.

Workflow for intracellular delivery of c-di-AMP.
Quantification of c-di-AMP-Induced Cytokine Secretion by ELISA

This protocol outlines the general steps for measuring the concentration of secreted cytokines (e.g., IFN-β, IL-6) in the supernatant of c-di-AMP-stimulated cells using a sandwich ELISA kit.

Materials:

  • Supernatant from c-di-AMP-stimulated and control cells

  • Commercially available ELISA kit for the cytokine of interest (e.g., Human IL-6 ELISA Kit)

  • Microplate reader

Procedure:

  • Follow the specific instructions provided with the ELISA kit.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Block the plate to prevent non-specific binding.

  • Add standards and cell culture supernatants to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme-conjugated secondary antibody (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the cytokine concentration in the samples based on the standard curve.

Assessment of STING Activation

STING activation can be assessed by observing its phosphorylation and oligomerization.

4.3.1. STING Phosphorylation by Western Blot

Procedure:

  • Stimulate cells with c-di-AMP as described in Protocol 4.1.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for phosphorylated STING (p-STING).

  • Wash the membrane and probe with a secondary antibody conjugated to HRP.

  • Detect the signal using a chemiluminescence substrate.

  • Strip and re-probe the membrane with an antibody for total STING as a loading control.

4.3.2. STING Oligomerization by Non-Reducing SDS-PAGE

Procedure:

  • Transfect HEK293T cells (which lack endogenous STING) with a STING expression plasmid.

  • Activate STING by treating the cells with cGAMP (or c-di-AMP) using digitonin permeabilization.

  • Lyse the cells in a buffer without reducing agents (e.g., DTT or β-mercaptoethanol).

  • Separate the proteins on a non-reducing SDS-PAGE gel.

  • Perform a Western blot as described above, probing for total STING. Oligomers will appear as higher molecular weight bands.

Co-Immunoprecipitation of DDX41 and STING

This protocol is used to demonstrate the interaction between DDX41 and STING.

Procedure:

  • Lyse cells (e.g., D2SC dendritic cells) that have been stimulated with c-di-AMP.

  • Pre-clear the lysate with protein A/G agarose beads.

  • Incubate the lysate with an anti-DDX41 antibody or an isotype control IgG overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads extensively to remove non-specific binding.

  • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by Western blot, probing for STING and DDX41.

RECON Enzyme Activity Assay

This assay measures the enzymatic activity of RECON in the presence and absence of c-di-AMP.

Procedure:

  • Purify recombinant RECON protein.

  • Set up a reaction mixture containing RECON, its substrate, and the co-substrate NADPH.

  • In a parallel reaction, include c-di-AMP.

  • Monitor the decrease in NADPH absorbance at 340 nm over time, which is indicative of RECON's reductase activity.

  • Compare the reaction rates in the presence and absence of c-di-AMP to determine the inhibitory effect.

NLRP3 Inflammasome Activation Assay

This protocol describes the two-signal method for activating the NLRP3 inflammasome and measuring IL-1β secretion.

Procedure:

  • Priming (Signal 1): Treat macrophages (e.g., bone marrow-derived macrophages) with a TLR agonist such as LPS (lipopolysaccharide) for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Activation (Signal 2): Stimulate the primed cells with a NLRP3 activator. For c-di-AMP-mediated activation, deliver c-di-AMP into the cells as described in Protocol 4.1. Alternatively, use nigericin or ATP.

  • Collect the cell culture supernatant.

  • Measure the concentration of mature IL-1β in the supernatant by ELISA (as in Protocol 4.2).

  • Cell lysates can be analyzed by Western blot to detect cleaved caspase-1 and mature IL-1β.

Conclusion

c-di-AMP is a potent activator of the host innate immune system, triggering multiple signaling pathways that are critical for defense against bacterial pathogens. A thorough understanding of these pathways and the experimental methods to study them is essential for the development of novel therapeutics, such as STING agonists for cancer immunotherapy and vaccine adjuvants. This technical guide provides a foundational framework for researchers to delve into the intricate role of c-di-AMP in host-pathogen interactions.

References

An In-depth Technical Guide to the Enzymes of c-di-AMP Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a crucial second messenger signaling molecule found in a wide array of bacteria, including many significant human pathogens, as well as in some archaea.[1] It plays a central role in regulating fundamental cellular processes such as potassium and osmotic homeostasis, cell wall synthesis, DNA repair, biofilm formation, and virulence.[2] Unlike other bacterial second messengers, c-di-AMP is unique in that it is essential for the viability of many Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes under standard growth conditions, yet it is also toxic when it accumulates to high levels.[2][3]

This delicate balance necessitates a tightly controlled intracellular concentration of c-di-AMP, which is governed by the coordinated actions of two main classes of enzymes: diadenylate cyclases (DACs) that synthesize c-di-AMP, and phosphodiesterases (PDEs) that degrade it.[4] The absence of c-di-AMP signaling pathways in humans makes these enzymes highly attractive targets for the development of novel antimicrobial agents.

This technical guide provides a comprehensive overview of the core enzymes involved in c-di-AMP synthesis and degradation, their regulation, associated signaling pathways, and detailed experimental protocols for their study.

Section 1: Synthesis of c-di-AMP - The Diadenylate Cyclases (DACs)

The synthesis of c-di-AMP is catalyzed by diadenylate cyclase (DAC) enzymes, which condense two molecules of ATP (or ADP) to form one molecule of c-di-AMP, releasing two molecules of pyrophosphate (PPi) in the process. All known DACs share a conserved catalytic domain, the DisA_N or DAC domain, which contains characteristic DGA (Asp-Gly-Ala) and RHR (Arg-His-Arg) motifs in its active site. Several distinct families of DACs have been identified, distinguished by their accessory domains that dictate their regulation and subcellular localization.

c_di_AMP_Synthesis cluster_synthesis c-di-AMP Synthesis ATP1 2x ATP DAC Diadenylate Cyclase (DAC) e.g., CdaA, DisA ATP1->DAC c_di_AMP c-di-AMP PPi 2x PPi DAC->c_di_AMP DAC->PPi

Caption: The synthesis of c-di-AMP from two ATP molecules by a Diadenylate Cyclase enzyme.
Major Classes of Diadenylate Cyclases

1. CdaA (or DacA): This is the most widespread class of DACs, particularly in Firmicutes, and is often the sole DAC responsible for c-di-AMP synthesis in pathogens like L. monocytogenes and S. aureus. CdaA is a membrane-anchored protein, typically featuring three N-terminal transmembrane helices followed by the C-terminal cytoplasmic DAC domain. Its activity is essential for growth and is intricately linked to cell wall homeostasis. The activity of CdaA can be modulated by protein-protein interactions with the regulatory protein CdaR and the phosphoglucosamine mutase GlmM, an enzyme involved in peptidoglycan precursor synthesis.

2. DisA: Initially discovered in Bacillus subtilis, DisA is a cytosolic enzyme characterized by a C-terminal helix-hairpin-helix (HhH) domain that enables it to bind to DNA. DisA scans DNA for integrity and its cyclase activity is reportedly inhibited by the presence of DNA recombination intermediates like Holliday junctions. Its activity is also regulated through interaction with the DNA recombination protein RadA.

3. CdaS: This is a sporulation-specific DAC found in B. subtilis. The enzyme features an N-terminal autoinhibitory domain that limits its catalytic activity. Mutations in this domain can lead to significantly increased c-di-AMP production.

Other less common DACs include CdaM and CdaZ. The domain architecture of these key enzymes dictates their specific regulatory inputs.

DAC_Domains CdaA 3x TM DAC Domain DisA DAC Domain Linker HhH (DNA Binding) CdaS N-terminal Regulatory DAC Domain CdaA_label CdaA DisA_label DisA CdaS_label CdaS

Caption: Domain architecture of major Diadenylate Cyclase (DAC) enzyme families.

Section 2: Degradation of c-di-AMP - The Phosphodiesterases (PDEs)

The hydrolysis of c-di-AMP is performed by specific phosphodiesterases (PDEs), which are critical for preventing the toxic accumulation of the second messenger. These enzymes cleave the phosphodiester bonds of c-di-AMP, typically converting it into the linear dinucleotide 5'-phosphoadenylyl-(3'→5')-adenosine (pApA). In some bacteria, pApA is then further degraded into two molecules of AMP by other nucleases. There are two major, structurally distinct classes of c-di-AMP-specific PDEs.

c_di_AMP_Degradation cluster_degradation c-di-AMP Degradation c_di_AMP c-di-AMP PDE Phosphodiesterase (PDE) e.g., GdpP, PgpH c_di_AMP->PDE pApA 5'-pApA Nuclease Nuclease (e.g., NrnA) pApA->Nuclease AMP 2x AMP PDE->pApA Nuclease->AMP

Caption: The degradation pathway of c-di-AMP to pApA and subsequently to AMP.
Major Classes of c-di-AMP Phosphodiesterases

1. DHH/DHHA1 Domain PDEs (GdpP-type): This class of PDEs is characterized by a conserved DHH/DHHA1 catalytic domain. The archetypal member is GdpP, a membrane-associated protein that often contains additional sensory domains, such as a PAS domain and a degenerate GGDEF domain, upstream of the catalytic DHH-DHHA1 domain. GdpP enzymes are widely distributed among Firmicutes. A key regulatory feature of these enzymes is their inhibition by the stringent response alarmone (p)ppGpp, directly linking c-di-AMP metabolism to the nutritional status of the cell.

2. HD Domain PDEs (PgpH-type): This class of enzymes utilizes a catalytic HD domain for c-di-AMP hydrolysis. Initially identified in L. monocytogenes, PgpH is a membrane protein that represents a distinct evolutionary lineage from the GdpP-type PDEs. Like GdpP, PgpH activity can also be inhibited by (p)ppGpp, indicating a conserved mechanism of cross-talk between these two major nucleotide signaling pathways.

PDE_Domains GdpP TM PAS GGDEF DHH/DHHA1 Domain PgpH TM HD Domain GdpP_label GdpP (DHH/DHHA1-type) PgpH_label PgpH (HD-type)

Caption: Domain architecture of major c-di-AMP Phosphodiesterase (PDE) families.

Section 3: Quantitative Enzyme Data

The precise regulation of c-di-AMP levels is reflected in the kinetic parameters of its metabolic enzymes and their response to various inhibitors. This data is critical for understanding the signaling network and for developing targeted therapeutics.

Table 1: Kinetic Parameters of c-di-AMP Metabolizing Enzymes

Kinetic parameters can vary significantly based on the organism, specific isoform, and assay conditions (e.g., metal cofactor, pH, temperature). The data presented here are illustrative examples from the literature.

EnzymeOrganismTypeSubstrateK_m (µM)k_cat (s⁻¹)Metal CofactorReference
CdaAL. monocytogenesSynthaseATP--Mn²⁺, Co²⁺
RocR*P. aeruginosaPhosphodiesterasec-di-GMP3.2 ± 0.30.67 ± 0.03Mg²⁺, Mn²⁺
PDE8A**HumanPhosphodiesterasecAMP1.83.1Mg²⁺, Mn²⁺

Note: Data for c-di-GMP-specific PDE RocR is included to provide context on typical kinetic values for cyclic dinucleotide PDEs. *Note: Data for human cAMP-specific PDE8A is included for comparison.

Table 2: Inhibitors of c-di-AMP Metabolism
InhibitorTarget EnzymeType of InhibitionIC₅₀ / K_iReference
(p)ppGppGdpP (S. aureus)-K_i value reported
IBMXNon-specific PDE-~25 µM
DiamideLymphocyte PDENon-competitiveK_i of 1.3-2.5 mM

Section 4: Central Signaling and Regulatory Network

The synthesis and degradation enzymes do not operate in isolation. They are central hubs in a signaling network that responds to environmental and cellular cues to modulate c-di-AMP levels, which in turn control a variety of downstream effectors, including protein targets and RNA riboswitches.

Signaling_Network Cues Cellular/Environmental Cues (e.g., DNA Damage, Osmotic Stress, Nutrient Status) DAC Diadenylate Cyclases (CdaA, DisA) Cues->DAC +/- PDE Phosphodiesterases (GdpP, PgpH) Cues->PDE +/- cdiAMP [c-di-AMP] DAC->cdiAMP + PDE->cdiAMP - Effectors Downstream Effectors cdiAMP->Effectors Binds to (Proteins, Riboswitches) Response Physiological Responses (K+ Homeostasis, Cell Wall Synthesis, Virulence) Effectors->Response ppGpp (p)ppGpp (Stringent Response) ppGpp->PDE - (Inhibition) Experimental_Workflow cluster_workflow Generic Enzyme Activity Assay Workflow Prep 1. Prepare Reaction Mix (Buffer, Substrate, Cofactors) Start 2. Initiate Reaction (Add Enzyme) Prep->Start Incubate 3. Incubate (Specific Time & Temperature) Start->Incubate Stop 4. Terminate Reaction (Heat, EDTA) Incubate->Stop Detect 5. Detection & Quantification Stop->Detect HPLC HPLC Detect->HPLC Separation TLC TLC Detect->TLC Separation Fluorescence Fluorescence Detect->Fluorescence Real-time

References

c-di-AMP receptors and binding proteins in prokaryotes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Cyclic di-AMP Receptors and Binding Proteins in Prokaryotes

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic di-adenosine monophosphate (c-di-AMP) is a critical second messenger that is integral to signal transduction in a wide array of bacteria and archaea.[1] It plays a central role in regulating fundamental physiological processes, including cell wall homeostasis, potassium transport, DNA damage repair, and virulence.[2][3][4] The cellular levels of c-di-AMP are meticulously controlled by the synthesizing activity of diadenylate cyclases (DACs) and the degrading activity of phosphodiesterases (PDEs).[4] C-di-AMP exerts its regulatory effects by binding to a diverse range of effector molecules, which include protein receptors and structured RNA elements known as riboswitches. Given its essentiality for viability in many pathogenic bacteria, the c-di-AMP signaling network has emerged as a promising target for the development of novel antimicrobial agents. This guide provides a comprehensive overview of the known , summarizes quantitative binding data, details key experimental methodologies, and visualizes the core signaling pathways.

Overview of c-di-AMP Signaling

The second messenger c-di-AMP is synthesized from two molecules of ATP by diadenylate cyclase (DAC) enzymes. The intracellular concentration of c-di-AMP is tightly regulated, not only by its synthesis but also by its degradation by specific phosphodiesterases (PDEs) that hydrolyze it to 5'-phosphoadenylyl-adenosine (pApA) or two molecules of AMP. This dynamic turnover allows the cell to rapidly modulate c-di-AMP levels in response to environmental or cellular cues. The signaling output is then executed by a variety of receptor proteins and RNA riboswitches that alter their function upon binding the nucleotide.

c_di_AMP_Metabolism cluster_synthesis Synthesis cluster_degradation Degradation ATP 2 ATP DACs Diadenylate Cyclases (e.g., DisA, CdaA) ATP->DACs cdiAMP c-di-AMP Receptors Protein and RNA Receptors cdiAMP->Receptors Binding PDEs Phosphodiesterases (e.g., GdpP, PgpH) cdiAMP->PDEs pApA pApA AMP 2 AMP pApA->AMP Response Cellular Response Receptors->Response DACs->cdiAMP PDEs->pApA

Figure 1: Overview of c-di-AMP synthesis, degradation, and signaling.

Classes of c-di-AMP Receptors and Binding Proteins

C-di-AMP receptors are broadly classified into two main categories: proteins and RNA riboswitches. These effectors translate the intracellular concentration of c-di-AMP into specific physiological actions.

Protein Receptors

Protein receptors for c-di-AMP are diverse and include ion transporters, enzymes, and transcriptional regulators.

  • Potassium Transporter Components: A primary and broadly conserved role for c-di-AMP is the regulation of potassium (K+) homeostasis. It directly binds to and modulates the activity of several proteins involved in K+ transport.

    • Ktr/Trk Systems: C-di-AMP binds to the gating components KtrA and KtrC, which belong to the RCK (Regulator of Conductance of K+) protein family. This binding inhibits the activity of the associated KtrB and KtrD membrane transporters, thus blocking K+ uptake.

    • CpaA: The predicted cation/proton antiporter CpaA, which also contains an RCK_C domain, has been shown to bind c-di-AMP directly.

    • KdpD: In some bacteria, the histidine kinase KdpD of the KdpD/KdpE two-component system, which regulates a high-affinity K+ uptake system, has been identified as a c-di-AMP binding protein.

    • KhtT: This protein is part of a K+ exporter system and is activated upon binding c-di-AMP, thereby facilitating K+ export.

  • Transcriptional Regulators: C-di-AMP can directly influence gene expression by binding to transcription factors.

    • DarR: Identified in Mycobacterium smegmatis, DarR is a transcriptional repressor. Binding of c-di-AMP is thought to modulate its DNA-binding activity, thereby controlling the expression of genes related to stress response and fatty acid metabolism.

  • PII-like Signal Transduction Proteins:

    • PstA (DarA): This widely distributed PII-like signal transduction protein was identified as a high-affinity c-di-AMP receptor. In Bacillus subtilis, this protein (named DarA) interacts with the phosphoglucosamine mutase GlmM, suggesting a link between c-di-AMP signaling and cell wall precursor synthesis.

    • DarB: In B. subtilis, the receptor protein DarB provides a link between c-di-AMP signaling and the stringent response. It binds c-di-AMP with high affinity and interacts with the (p)ppGpp synthetase/hydrolase RelA.

  • Enzymes:

    • PycA: In Listeria monocytogenes, the pyruvate carboxylase (PycA) was found to bind c-di-AMP. This interaction links c-di-AMP signaling directly to central carbon metabolism, specifically the process of anaplerosis.

RNA Riboswitches

Besides proteins, c-di-AMP also binds to a class of RNA regulatory elements known as the ydaO-type riboswitch. These riboswitches are found in the 5' untranslated regions of various mRNAs. Binding of c-di-AMP induces a conformational change in the RNA structure, which typically leads to the termination of transcription, thus functioning as a genetic 'off' switch. Genes regulated by this riboswitch are often involved in osmotic stress responses, cell wall metabolism, and ion transport, including the KtrA protein itself, creating a multi-layered regulatory system. The ydaO riboswitch binds c-di-AMP with sub-nanomolar affinity and can exquisitely discriminate against other cyclic dinucleotides.

Quantitative Data of c-di-AMP-Receptor Interactions

The affinity of c-di-AMP for its various receptors is a key determinant of the cellular response. Dissociation constants (Kd) have been determined for several receptor proteins, highlighting the high-specificity and tight binding involved in these signaling pathways.

Receptor ProteinOrganismReceptor Type / FunctionBinding Affinity (Kd)Reference(s)
KtrASA Staphylococcus aureusK+ Transporter Gating Component (RCK domain)64.4 ± 3.4 nM
KhtT Vibrio parahaemolyticusActivator of K+ Exporter~130 nM
DarR Mycobacterium smegmatisTranscriptional Regulator2.3 µM
DarA (PstA) Bacillus subtilisPII-like Signal Transduction ProteinHigh Affinity (not quantified)
DarB Bacillus subtilisCBS Domain-containing Stringent Response Regulator27.0 ± 1.98 nM
ydaO Riboswitch Bacillus subtilisRNA Riboswitch~1 nM

Key c-di-AMP Signaling Pathways

Regulation of Potassium Homeostasis

C-di-AMP is a master regulator of potassium (K+) homeostasis, a process essential for maintaining turgor pressure and cell viability, particularly in Firmicutes. High intracellular levels of c-di-AMP signal a state of K+ sufficiency. In response, c-di-AMP binds to multiple effectors to prevent toxic over-accumulation of K+. It inhibits K+ uptake by binding to the gating components of Ktr and KimA transporters and represses the expression of K+ transporter genes via the ydaO riboswitch. Concurrently, it can activate K+ export through effectors like CpaA or KhtT. This multi-pronged approach ensures precise control over intracellular K+ levels.

Potassium_Homeostasis cluster_membrane Cell Membrane cdiAMP High c-di-AMP KtrAB KtrAB (K+ Uptake) cdiAMP->KtrAB Inhibits KimA KimA (K+ Uptake) cdiAMP->KimA Inhibits CpaA CpaA / KhtT (K+ Export) cdiAMP->CpaA Activates ydaO ydaO Riboswitch cdiAMP->ydaO Binds K_out K+ Efflux CpaA->K_out ktr_gene ktr gene expression ydaO->ktr_gene Terminates Transcription K_in K+ Influx K_in->KtrAB K_in->KimA

Figure 2: C-di-AMP-mediated regulation of potassium homeostasis.

DNA Damage Response

In many bacteria, the diadenylate cyclase DisA also functions as a DNA integrity scanning protein. In its basal state, DisA synthesizes c-di-AMP. However, when DisA encounters branched DNA structures, such as those formed at stalled replication forks during DNA damage, its cyclase activity is allosterically inhibited. This inhibition involves an interaction with the DNA repair protein RadA. The resulting drop in c-di-AMP levels serves as a crucial checkpoint signal, for instance, to halt entry into sporulation in B. subtilis until the DNA is repaired by the RecA recombination machinery, which is recruited by RadA.

DNA_Damage_Response cluster_DisA_complex DisA Complex DisA DisA RadA RadA DisA->RadA Complexes with cdiAMP_prod c-di-AMP Production DisA->cdiAMP_prod Active cdiAMP_inhib c-di-AMP Production Inhibited DisA->cdiAMP_inhib Inactive RecA RecA Recruitment & DNA Repair RadA->RecA Recruits DNA_damage DNA Damage (Branched DNA) DNA_damage->DisA Binds & Inhibits No_damage Intact DNA No_damage->DisA Scans Sporulation Sporulation Checkpoint cdiAMP_prod->Sporulation Permits cdiAMP_inhib->Sporulation Blocks

Figure 3: The DisA-mediated DNA damage response pathway.

Experimental Protocols for Receptor Identification and Characterization

Several key methodologies are employed to identify and characterize c-di-AMP binding proteins and measure their interaction kinetics.

Affinity Pull-Down Assay

This method is used to identify novel c-di-AMP binding proteins from a complex mixture, such as a cell lysate.

  • Principle: A modified version of c-di-AMP, typically biotinylated, is immobilized on a solid support matrix like streptavidin- or agarose-coated magnetic beads. When a cell lysate is incubated with these beads, proteins that specifically bind to c-di-AMP are captured. Non-specific binders are removed through a series of washing steps, and the specifically bound proteins are then eluted and identified, usually by mass spectrometry.

  • Detailed Methodology:

    • Lysate Preparation: Bacterial cells are harvested and lysed in a suitable buffer containing protease inhibitors to generate a crude cell extract.

    • Bead Coupling: Biotinylated c-di-AMP is coupled to streptavidin-coated magnetic beads. Uncoupled beads or beads coupled with biotin alone are used as negative controls.

    • Incubation: The cell lysate is incubated with the c-di-AMP-coupled beads to allow for protein binding.

    • Washing: The beads are washed extensively with buffer to remove non-specifically bound proteins.

    • Elution: Bound proteins are eluted from the beads, often by boiling in SDS-PAGE loading buffer or by competitive elution with free biotin or c-di-AMP.

    • Analysis: The eluted proteins are separated by SDS-PAGE, and protein bands of interest (those present in the c-di-AMP lane but absent or reduced in the control lane) are excised and identified by mass spectrometry (e.g., LC-MS/MS).

Pull_Down_Workflow Lysate Bacterial Cell Lysate (Protein Mixture) Incubate Incubate and Bind Lysate->Incubate Beads Immobilized c-di-AMP (e.g., Biotin-c-di-AMP on Streptavidin Beads) Beads->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS Mass Spectrometry (Protein ID) SDS_PAGE->MS

Figure 4: Experimental workflow for identifying c-di-AMP receptors.

Differential Radial Capillary Action of Ligand Assay (DRaCALA)

DRaCALA is a rapid and sensitive method to detect and quantify protein-ligand interactions, particularly useful for screening libraries of proteins.

  • Principle: A mixture of a radiolabeled ligand (e.g., 32P-c-di-AMP) and a protein (in a cell lysate or purified) is spotted onto a nitrocellulose membrane. The unbound ligand migrates outwards with the solvent via capillary action, while the protein and any ligand bound to it are immobilized at the center of the spot. The amount of bound ligand is quantified by autoradiography.

  • Methodology:

    • A solution containing 32P-labeled c-di-AMP is mixed with a purified protein or a cell lysate overexpressing a specific protein.

    • A small volume of the mixture is spotted onto a dry nitrocellulose membrane.

    • The membrane is allowed to dry completely.

    • The membrane is exposed to a phosphor screen, and the resulting image is analyzed. The fraction of bound ligand is calculated from the signal intensity at the center of the spot compared to the total signal.

    • Binding affinity (Kd) can be determined by titrating a constant amount of protein with increasing concentrations of the radiolabeled ligand.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the thermodynamic parameters of binding interactions in solution, providing a complete binding profile.

  • Principle: ITC measures the heat change that occurs when two molecules interact. A solution of the ligand (c-di-AMP) is titrated in small aliquots into a solution of the protein receptor held in a sample cell at a constant temperature. The heat released or absorbed upon binding is measured.

  • Methodology:

    • The purified receptor protein is placed in the sample cell of the calorimeter.

    • C-di-AMP is loaded into an injection syringe.

    • A series of small, precise injections of c-di-AMP are made into the protein solution.

    • The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion and Future Directions

The study of c-di-AMP signaling in prokaryotes has unveiled a complex regulatory network that governs essential cellular functions. A growing number of protein and RNA receptors have been identified, linking this second messenger to critical processes like ion homeostasis, cell envelope integrity, metabolic regulation, and DNA damage response. The quantitative and mechanistic understanding of these c-di-AMP-receptor interactions is crucial.

For drug development professionals, the essentiality of c-di-AMP in many pathogens like Staphylococcus aureus, Listeria monocytogenes, and Mycobacterium tuberculosis makes its signaling pathway an attractive target. Targeting the synthesis or degradation enzymes, or disrupting the binding of c-di-AMP to its key receptors, represents a promising strategy for developing novel antibiotics. Future research will likely focus on identifying the full complement of c-di-AMP receptors in various pathogens, elucidating the structural basis for their specific interactions, and screening for small molecule inhibitors that can modulate these pathways for therapeutic benefit.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of c-di-AMP Diammonium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous second messenger molecule in many Gram-positive bacteria, playing a critical role in various physiological processes, including cell wall homeostasis, potassium transport, DNA repair, and virulence.[1][2][3] Its essentiality in many pathogenic bacteria makes the c-di-AMP signaling pathway an attractive target for the development of novel antimicrobial agents.[4] Furthermore, c-di-AMP is a potent agonist of the stimulator of interferon genes (STING) pathway in eukaryotic cells, leading to the production of type I interferons and other cytokines, which makes it a promising candidate for vaccine adjuvants and cancer immunotherapy.

This document provides a detailed protocol for the enzymatic synthesis of c-di-AMP as a diammonium salt, a stable and highly pure form suitable for research and preclinical development. The synthesis is based on the activity of a diadenylate cyclase (DAC), which catalyzes the conversion of two ATP molecules into one molecule of c-di-AMP.

Signaling Pathway of c-di-AMP Synthesis and Degradation

The intracellular concentration of c-di-AMP is tightly regulated by the coordinated action of diadenylate cyclases (DACs) for its synthesis and phosphodiesterases (PDEs) for its degradation. DACs, such as DisA and CdaA, utilize two molecules of ATP to produce c-di-AMP. Conversely, PDEs hydrolyze c-di-AMP into the linear molecule 5'-phosphoadenylyl-(3'->5')-adenosine (pApA), which can be further broken down into two molecules of AMP.

c_di_AMP_pathway cluster_synthesis Synthesis cluster_degradation Degradation ATP 2 ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP->DAC cdiAMP c-di-AMP PDE Phosphodiesterase (PDE) cdiAMP->PDE pApA pApA pApA->PDE AMP 2 AMP DAC->cdiAMP + 2 PPi PDE->pApA PDE->AMP

Figure 1: c-di-AMP Synthesis and Degradation Pathway.

Experimental Protocols

Expression and Purification of Diadenylate Cyclase

A variety of diadenylate cyclases can be used for the enzymatic synthesis of c-di-AMP, including DisA from Bacillus subtilis or Mycobacterium smegmatis, CdaA from Listeria monocytogenes, or DncV from Vibrio cholerae. This protocol provides a general method for the expression and purification of a His-tagged diadenylate cyclase from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the gene for a His-tagged diadenylate cyclase.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-300 mM imidazole.

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT.

  • Ni-NTA affinity chromatography column.

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C).

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with Wash Buffer to remove unbound proteins.

  • Elute the His-tagged protein with Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Pool the pure fractions and dialyze against Dialysis Buffer overnight at 4°C.

  • Determine the protein concentration using a standard method (e.g., Bradford assay) and store the purified enzyme at -80°C.

Enzymatic Synthesis of c-di-AMP

This protocol describes the in vitro synthesis of c-di-AMP using a purified diadenylate cyclase. The reaction conditions provided are a general starting point and may require optimization depending on the specific enzyme used.

Materials:

  • Purified diadenylate cyclase enzyme.

  • Adenosine 5'-triphosphate (ATP), disodium salt.

  • Reaction Buffer: A common buffer is 300 mM NH4Ac/NH3 pH 9.5. Other buffers such as Tris-HCl can also be used.

  • Divalent Cation Stock Solution: 1 M MgCl2 or MnCl2.

  • EDTA solution (0.5 M, pH 8.0).

Reaction Conditions:

ParameterRecommended RangeExample Protocol
Enzyme Concentration1 - 10 µM~0.63 µM (19 mg DncV in 300 mL)
ATP Concentration1 - 10 mM10 mM
Divalent CationMgCl2 or MnCl220 mM MnCl2
BufferTris-HCl, CHES, NH4Ac/NH3300 mM NH4Ac/NH3 pH 9.5
pH7.5 - 9.59.5
Temperature30 - 50°C30°C
Incubation Time4 hours - overnightOvernight

Procedure:

  • Set up the reaction mixture in a suitable vessel. For a 300 mL reaction, combine:

    • 300 mL of 300 mM NH4Ac/NH3 pH 9.5 buffer.

    • ATP to a final concentration of 10 mM.

    • MnCl2 to a final concentration of 20 mM.

  • Add the purified diadenylate cyclase to the reaction mixture.

  • Incubate the reaction at 30°C overnight with gentle agitation.

  • Monitor the reaction progress by taking small aliquots at different time points and analyzing them by HPLC to check for the conversion of ATP to c-di-AMP.

  • Once the reaction is complete (typically when most of the ATP is consumed), terminate the reaction by adding EDTA to a final concentration of 20 mM to chelate the divalent cations.

Purification of c-di-AMP Diammonium Salt

This protocol describes the purification of the synthesized c-di-AMP using macroporous absorption resin, followed by lyophilization to obtain the diammonium salt.

Materials:

  • Macroporous absorption resin (e.g., SP207).

  • Ammonium acetate solutions for washing and elution.

  • Rotary evaporator.

  • Lyophilizer.

Procedure:

  • Load the terminated reaction mixture onto a column packed with macroporous absorption resin.

  • Wash the column with deionized water to remove unreacted ATP, salts, and other impurities.

  • Elute the c-di-AMP from the resin using a suitable concentration of ammonium acetate or an organic solvent gradient. The exact elution conditions may need to be optimized.

  • Collect the fractions containing c-di-AMP, as determined by HPLC analysis.

  • Pool the pure fractions and remove the solvent using a rotary evaporator.

  • Freeze the concentrated solution and lyophilize to obtain this compound salt as a white powder. The use of an ammonium acetate buffer system during synthesis and purification results in the formation of the diammonium salt upon lyophilization.

Quality Control and Characterization

The purity and identity of the synthesized this compound salt should be confirmed using the following methods.

High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 10 mM Ammonium Acetate in water.

  • Mobile Phase B: Methanol.

  • Gradient: A linear gradient from 1% to 90% Methanol.

  • Detection: UV absorbance at 254 nm.

  • Expected Purity: ≥98%.

Mass Spectrometry (MS):

  • Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of c-di-AMP (C20H24N10O12P2, MW: 658.4 g/mol ).

Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound salt.

experimental_workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis_purification Synthesis & Purification cluster_final_product Final Product start Start expression 1. Enzyme Expression & Purification start->expression synthesis 2. Enzymatic Synthesis of c-di-AMP expression->synthesis purification 3. Purification of c-di-AMP synthesis->purification qc 4. Quality Control purification->qc end c-di-AMP Diammonium Salt qc->end

Figure 2: Experimental Workflow for c-di-AMP Synthesis.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the enzymatic synthesis of this compound salt based on a published protocol.

ParameterValue
Enzyme Immobilized Vibrio cholerae DncV
Reaction Volume 300 mL
Enzyme Amount ~19 mg
Substrate (ATP) 10 mM
Cofactor (MnCl2) 20 mM
Buffer 300 mM NH4Ac/NH3, pH 9.5
Temperature 30°C
Incubation Time Overnight
Final Product ~1 g this compound salt
Purity ≥98%
Overall Yield ~80%

Troubleshooting

  • Low enzyme activity: Ensure the enzyme is properly folded and active. Check the purity and concentration of the purified enzyme. Optimize expression and purification conditions if necessary.

  • Incomplete reaction: Optimize reaction conditions such as incubation time, temperature, and enzyme/substrate concentrations. Ensure the activity of the enzyme is not inhibited by components in the reaction mixture.

  • Low yield after purification: Optimize the purification protocol, including the choice of resin, wash conditions, and elution gradient. Ensure complete elution of the product from the column.

  • Product is not the diammonium salt: Ensure the final purification and lyophilization steps are performed from an ammonium-based buffer system like ammonium acetate.

By following this detailed protocol, researchers can efficiently synthesize high-purity this compound salt for a wide range of applications in microbiology, immunology, and drug discovery.

References

Application Notes: Utilizing c-di-AMP Diammonium as a STING Agonist In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclic di-AMP (c-di-AMP) is a bacterial second messenger that has been identified as a potent agonist of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system.[1][2] Activation of STING by c-di-AMP triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, making it a valuable tool for in vitro studies of innate immunity, vaccine adjuvant development, and cancer immunotherapy research.[1][3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to effectively use c-di-AMP diammonium to activate the STING pathway in vitro.

Mechanism of Action

c-di-AMP directly binds to the STING protein, which is an endoplasmic reticulum (ER)-associated transmembrane protein.[1] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I IFNs, such as IFN-β.

Visualization of the STING Signaling Pathway

STING_Pathway c_di_AMP c-di-AMP STING STING (on ER) c_di_AMP->STING Binds TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerizes p_IRF3_nuc p-IRF3 p_IRF3->p_IRF3_nuc Translocates IFN_Gene IFN-β Gene p_IRF3_nuc->IFN_Gene Induces Transcription IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA IFN_protein Secreted IFN-β IFN_mRNA->IFN_protein Translation

Caption: c-di-AMP-mediated STING signaling pathway.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the in vitro activity of this compound as a STING agonist.

Cell Line Selection and Culture

Human monocytic cell lines, such as THP-1, are highly recommended as they endogenously express all the necessary components of the STING pathway.

  • THP-1 Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a 5% CO₂ incubator.

  • Differentiation of THP-1 Cells: To differentiate THP-1 monocytes into macrophage-like cells, treat with 50-100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. After differentiation, replace the PMA-containing medium with fresh culture medium and allow the cells to rest for 24 hours before stimulation.

Protocol 1: Quantification of IFN-β Secretion by ELISA

This protocol measures the production of IFN-β, a key downstream effector of STING activation.

Experimental Workflow

ELISA_Workflow A Seed and differentiate THP-1 cells in a 96-well plate B Prepare serial dilutions of This compound A->B C Stimulate cells with c-di-AMP for 24 hours B->C D Collect cell culture supernatants C->D E Perform IFN-β Sandwich ELISA D->E F Measure absorbance at 450 nm E->F G Calculate IFN-β concentration F->G

Caption: Workflow for IFN-β ELISA.

Materials:

  • Differentiated THP-1 cells in a 96-well plate

  • This compound

  • Cell culture medium

  • Human IFN-β ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Differentiation: Seed THP-1 cells at a density of 5 x 10⁵ cells/well in a 96-well plate and differentiate as described above.

  • Agonist Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 0.1 to 10 µM. Include a vehicle control (medium only).

  • Cell Stimulation: Carefully remove the medium from the differentiated THP-1 cells and add 100 µL of the prepared c-di-AMP dilutions or vehicle control. Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Sample Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatants.

  • ELISA: Perform the IFN-β ELISA according to the manufacturer's instructions. Briefly:

    • Add standards and samples to the pre-coated plate.

    • Incubate and wash.

    • Add detection antibody.

    • Incubate and wash.

    • Add streptavidin-HRP.

    • Incubate and wash.

    • Add TMB substrate and incubate in the dark.

    • Add stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of IFN-β in each sample by interpolating from the standard curve.

Data Presentation

c-di-AMP (µM)IFN-β (pg/mL) in Murine BMDMs (6h)
0 (Vehicle)Not Detected
0.01~100
0.1~400
1~800
10~1200

Note: The above data is representative and sourced from studies on murine bone marrow-derived macrophages. Results may vary depending on the cell type and experimental conditions.

Protocol 2: IRF3 Phosphorylation by Western Blot

This protocol assesses the phosphorylation of IRF3, a key event in the STING signaling cascade.

Experimental Workflow

WB_Workflow A Seed and differentiate THP-1 cells B Stimulate cells with c-di-AMP (e.g., 10 µM) for 0-4 hours A->B C Lyse cells and collect protein lysates B->C D Determine protein concentration C->D E Perform SDS-PAGE and transfer to PVDF membrane D->E F Incubate with primary antibodies (p-IRF3, total IRF3, β-actin) E->F G Incubate with HRP-conjugated secondary antibodies F->G H Detect signal using ECL and imaging system G->H

Caption: Workflow for IRF3 Phosphorylation Western Blot.

Materials:

  • Differentiated THP-1 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Stimulation: Culture and differentiate THP-1 cells in 6-well plates. Stimulate the cells with 10 µM this compound for various time points (e.g., 0, 1, 2, 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. After washing, apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

Data Presentation

TreatmentTime (hours)p-IRF3 (Ser396)Total IRF3β-actin
Vehicle4-++++++
c-di-AMP (10 µM)0-++++++
c-di-AMP (10 µM)1+++++++
c-di-AMP (10 µM)2+++++++++
c-di-AMP (10 µM)4++++++++

Note: The table represents expected qualitative results. '+' indicates the relative intensity of the band.

Protocol 3: STING Activation using a Reporter Cell Line

This protocol utilizes a reporter cell line, such as THP1-Dual™ cells, which express a secreted luciferase reporter gene under the control of an IRF-inducible promoter.

Materials:

  • THP1-Dual™ KI-hSTING cells (or similar reporter cell line)

  • Appropriate cell culture medium

  • This compound

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium.

  • Cell Treatment: Add the diluted agonist to the cells and incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Following incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the agonist concentration and fit a four-parameter logistic curve to determine the EC₅₀ value.

Data Presentation

AgonistCell LineReadoutEC₅₀ (µM)
This compoundTHP1-Dual™ KI-hSTINGIRF-LuciferaseTypically in the range of 0.5 - 5.0

Note: The EC₅₀ value can vary based on the specific reporter cell line and experimental conditions.

Troubleshooting

  • Low or no IFN-β production:

    • Ensure efficient delivery of c-di-AMP into the cytoplasm. Permeabilization agents like digitonin can be used, but require optimization to minimize cytotoxicity.

    • Verify the expression and functionality of STING and other pathway components in your cell line.

    • Check the viability of the cells after treatment.

  • High background in reporter assays:

    • Optimize cell seeding density.

    • Ensure the reporter construct is not "leaky."

    • Use a parental cell line lacking the reporter as a negative control.

This compound is a robust tool for the in vitro activation of the STING pathway. The protocols outlined in these application notes provide a comprehensive guide for researchers to quantify STING activation through various downstream readouts. Careful optimization of experimental conditions, particularly cell type and agonist delivery, is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Delivering c-di-AMP into Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent modulator of the innate immune system in eukaryotic cells. Upon introduction into the cytoplasm, c-di-AMP is recognized by the sensor STING (Stimulator of Interferon Genes), triggering a signaling cascade that leads to the production of type I interferons (IFNs) and other inflammatory cytokines.[1] This activation of the STING pathway holds significant therapeutic potential for vaccine adjuvants, cancer immunotherapy, and treatment of infectious diseases.

These application notes provide a comprehensive overview of various methods for delivering c-di-AMP into eukaryotic cells. Detailed protocols for key experimental procedures are included to guide researchers in successfully applying these techniques and assessing their outcomes.

Core Signaling Pathway: c-di-AMP and the STING Pathway

The canonical pathway for c-di-AMP-mediated immune activation in eukaryotic cells is initiated by its binding to the STING protein located on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[1] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN-β) and other pro-inflammatory genes.

c_di_AMP_STING_Pathway c-di-AMP c-di-AMP STING_ER STING (on ER) c-di-AMP->STING_ER Binding STING_Oligo STING Oligomerization & Translocation STING_ER->STING_Oligo TBK1 TBK1 STING_Oligo->TBK1 Recruitment pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimerization & Nuclear Translocation pIRF3->pIRF3_dimer IFN_genes Type I IFN Genes pIRF3_dimer->IFN_genes Activation Transcription Transcription IFN_genes->Transcription IFN-β Production IFN-β Production Transcription->IFN-β Production Digitonin_Workflow A Seed cells to ~80% confluency D Aspirate medium from cells A->D B Prepare Permeabilization Solution (PS) + 10 µg/mL Digitonin C Add c-di-AMP to PS (e.g., 2.5 µM final concentration) B->C E Add 0.5 mL c-di-AMP/PS mixture C->E D->E F Incubate for 30 min at 37°C E->F G Aspirate c-di-AMP/PS mixture F->G H Add fresh complete medium G->H I Incubate for 4-8 hours H->I J Downstream Analysis I->J Western_Blot_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE & Protein Transfer A->B C Membrane Blocking B->C D Primary Antibody Incubation (p-TBK1, p-IRF3, etc.) C->D E Secondary Antibody Incubation D->E F Chemiluminescence Detection E->F G Data Analysis F->G

References

Revolutionizing c-di-AMP Synthesis: A High-Yield Protocol Using Immobilized Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyclic di-AMP (c-di-AMP) is a critical bacterial second messenger and a promising vaccine adjuvant. Traditional synthesis methods are often low-yield and labor-intensive. This document provides a detailed protocol for the large-scale, efficient, and economical preparation of c-di-AMP using immobilized diadenylate cyclase enzymes. We present a validated, gram-scale protocol using immobilized Vibrio cholerae dinucleotide cyclase DncV and a proposed methodology for the immobilization and use of Bacillus thuringiensis diadenylate cyclase DisA. These methods offer significant advantages in terms of enzyme reusability, process scalability, and product purity, facilitating broader access to c-di-AMP for research and pharmaceutical development.

Introduction to c-di-AMP and Enzymatic Synthesis

Cyclic di-AMP is a key signaling molecule in many bacteria, regulating a wide array of physiological processes including cell wall homeostasis, ion transport, and DNA repair.[1] Its ability to stimulate the innate immune system, particularly through the STING (Stimulator of Interferon Genes) pathway, has made it a molecule of significant interest for vaccine and immunotherapy development.

The enzymatic synthesis of c-di-AMP is catalyzed by diadenylate cyclases (DACs), which convert two molecules of ATP into one molecule of c-di-AMP. Key enzymes in this class include DisA and DncV. While synthesis using soluble enzymes is effective, immobilization of the enzyme onto a solid support offers numerous advantages for large-scale production:

  • Enzyme Reusability: Immobilized enzymes can be easily recovered and reused for multiple reaction cycles, significantly reducing costs.

  • Process Simplification: Downstream processing is simplified as the enzyme is easily separated from the reaction mixture.

  • Enhanced Stability: Immobilization can improve the operational stability of the enzyme under various process conditions.

  • Continuous Processing: Immobilized enzyme systems are amenable to continuous flow reactor setups, further enhancing productivity.

This document provides detailed protocols for the preparation of c-di-AMP using two different immobilized enzyme systems.

c-di-AMP Signaling Pathway

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_regulation Regulation & Cellular Response 2 ATP 2 ATP DisA DisA DncV DncV c-di-AMP c-di-AMP Bacterial Physiology Bacterial Physiology STING STING Immune Response Immune Response

Experimental Protocols

Gram-Scale c-di-AMP Synthesis Using Immobilized DncV

This protocol is adapted from a validated method for the gram-scale preparation of c-di-AMP.[1]

3.1.1. Materials

  • His-tagged Vibrio cholerae DncV enzyme (purified)

  • Macroporous absorption resin SP207

  • Ammonium acetate buffer (300 mM, pH 9.5)

  • Manganese chloride (MnCl₂)

  • Adenosine triphosphate (ATP)

  • Rotary evaporator

  • Lyophilizer

3.1.2. Experimental Workflow

DncV_Workflow Purified DncV Purified DncV Immobilization on SP207 Resin Immobilization on SP207 Resin Purified DncV->Immobilization on SP207 Resin Adsorption Enzymatic Synthesis Enzymatic Synthesis Immobilization on SP207 Resin->Enzymatic Synthesis Add ATP, MnCl2 Purification Purification Enzymatic Synthesis->Purification Resin Separation Lyophilization Lyophilization Purification->Lyophilization Desiccation Pure c-di-AMP Pure c-di-AMP Lyophilization->Pure c-di-AMP

3.1.3. Protocol

  • Preparation of DncV-Immobilized Resin:

    • Wash macroporous absorption resin SP207 with deionized water.

    • Equilibrate the resin with the binding buffer.

    • Incubate the purified His-tagged DncV enzyme with the equilibrated resin to allow for adsorption.

    • Wash the resin to remove any unbound enzyme.

  • Enzymatic Synthesis of c-di-AMP:

    • In a suitable reaction vessel, combine the following:

      • 300 mL of 300 mM Ammonium Acetate buffer (pH 9.5)

      • 20 mM MnCl₂

      • 10 mM ATP

      • 4 mL of DncV-immobilized resin (containing approximately 19 mg of DncV)

    • Incubate the reaction mixture at 30°C overnight with gentle agitation.

  • Purification of c-di-AMP:

    • Separate the DncV-immobilized resin from the reaction mixture by filtration or centrifugation. The resin can be washed and stored for reuse.

    • The supernatant containing the c-di-AMP can be further purified using the same type of macroporous absorption resin (SP207) to remove any remaining impurities.

    • Wash the purification column with deionized water.

    • Elute the c-di-AMP with a suitable buffer.

  • Desiccation:

    • Concentrate the eluted c-di-AMP solution using a rotary evaporator.

    • Lyophilize the concentrated solution to obtain highly pure c-di-AMP as a white powder.

Proposed Protocol for c-di-AMP Synthesis Using Immobilized DisA (Cross-Linked Enzyme Aggregates - CLEAs)

This proposed protocol is based on general methodologies for creating Cross-Linked Enzyme Aggregates (CLEAs), a carrier-free immobilization technique.[2][3] Optimization of specific parameters for Bacillus thuringiensis DisA will be required.

3.2.1. Materials

  • Purified Bacillus thuringiensis DisA enzyme

  • Ammonium sulfate

  • Glutaraldehyde

  • Reaction buffer (e.g., 100 mM CHES, pH 9.5)

  • Magnesium chloride (MgCl₂)

  • Adenosine triphosphate (ATP)

3.2.2. Experimental Workflow

DisA_CLEA_Workflow Purified DisA Purified DisA Precipitation Precipitation Purified DisA->Precipitation (NH4)2SO4 Cross-linking Cross-linking Precipitation->Cross-linking Glutaraldehyde Enzymatic Synthesis Enzymatic Synthesis Cross-linking->Enzymatic Synthesis Add ATP, MgCl2 Purification Purification Enzymatic Synthesis->Purification Centrifugation HPLC/Lyophilization HPLC/Lyophilization Purification->HPLC/Lyophilization Pure c-di-AMP Pure c-di-AMP HPLC/Lyophilization->Pure c-di-AMP

3.2.3. Protocol

  • Preparation of DisA CLEAs:

    • Precipitation: To a solution of purified DisA enzyme, slowly add a precipitating agent such as ammonium sulfate to induce the formation of enzyme aggregates. The optimal concentration of the precipitant should be determined empirically.

    • Cross-linking: To the suspension of DisA aggregates, add glutaraldehyde to a final concentration that allows for efficient cross-linking without significant loss of enzyme activity. The reaction is typically carried out at a low temperature (e.g., 4°C) for several hours with gentle stirring.[4]

    • Washing: Centrifuge the mixture to collect the CLEAs. Wash the pellet multiple times with a suitable buffer to remove any unreacted glutaraldehyde and non-cross-linked enzyme.

  • Enzymatic Synthesis of c-di-AMP:

    • Resuspend the DisA CLEAs in the reaction buffer. A potential starting point for the reaction conditions, based on soluble DisA synthesis, is:

      • 100 mM CHES buffer (pH 9.5)

      • 10 mM MgCl₂

      • 10 mM ATP

    • Incubate the reaction mixture at 50°C for 4 hours with agitation.

  • Purification:

    • Separate the DisA CLEAs from the reaction mixture by centrifugation. The CLEAs can be washed and reused.

    • The supernatant containing c-di-AMP can be purified by High-Performance Liquid Chromatography (HPLC).

    • Lyophilize the purified fractions to obtain c-di-AMP powder.

Data Presentation

Table 1: Comparison of Soluble and Immobilized Enzyme Systems for c-di-AMP Synthesis

ParameterSoluble btDisAImmobilized Vc DncV
Enzyme Bacillus thuringiensis DisAVibrio cholerae DncV
Immobilization Method N/A (Soluble)Adsorption on Macroporous Resin SP207
Reaction Volume 50 mL300 mL
Enzyme Concentration 2 µM~19 mg in 4 mL resin
Substrate (ATP) Conc. 10 mM10 mM
Divalent Cation 10 mM MgCl₂20 mM MnCl₂
pH 9.5 (CHES buffer)9.5 (Ammonium Acetate buffer)
Temperature 50°C30°C
Reaction Time 4 hoursOvernight
Product Yield 100 mgUp to 1 g
Product Purity High (post-HPLC)≥98%
Overall Yield Not specified~80%
Reusability NoYes

Conclusion

The use of immobilized enzymes for the synthesis of c-di-AMP represents a significant advancement over traditional methods using soluble enzymes. The protocol for gram-scale synthesis with immobilized DncV demonstrates the feasibility of producing large quantities of high-purity c-di-AMP in an economical and scalable manner. The proposed methodology for creating DisA CLEAs offers an alternative carrier-free immobilization strategy that warrants further investigation and optimization. These approaches will undoubtedly accelerate research into the biological functions of c-di-AMP and its development as a therapeutic agent and vaccine adjuvant.

References

Application Notes and Protocols for c-di-AMP Diammonium as a Vaccine Adjuvant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(3',5')-cyclic dimeric adenosine monophosphate (c-di-AMP) is a bacterial second messenger that has emerged as a potent vaccine adjuvant.[1][2] As a pathogen-associated molecular pattern (PAMP), it is recognized by the host's innate immune system, triggering a robust immune response that can significantly enhance the efficacy of subunit vaccines.[3] c-di-AMP activates the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][4] This activation promotes strong and balanced T-helper 1 (Th1), Th2, and Th17 responses, making it a versatile adjuvant for a wide range of vaccine applications, particularly for mucosal and parenteral administration.

These application notes provide a comprehensive overview of c-di-AMP's mechanism of action, a summary of its effects on humoral and cellular immunity, and detailed protocols for its use in preclinical vaccine studies.

Mechanism of Action: The STING Signaling Pathway

c-di-AMP exerts its adjuvant effect by directly engaging the STING pathway in antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages. Upon entering the cytosol, c-di-AMP binds to the STING protein located on the endoplasmic reticulum (ER). This binding event initiates a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN-β). Simultaneously, the STING-TBK1 complex can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines such as TNF-α. This cascade of cytokine production enhances APC maturation, antigen presentation, and the subsequent activation and differentiation of T cells, leading to a potent adaptive immune response.

STING_Pathway cluster_cytosol Cytosol cluster_golgi Golgi Apparatus cluster_nucleus Nucleus c_di_AMP c-di-AMP STING_ER STING (on ER) c_di_AMP->STING_ER Binds STING_Active Activated STING STING_ER->STING_Active Translocates TBK1 TBK1 STING_Active->TBK1 Recruits & Activates IRF3_p p-IRF3 TBK1->IRF3_p Phosphorylates IRF3 IKK IKK TBK1->IKK Activates IRF3_dimer p-IRF3 Dimer IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes Induces Transcription NFkB NF-κB Cytokine_genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_genes Induces Transcription Type I IFN Production Type I IFN Production IFN_genes->Type I IFN Production Cytokine Production (TNF-α) Cytokine Production (TNF-α) Cytokine_genes->Cytokine Production (TNF-α) IRF3_p->IRF3_dimer Dimerizes & Translocates IKK->NFkB Activates Enhanced APC Maturation\n& Antigen Presentation Enhanced APC Maturation & Antigen Presentation Type I IFN Production->Enhanced APC Maturation\n& Antigen Presentation Cytokine Production (TNF-α)->Enhanced APC Maturation\n& Antigen Presentation T-Cell Activation &\nAdaptive Immunity T-Cell Activation & Adaptive Immunity Enhanced APC Maturation\n& Antigen Presentation->T-Cell Activation &\nAdaptive Immunity

Caption: c-di-AMP activates the STING pathway to induce an immune response.

Application Notes: Adjuvant Efficacy Data

Numerous preclinical studies have demonstrated the potent adjuvant activity of c-di-AMP when co-administered with various antigens. It enhances both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity.

Humoral Immune Response

c-di-AMP significantly boosts antigen-specific antibody titers. When combined with other adjuvants like alum, it can lead to a synergistic effect, further increasing antibody production and promoting a more balanced IgG1/IgG2a profile, which is indicative of a mixed Th1/Th2 response.

Table 1: Antigen-Specific Antibody Titers with c-di-AMP Adjuvant

Antigen Adjuvant(s) Route IgG Titer (Endpoint Dilution) IgG1 Titer (Endpoint Dilution) IgG2a/b Titer (Endpoint Dilution) Reference
β-Galactosidase (β-Gal) None i.m. ~1 x 10⁵ ~1 x 10⁶ ~1 x 10⁴
β-Gal Alum i.m. ~4 x 10⁶ 3.6 x 10⁶ ~4 x 10⁴
β-Gal c-di-AMP (5 µg) i.m. ~1.5 x 10⁶ 3.3 x 10⁶ ~4 x 10⁵
β-Gal Alum + c-di-AMP (5 µg) i.m. ~1 x 10⁷ ~8 x 10⁶ ~3 x 10⁶
Ovalbumin (OVA) None (Chitosan-OVA NPs) Pulmonary ~1 x 10³ ~1 x 10³ ~1 x 10²
OVA c-di-AMP (10 µg) (Chitosan-OVA NPs) Pulmonary Not Reported >1.3 x 10⁴ (>13-fold increase) >5.9 x 10³ (>59-fold increase)
Ovalbumin (OVA) poly(I:C)/CpG s.c. Lower than c-di-AMP Not Reported Not Reported

| Ovalbumin (OVA) | c-di-AMP | s.c. | Significantly Higher | Not Reported | Not Reported | |

Cellular Immune Response

c-di-AMP is highly effective at inducing cellular immunity, characterized by T-cell proliferation and the production of key cytokines. It promotes a balanced Th1/Th2/Th17 response, which is crucial for protection against a variety of pathogens. The adjuvant enhances the secretion of Th1 cytokines (IFN-γ, IL-2), Th2 cytokines (IL-4, IL-5), and the Th17 cytokine (IL-17).

Table 2: Antigen-Specific Cellular Responses with c-di-AMP Adjuvant

Antigen Adjuvant(s) Assay Key Result Reference
β-Gal Alum + c-di-AMP T-Cell Proliferation Stimulation Index of 13 (Significantly higher than single adjuvants)
β-Gal Alum + c-di-AMP Cytokine Production (Splenocytes) Enhanced levels of IFN-γ, IL-2, IL-4, IL-5, IL-10, IL-13, IL-17
OVA c-di-AMP (Chitosan-OVA NPs) T-Cell Proliferation Stimulation Index > 3 (Significantly higher than non-adjuvanted)
OVA c-di-AMP (Chitosan-OVA NPs) Cytokine Production (Splenocytes) High secretion of IFN-γ, IL-2, and IL-17

| OVA | c-di-AMP | T-Cell Response | Significantly stronger CTL, Th1, and IFNγ-producing CD8⁺ memory T cell response compared to poly(I:C)/CpG | |

Experimental Protocols

The following protocols provide a general framework for evaluating c-di-AMP diammonium as a vaccine adjuvant in a murine model.

Experimental_Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Analysis Formulation Vaccine Formulation (Antigen + c-di-AMP) Immunization Immunization of Mice (e.g., Day 0, 14, 28) Formulation->Immunization Bleeding Serum Collection (e.g., Day 0, 14, 28, 48) Immunization->Bleeding Harvest Harvest Spleens/Tissues (e.g., Day 42) Immunization->Harvest ELISA ELISA (Antibody Titers) Bleeding->ELISA ELISpot ELISpot / Flow Cytometry (Cytokine Production) Harvest->ELISpot Proliferation T-Cell Proliferation Assay Harvest->Proliferation

Caption: A typical experimental workflow for evaluating vaccine adjuvants.
Preparation and Formulation of this compound

  • Reconstitution: Prepare a sterile stock solution of this compound. For example, add 500 µl of endotoxin-free physiological water or PBS to a 1 mg vial to obtain a 2 mg/ml stock solution. Mix gently by pipetting.

  • Storage: The lyophilized product is stable for one year when stored at -20°C. The reconstituted stock solution should be aliquoted and stored at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Vaccine Formulation: On the day of immunization, dilute the c-di-AMP stock solution to the desired concentration with sterile, endotoxin-free PBS. Mix with the antigen solution. The final formulation should be prepared under sterile conditions. For co-administration with alum, the antigen can be first adsorbed to the alum adjuvant before adding the c-di-AMP solution.

In Vivo Immunization Protocol (Murine Model)
  • Animals: Use 6-8 week old mice (e.g., BALB/c or C57BL/6), with 5-10 animals per group.

  • Groups:

    • Group 1: PBS (Negative Control)

    • Group 2: Antigen alone

    • Group 3: Antigen + c-di-AMP

    • Group 4: Antigen + Control Adjuvant (e.g., Alum)

    • (Optional) Group 5: Antigen + c-di-AMP + Control Adjuvant

  • Dosage:

    • Antigen: Typically 15-30 µg per dose.

    • c-di-AMP: A working concentration of 5-50 µg per mouse is recommended. A common dose is 5-10 µg per dose.

  • Immunization Schedule: Administer the vaccine formulation (e.g., 50 µl total volume) via the desired route (e.g., intramuscular, subcutaneous, or intranasal). A typical prime-boost schedule involves immunizations on days 0, 14, and 28.

  • Sample Collection: Collect blood samples via tail or submandibular bleeding at various time points (e.g., days 0, 14, 28, 48, 68) to analyze serum antibody responses. At the end of the experiment (e.g., 14 days after the final immunization), euthanize the mice and harvest spleens for cellular immunity assays.

Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titers
  • Plate Coating: Coat 96-well ELISA plates with the antigen (e.g., 2 µg/ml in coating buffer) and incubate overnight at 4°C.

  • Washing & Blocking: Wash plates with PBS containing 0.05% Tween 20 (PBST). Block non-specific binding sites with a blocking buffer (e.g., 5% skim milk in PBST) for 1-2 hours at room temperature.

  • Serum Incubation: Add serially diluted serum samples to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody specific for the target isotype (e.g., anti-mouse IgG, IgG1, IgG2a) and incubate for 1 hour.

  • Detection: Wash the plates and add a substrate solution (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Analysis: Read the optical density (OD) at 450 nm. The endpoint titer is defined as the reciprocal of the highest dilution that gives an OD value at least two times higher than the mean of the blank wells.

T-Cell Proliferation Assay
  • Cell Preparation: Prepare single-cell suspensions from the spleens of immunized mice.

  • Cell Seeding: Seed splenocytes (e.g., 5 x 10⁵ cells/well) in a 96-well flat-bottom plate.

  • Antigen Restimulation: Add the specific antigen at various concentrations (e.g., 1, 10, 20, 40 µg/ml) to the wells. Incubate the plates for 4 days.

  • [³H]-Thymidine Labeling: During the final 18 hours of culture, add 1 µCi of [³H]-thymidine to each well.

  • Harvesting and Counting: Harvest the cells onto filter mats and measure the incorporated [³H]-thymidine using a scintillation counter.

  • Analysis: Express results as a Stimulation Index (SI), calculated as the ratio of counts per minute (CPM) in stimulated wells to the CPM in non-stimulated wells.

Cytokine Analysis (Cytometric Bead Array or ELISpot)
  • Cell Preparation and Restimulation: Prepare and seed splenocytes as described for the proliferation assay. Restimulate with the antigen for a defined period (e.g., 72-96 hours).

  • Supernatant Collection: Collect the culture supernatants for cytokine analysis using a multiplex bead array (e.g., FlowCytomix) according to the manufacturer's instructions. This allows for the simultaneous quantification of multiple cytokines (e.g., IFN-γ, IL-2, IL-4, IL-5, IL-17).

  • ELISpot Assay: Alternatively, use ELISpot plates coated with capture antibodies for specific cytokines to enumerate the frequency of cytokine-secreting cells. Follow a standard ELISpot protocol for cell incubation, detection with biotinylated antibodies, and spot development.

Conclusion

This compound is a highly effective vaccine adjuvant that leverages the host's innate STING pathway to drive a strong and balanced adaptive immune response. It has consistently been shown to enhance both humoral and cellular immunity, making it a promising candidate for the development of next-generation vaccines against a wide range of infectious diseases. Its ability to act synergistically with other adjuvants like alum further broadens its potential applications in vaccine formulation. The protocols and data presented here provide a solid foundation for researchers to explore the utility of c-di-AMP in their preclinical vaccine development programs.

References

Application Notes and Protocols for the Purification of c-di-AMP Using Macroporous Absorption Resin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic di-adenosine monophosphate (c-di-AMP) is a ubiquitous second messenger in bacteria, playing a pivotal role in various physiological processes, including cell wall homeostasis, ion transport, and DNA repair.[1] In mammals, c-di-AMP is a potent activator of the Stimulator of Interferon Genes (STING) pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This immunostimulatory activity has positioned c-di-AMP as a promising candidate for vaccine adjuvants and cancer immunotherapies.

The growing interest in c-di-AMP for therapeutic applications necessitates robust and scalable purification methods to obtain high-purity material for research and drug development. Macroporous absorption resin chromatography offers a cost-effective and efficient solution for the purification of c-di-AMP from enzymatic synthesis reactions or bacterial extracts. These resins are highly versatile, durable, and can be regenerated for multiple uses, making them suitable for both laboratory-scale and industrial applications.[2]

This document provides detailed application notes and protocols for the purification of c-di-AMP using macroporous absorption resins.

c-di-AMP and the cGAS-STING Signaling Pathway

c-di-AMP is a key signaling molecule that activates the innate immune system through the cGAS-STING pathway. Understanding this pathway is crucial for appreciating the biological significance of purified c-di-AMP in drug development.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS c_di_AMP c-di-AMP cGAS->c_di_AMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP STING STING c_di_AMP->STING binds & activates STING_active Activated STING STING->STING_active translocates to TBK1 TBK1 STING_active->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_dimer IRF3 Dimer IRF3->IRF3_dimer dimerizes IFN_genes Interferon Genes IRF3_dimer->IFN_genes translocates to nucleus & activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: cGAS-STING signaling pathway activated by c-di-AMP.

Principles of Macroporous Resin Chromatography for c-di-AMP Purification

Macroporous resins are synthetic polymers with a highly porous structure and a large surface area. The purification of c-di-AMP using these resins is based on the principle of adsorption, where the target molecule is retained on the resin surface while impurities are washed away. The selection of an appropriate resin and the optimization of experimental conditions are critical for achieving high purity and yield.

Non-polar or weakly polar macroporous resins, such as those with a polystyrene-divinylbenzene matrix (e.g., Diaion® HP-20, Amberlite® XAD series) or brominated polystyrene matrix (e.g., SP207), are commonly used for the purification of moderately polar compounds like c-di-AMP from aqueous solutions. The adsorption is primarily driven by van der Waals forces and hydrophobic interactions. Elution is typically achieved by using a solvent with a higher elution strength, such as ethanol or methanol, which disrupts the interactions between c-di-AMP and the resin.

Experimental Protocols

The following protocols provide a general framework for the purification of c-di-AMP using macroporous absorption resin. Optimization may be required depending on the specific resin used and the composition of the crude c-di-AMP solution.

Materials and Reagents
  • Macroporous Absorption Resin: e.g., SP207, Diaion® HP-20, or equivalent.

  • Crude c-di-AMP solution: From enzymatic synthesis or bacterial extract.

  • Hydrochloric acid (HCl): For pH adjustment.

  • Sodium hydroxide (NaOH): For pH adjustment and resin regeneration.

  • Ethanol or Methanol: For resin pretreatment and elution.

  • Deionized water: For preparing solutions and washing.

  • Chromatography column.

  • Peristaltic pump.

  • pH meter.

  • HPLC system: For purity analysis.

Resin Pretreatment

Proper pretreatment of the macroporous resin is essential to remove any residual monomers, porogenic agents, and other impurities from the manufacturing process.

  • Soak the resin in ethanol or methanol for 24 hours to allow for complete swelling.

  • Wash the resin extensively with deionized water to remove the organic solvent.

  • Treat the resin by washing with 3-5 bed volumes (BV) of 1 M HCl.

  • Rinse with deionized water until the effluent is neutral.

  • Wash the resin with 3-5 BV of 1 M NaOH.

  • Rinse with deionized water until the effluent is neutral.

  • The pretreated resin is now ready for packing into a chromatography column.

General Purification Protocol

Purification_Workflow start Start resin_pretreatment Resin Pretreatment start->resin_pretreatment column_packing Column Packing resin_pretreatment->column_packing equilibration Column Equilibration (Deionized Water) column_packing->equilibration sample_loading Sample Loading (Crude c-di-AMP) equilibration->sample_loading washing Washing (Deionized Water) sample_loading->washing elution Elution (Ethanol/Methanol Gradient) washing->elution fraction_collection Fraction Collection elution->fraction_collection purity_analysis Purity Analysis (HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal (Rotary Evaporation/Lyophilization) pooling->solvent_removal end Pure c-di-AMP solvent_removal->end

Caption: General workflow for c-di-AMP purification.

  • Column Packing and Equilibration:

    • Pack the pretreated resin into a suitable chromatography column.

    • Equilibrate the column by washing with 5-10 BV of deionized water at a flow rate of 1-2 BV/h.

  • Sample Loading:

    • Adjust the pH of the crude c-di-AMP solution to approximately 7.0.

    • Load the crude solution onto the equilibrated column at a flow rate of 1-2 BV/h. The loading capacity will depend on the specific resin and the concentration of c-di-AMP.

  • Washing:

    • After loading, wash the column with 5-10 BV of deionized water at a flow rate of 2-3 BV/h to remove unbound impurities such as salts, proteins, and unreacted ATP.

  • Elution:

    • Elute the bound c-di-AMP from the resin using a stepwise or linear gradient of ethanol or methanol in water. A common starting point is a stepwise gradient of 20%, 40%, 60%, and 80% ethanol.

    • Maintain a flow rate of 1-2 BV/h during elution.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the c-di-AMP content and purity of each fraction using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

  • Pooling and Solvent Removal:

    • Pool the fractions containing high-purity c-di-AMP.

    • Remove the elution solvent by rotary evaporation or lyophilization to obtain the purified c-di-AMP as a solid.

Resin Regeneration

After each use, the macroporous resin can be regenerated for subsequent purification cycles.

  • Wash the column with 3-5 BV of 1 M NaOH.

  • Rinse with deionized water until the effluent is neutral.

  • Wash the column with 3-5 BV of 1 M HCl.

  • Rinse with deionized water until the effluent is neutral.

  • The regenerated resin can be stored in 20% ethanol to prevent microbial growth.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of c-di-AMP using macroporous absorption resins.

Table 1: Comparison of Macroporous Resins for c-di-AMP Purification

Resin TypeMatrixAdsorption Capacity (mg/g resin)Desorption Ratio (%)Purity (%)Reference
SP207 Brominated Styrene-DVBNot explicitly stated, but used for gram-scale purification>80≥98[2]
Diaion® HP-20 Styrene-DVBVaries with target moleculeVaries with target moleculeHighGeneral Knowledge
Amberlite® XAD4 Styrene-DVBVaries with target moleculeVaries with target moleculeHighGeneral Knowledge

Table 2: Typical Operating Parameters for c-di-AMP Purification on SP207 Resin

ParameterValue
Loading Flow Rate 1-2 BV/h
Washing Flow Rate 2-3 BV/h
Elution Flow Rate 1-2 BV/h
Wash Buffer Deionized Water
Elution Buffer Stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%)
Overall Yield ~80%[2]
Final Purity ≥98%

Quality Control

The purity of the final c-di-AMP product should be assessed using a reliable analytical method. HPLC is the most common technique for this purpose.

HPLC Analysis of c-di-AMP
  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV absorbance at 254 nm.

  • Quantification: The concentration of c-di-AMP can be determined by comparing the peak area to a standard curve generated with a known concentration of a c-di-AMP standard.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete binding to the resin. - Incomplete elution. - Degradation of c-di-AMP.- Ensure the pH of the crude sample is optimal for binding. - Increase the volume or concentration of the elution buffer. - Ensure mild pH and temperature conditions during purification.
Low Purity - Inefficient washing. - Co-elution of impurities.- Increase the volume of the wash buffer. - Optimize the elution gradient to better separate c-di-AMP from impurities.
High Backpressure - Clogged column frit. - Resin fines. - High flow rate.- Clean or replace the column frit. - Ensure proper resin pretreatment to remove fines. - Reduce the flow rate.

Conclusion

Purification of c-di-AMP using macroporous absorption resin is a robust, scalable, and cost-effective method that is well-suited for producing the high-purity material required for research and drug development. By following the protocols outlined in this document and optimizing the process for the specific resin and crude material, researchers can consistently obtain high yields of purified c-di-AMP. The immunostimulatory properties of c-di-AMP, mediated through the STING pathway, make it a molecule of significant interest, and efficient purification is a critical step in unlocking its therapeutic potential.

References

Application Notes and Protocols for Studying c-di-AMP Synthase Activity from Mycobacterium smegmatis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and assaying the activity of cyclic diadenosine monophosphate (c-di-AMP) synthase from the model organism Mycobacterium smegmatis. The protocols outlined below are essential for researchers investigating mycobacterial physiology, signal transduction, and for professionals in drug development targeting novel antibacterial pathways.

Introduction to c-di-AMP Signaling in Mycobacterium smegmatis

Cyclic di-AMP is a crucial second messenger in many bacteria, including mycobacteria, where it plays a regulatory role in a variety of physiological processes.[1][2][3] In Mycobacterium smegmatis, the primary enzyme responsible for c-di-AMP synthesis is the DNA integrity scanning protein A (DisA), also known as diadenylate cyclase (DAC).[1][4] DisA catalyzes the condensation of two ATP molecules to form c-di-AMP. The intracellular levels of this signaling molecule are tightly controlled through the opposing activities of DisA and a c-di-AMP-specific phosphodiesterase (PDE), which hydrolyzes c-di-AMP to linear 5'-pApA.

The c-di-AMP signaling pathway in M. smegmatis is implicated in regulating DNA repair, fatty acid synthesis, antibiotic resistance, and maintaining cellular homeostasis under various stress conditions. Given its importance in bacterial survival and pathogenesis, the enzymes involved in c-di-AMP metabolism represent promising targets for the development of novel antimicrobial agents.

Key Enzymes in M. smegmatis c-di-AMP Metabolism

EnzymeGeneFunctionQuaternary Structure
DisA (c-di-AMP synthase) MSMEG_6080Synthesizes c-di-AMP from two ATP molecules.Octamer
Pde (c-di-AMP phosphodiesterase) MSMEG_2630 (cnpB)Hydrolyzes c-di-AMP to 5'-pApA.-

Quantitative Data Summary

MsDisA Activity under Different pH Conditions

The enzymatic activity of MsDisA is significantly influenced by pH. Optimal activity is observed under alkaline conditions.

pHRelative ActivityIntermediates DetectedReference
5.4LowpApA, ppApA
7.5ModeratepApA, ppApA
9.4HighNone detected

Signaling Pathway and Experimental Workflow Diagrams

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_regulation Downstream Regulation ATP 2 ATP DisA MsDisA (Diadenylate Cyclase) ATP->DisA c_di_AMP c-di-AMP DisA->c_di_AMP Mg²⁺/Mn²⁺ Pde MsPDE (Phosphodiesterase) c_di_AMP->Pde DNA_repair DNA Repair c_di_AMP->DNA_repair Fatty_acid_synthesis Fatty Acid Synthesis c_di_AMP->Fatty_acid_synthesis Antibiotic_resistance Antibiotic Resistance c_di_AMP->Antibiotic_resistance Ion_homeostasis Ion Homeostasis c_di_AMP->Ion_homeostasis pApA pApA Pde->pApA

Caption: c-di-AMP signaling pathway in M. smegmatis.

Experimental_Workflow cluster_protein Protein Preparation cluster_assay Enzyme Activity Assay cluster_analysis Analysis expression Expression of MsDisA in E. coli or M. smegmatis lysis Cell Lysis expression->lysis purification Affinity & Size-Exclusion Chromatography lysis->purification protein_quant Protein Quantification purification->protein_quant reaction_setup Reaction Setup: - Purified MsDisA - ATP, MgCl₂ - Buffer (e.g., Tris-HCl) protein_quant->reaction_setup incubation Incubation (e.g., 37°C, 4h) reaction_setup->incubation termination Reaction Termination (Heat or EDTA) incubation->termination hplc HPLC Analysis termination->hplc quantification Quantification of c-di-AMP hplc->quantification

Caption: Experimental workflow for MsDisA activity assay.

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant MsDisA

This protocol describes the expression of MsDisA in E. coli and its subsequent purification.

1. Gene Cloning and Expression Vector Construction:

  • Amplify the disA gene (MSMEG_6080) from M. smegmatis genomic DNA.

  • Clone the amplified gene into a suitable expression vector (e.g., pET series with an N-terminal His-tag).

  • Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Grow the transformed E. coli in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking.

  • Induce protein expression at an OD₆₀₀ of 0.6-0.8 with isopropyl β-D-1-thiogalactopyranoside (IPTG) (final concentration 0.5-1 mM).

  • Continue to culture at a lower temperature (e.g., 18-25°C) overnight to enhance protein solubility.

3. Cell Lysis and Lysate Preparation:

  • Harvest the bacterial cells by centrifugation.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at high speed to remove cell debris.

4. Protein Purification:

  • Affinity Chromatography: Load the clarified lysate onto a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM). Elute the His-tagged MsDisA with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional): For higher purity, further purify the eluted protein using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

  • Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE. Pool the purest fractions.

  • Concentration and Storage: Concentrate the purified protein using an appropriate centrifugal filter unit. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified protein in aliquots at -80°C.

Protocol 2: In Vitro c-di-AMP Synthase (DisA) Activity Assay

This protocol outlines an HPLC-based method to measure the enzymatic activity of purified MsDisA.

1. Reaction Setup:

  • Prepare a reaction mixture in a final volume of 50-100 µL.

  • The reaction buffer composition can be varied to study the effect of different conditions. A typical reaction buffer is 50 mM Tris-HCl, 300 mM NaCl, 10 mM MgCl₂, pH 9.4 for optimal activity.

  • Add purified MsDisA to a final concentration of approximately 2.5 µM.

  • Add ATP to a final concentration of 1-2 mM.

2. Enzymatic Reaction:

  • Initiate the reaction by adding ATP.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 0-6 hours). For kinetic studies, time points should be taken at shorter intervals.

3. Reaction Termination:

  • Stop the reaction by heating the mixture at 95°C for 5 minutes or by adding EDTA to a final concentration of 10-20 mM.

  • Centrifuge the terminated reaction mixture at high speed for 10 minutes to pellet any precipitated protein.

4. HPLC Analysis:

  • Analyze the supernatant by reverse-phase HPLC (e.g., on a C18 column).

  • Use a mobile phase gradient of buffer A (e.g., 100 mM triethylammonium acetate, pH 7.0) and buffer B (e.g., acetonitrile).

  • Monitor the elution of nucleotides by measuring the absorbance at 254 nm.

  • c-di-AMP, ATP, ADP, and intermediates like pApA will have distinct retention times.

5. Quantification:

  • Quantify the amount of c-di-AMP produced by integrating the area under the corresponding peak and comparing it to a standard curve generated with known concentrations of c-di-AMP.

Protocol 3: Extraction and Quantification of Intracellular c-di-AMP

This protocol is for the measurement of endogenous c-di-AMP levels in M. smegmatis cultures.

1. Cell Culture and Harvesting:

  • Grow M. smegmatis strains in a suitable medium (e.g., 7H9 broth with 10% OADC) to the desired growth phase (e.g., mid-log phase, OD₆₀₀ = 1.0).

  • Harvest a defined volume of culture by rapid centrifugation at 4°C.

2. Nucleotide Extraction:

  • Resuspend the bacterial pellet in a cold extraction buffer (e.g., a mixture of acetonitrile:methanol:water in a 2:2:1 ratio).

  • Incubate the suspension on ice.

  • Boil the mixture at 95°C for 10 minutes to lyse the cells and denature proteins.

  • Immediately place the mixture back on ice.

  • Centrifuge at high speed (e.g., 20,800 x g) for 10 minutes at 4°C.

  • Transfer the supernatant containing the nucleotides to a new tube.

  • Repeat the extraction procedure on the pellet to ensure complete recovery.

  • Pool the supernatants and lyophilize or vacuum-dry them.

3. Sample Preparation and Analysis:

  • Resuspend the dried extract in a suitable buffer for analysis (e.g., HPLC mobile phase A).

  • Analyze the sample by LC-MS/MS for accurate and sensitive quantification of c-di-AMP.

  • Alternatively, HPLC can be used, but may be less sensitive for low abundance intracellular concentrations.

Troubleshooting and General Notes

  • MsDisA Activity: The activity of MsDisA is highly dependent on pH, with significantly higher activity at pH 9.4 compared to neutral or acidic pH. The presence of divalent cations like Mg²⁺ or Mn²⁺ is essential for activity.

  • Intermediate Formation: At suboptimal pH (e.g., 7.5), the formation of linear intermediates pApA and ppApA may be observed. At optimal pH (9.4), the reaction proceeds to c-di-AMP with no detectable intermediates.

  • Protein Solubility: If the recombinant MsDisA expresses as inclusion bodies in E. coli, consider using an M. smegmatis expression system, optimizing induction conditions (lower temperature, lower IPTG concentration), or co-expressing with chaperones.

  • Nucleotide Extraction: Ensure that the extraction procedure is performed quickly and at cold temperatures (except for the boiling step) to minimize nucleotide degradation.

  • Quantification Accuracy: For accurate quantification, it is crucial to use a high-purity c-di-AMP standard to generate a reliable standard curve for HPLC or LC-MS/MS analysis.

References

Troubleshooting & Optimization

optimizing c-di-AMP synthesis reaction conditions for high yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the enzymatic synthesis of cyclic di-adenosine monophosphate (c-di-AMP) for high yield.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the c-di-AMP synthesis reaction.

Problem Possible Cause Suggested Solution
Low or No c-di-AMP Yield Inactive or improperly folded diadenylate cyclase (DAC) enzyme.- Ensure the DAC enzyme (e.g., DisA, CdaA) is correctly purified and handled.[1][2] - Verify protein concentration and purity using methods like SDS-PAGE. - Store the enzyme at the recommended temperature (e.g., -20°C or -80°C) to maintain activity.[2]
Suboptimal reaction conditions.- Optimize reaction parameters such as pH, temperature, and incubation time. Refer to the optimized conditions for specific enzymes in the tables below.[1][3] - Ensure the presence of the required divalent metal ion cofactor, typically Mg²⁺, Mn²⁺, or Co²⁺.
Incorrect ATP concentration.- The diadenylate cyclase activity can be allosterically regulated by ATP, with high concentrations being inhibitory for some enzymes like MtbDisA. - Determine the optimal ATP concentration for your specific enzyme through titration. For MtbDisA, the optimal concentration is around 0.3 mM.
Degradation of c-di-AMP.- Ensure there is no contamination with phosphodiesterases (PDEs), which degrade c-di-AMP. - If using cell lysates, consider purifying the DAC enzyme to remove endogenous PDEs.
Inconsistent Yields Between Batches Variability in enzyme activity.- Prepare a large, single batch of purified enzyme to use across multiple reactions. - Re-quantify enzyme concentration and test activity before each new set of experiments.
Inconsistent reagent preparation.- Prepare fresh buffers and ATP solutions for each experiment. - Ensure accurate pipetting and final concentrations of all reaction components.
Presence of Intermediates or Byproducts Incomplete reaction.- Increase the incubation time or the concentration of the DAC enzyme. - The synthesis of c-di-AMP can be a two-step process involving intermediates.
ATPase activity of the enzyme.- Some DAC enzymes, like MtbDisA, also possess ATPase activity, which can be more prominent under certain conditions or with specific mutations. - Ensure you are using the wild-type enzyme and optimized reaction conditions for c-di-AMP synthesis.

Frequently Asked Questions (FAQs)

1. What is the general principle of enzymatic c-di-AMP synthesis?

Enzymatic synthesis of c-di-AMP is catalyzed by a diadenylate cyclase (DAC) enzyme, such as DisA or CdaA. These enzymes condense two molecules of ATP to form one molecule of c-di-AMP, releasing two molecules of pyrophosphate in the process.

2. Which divalent metal ions are required for the reaction?

Most diadenylate cyclases require a divalent metal ion as a cofactor. The specific ion can vary between enzymes, but manganese (Mn²⁺), magnesium (Mg²⁺), and cobalt (Co²⁺) are commonly used. It is crucial to determine the optimal metal ion and its concentration for the specific DAC enzyme being used.

3. How does ATP concentration affect c-di-AMP synthesis?

The concentration of ATP can significantly impact the reaction. For some DACs, such as MtbDisA from Mycobacterium tuberculosis, the activity is allosterically regulated by ATP, and concentrations above the optimum (around 0.3 mM for MtbDisA) can be inhibitory. Therefore, it is important to perform an ATP titration to find the optimal concentration for your enzyme.

4. What are the optimal pH and temperature for the synthesis reaction?

The optimal pH and temperature are highly dependent on the specific diadenylate cyclase enzyme being used, often reflecting the organism from which it was isolated. For example, PyaDAC from the hyperthermophilic archaeon Pyrococcus yayanosii has an optimal temperature of 80°C, while DisA from Bacillus thuringiensis works best at 50°C. Refer to the data tables below for specific examples.

5. How can I purify the synthesized c-di-AMP?

A common method for purifying c-di-AMP is through High-Performance Liquid Chromatography (HPLC), often followed by lyophilization to obtain a pure powder.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for c-di-AMP synthesis using different diadenylate cyclase enzymes reported in the literature.

Table 1: Optimized Conditions for DisA from Bacillus thuringiensis (btDisA)

ParameterOptimal Value
Enzyme Concentration2 µM
Substrate (ATP)10 mM
Divalent Metal Ion10 mM MgCl₂
Buffer100 mM CHES
pH9.5
Temperature50°C
Incubation Time4 hours

Table 2: Optimized Conditions for MtbDisA from Mycobacterium tuberculosis

ParameterOptimal Value
Enzyme Concentration1 µM
Substrate (ATP)0.3 mM
Divalent Metal Ion0.6 mM MnCl₂
Buffer25 mM Tris-HCl
pH8.5
Temperature37°C
Incubation Time15 minutes

Table 3: Optimized Conditions for PyaDAC from Pyrococcus yayanosii

ParameterOptimal Value
Divalent Metal Ion0.5 mM MnCl₂
Buffer20 mM Tris-HCl
pH8.0
Temperature80°C
Other Additives40 mM NaCl, 1.0 mM DTT, 100 ng/mL BSA

Experimental Protocols

Protocol 1: Enzymatic Synthesis of c-di-AMP using DisA from Bacillus thuringiensis

  • Reaction Setup: Prepare a 50 mL reaction mixture in a suitable vessel.

  • Buffer: Add 100 mM CHES buffer, pH 9.5.

  • Reactants: Add 10 mM ATP and 10 mM MgCl₂.

  • Enzyme: Add 2 µM of purified btDisA enzyme to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 50°C for 4 hours.

  • Purification: Purify the resulting c-di-AMP using HPLC.

  • Final Product: Lyophilize the purified fractions to obtain c-di-AMP as a white powder.

Protocol 2: Enzymatic Synthesis of c-di-AMP using MtbDisA from Mycobacterium tuberculosis

  • Reaction Setup: Prepare a 20 µL reaction in a microcentrifuge tube.

  • Buffer and Salt: Add 25 mM Tris-HCl, pH 8.5, and 25 mM NaCl.

  • Reactants: Add 300 µM ATP and varying concentrations of MnCl₂ to determine the optimum (reported as 0.6 mM).

  • Enzyme: Add 1 µM of purified MtbDisA.

  • Incubation: Incubate the reaction at 37°C for 15 minutes.

  • Analysis: Analyze the formation of c-di-AMP using techniques like HPLC.

Visualizations

c_di_AMP_Synthesis_Pathway ATP1 2x ATP DAC Diadenylate Cyclase (e.g., DisA, CdaA) ATP1->DAC CDA c-di-AMP DAC->CDA Synthesis PPi 2x Pyrophosphate DAC->PPi Release Metal Mg²⁺ or Mn²⁺ Metal->DAC

Caption: Enzymatic synthesis of c-di-AMP from two ATP molecules.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification purify_enzyme Purify Diadenylate Cyclase (DAC) setup_reaction Set up Reaction Mixture purify_enzyme->setup_reaction prep_reagents Prepare Buffer, ATP, and Metal Ions prep_reagents->setup_reaction incubate Incubate at Optimal Temperature setup_reaction->incubate hplc Purify c-di-AMP via HPLC incubate->hplc lyophilize Lyophilize for Pure Product hplc->lyophilize quantify Quantify Yield hplc->quantify troubleshooting_logic start Low/No c-di-AMP Yield check_enzyme Is Enzyme Active? start->check_enzyme check_conditions Are Reaction Conditions Optimal? check_enzyme->check_conditions Yes repurify Re-purify or Check Storage check_enzyme->repurify No check_atp Is ATP Concentration Correct? check_conditions->check_atp Yes optimize_cond Optimize pH, Temp, Metal Ion check_conditions->optimize_cond No success High Yield Achieved check_atp->success Yes optimize_atp Titrate ATP Concentration check_atp->optimize_atp No repurify->check_enzyme optimize_cond->check_conditions optimize_atp->check_atp

References

troubleshooting low yield in enzymatic c-di-AMP preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low yields during the enzymatic preparation of cyclic di-adenosine monophosphate (c-di-AMP).

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for enzymatic c-di-AMP synthesis?

A1: The yield of enzymatically synthesized c-di-AMP can vary significantly based on the specific enzyme used, reaction conditions, and purification method. However, yields can range from approximately 30% to over 90% conversion of the initial ATP substrate to c-di-AMP.[1] For example, using the diadenylate cyclase DisA from Bacillus thuringiensis, researchers have achieved high yields, while other enzymes like DncV from Vibrio cholerae might show lower efficiency for c-di-AMP synthesis specifically, as it preferentially synthesizes cGAMP.[2][3]

Q2: Which diadenylate cyclase (DAC) should I choose for c-di-AMP synthesis?

A2: The choice of enzyme depends on the desired scale of production and experimental setup. DisA-type enzymes are commonly used and have been shown to be efficient for large-scale production.[3] For instance, the DisA from Mycobacterium tuberculosis (MtbDisA) is a well-characterized option.[4] Some researchers have also engineered E. coli to overexpress specific cyclases for in vivo production, which can then be purified.

Q3: How is the enzymatic reaction for c-di-AMP synthesis monitored?

A3: The progress of the reaction is typically monitored using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the separation and quantification of the substrate (ATP), the product (c-di-AMP), and any potential byproducts or intermediates.

Troubleshooting Low c-di-AMP Yield

This section addresses the common issue of lower-than-expected yields in a question-and-answer format, guiding users through potential causes and solutions.

Q4: My c-di-AMP yield is very low or undetectable. What are the first steps to troubleshoot this?

A4: When facing low or no yield, it's crucial to systematically check the main components and conditions of your reaction. Start by verifying the activity of your enzyme, the integrity of your ATP substrate, and the composition of your reaction buffer. A logical troubleshooting workflow can help pinpoint the issue efficiently.

G start Low/No c-di-AMP Yield enzyme_check Is the enzyme active? start->enzyme_check atp_check Is the ATP substrate intact? enzyme_check->atp_check Yes enzyme_bad Enzyme Inactive/Degraded - Use fresh enzyme - Check storage conditions enzyme_check->enzyme_bad No conditions_check Are reaction conditions optimal? atp_check->conditions_check Yes atp_bad ATP Degraded - Use fresh ATP stock - Avoid multiple freeze-thaws atp_check->atp_bad No cofactor_check Is the metal cofactor correct? conditions_check->cofactor_check Yes conditions_bad Suboptimal Conditions - Adjust pH, temperature - Optimize buffer conditions_check->conditions_bad No purification_check Is purification efficient? cofactor_check->purification_check Yes cofactor_bad Incorrect/Missing Cofactor - Add correct Mn2+/Mg2+ - Optimize concentration cofactor_check->cofactor_bad No purification_ok Successful Synthesis purification_check->purification_ok Yes purification_bad Product Loss During Purification - Optimize purification protocol purification_check->purification_bad No enzyme_ok Enzyme is Active atp_ok ATP is Intact conditions_ok Conditions are Optimal cofactor_ok Cofactor is Correct

Caption: Troubleshooting workflow for low c-di-AMP yield.

Q5: How can I determine if my diadenylate cyclase enzyme is inactive?

A5: Enzyme inactivity is a primary suspect for reaction failure.

  • Improper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C in a glycerol-containing buffer) and has not undergone multiple freeze-thaw cycles.

  • Protein Degradation: Run a small sample of your enzyme on an SDS-PAGE gel to check for protein integrity. The presence of multiple lower molecular weight bands may indicate degradation.

  • Activity Assay: Perform a small-scale pilot reaction with fresh, high-quality ATP and the recommended buffer conditions. Analyze the results after a short incubation time (e.g., 15-30 minutes) to see if any product is formed.

Q6: Could the issue be with my ATP substrate?

A6: Yes, the quality and concentration of ATP are critical.

  • ATP Degradation: ATP solutions, especially if not pH-neutralized, can hydrolyze over time. Use a freshly prepared ATP stock solution, ensuring the pH is adjusted to ~7.0-7.5. The cellular concentration of ATP in mycobacterium is around 1 mM, and some enzymes like MtbDisA can be inhibited by high substrate concentrations.

  • Incorrect Concentration: Accurately determine the concentration of your ATP stock solution using UV-Vis spectrophotometry (at 259 nm). An inaccurate concentration will affect the reaction stoichiometry and yield calculations.

Q7: What are the optimal reaction conditions for c-di-AMP synthesis, and how do they impact yield?

A7: Each enzyme has its own optimal set of conditions. Deviations can significantly reduce the reaction rate and overall yield.

  • pH: Most diadenylate cyclases function optimally at a slightly alkaline pH, typically between 8.0 and 9.0. For example, MtbDisA is assayed at pH 8.5.

  • Temperature: While many reactions are run at 37°C, the optimal temperature can vary. For enzymes from thermophiles, the optimal temperature can be much higher. Conversely, lower temperatures might be required to improve enzyme stability over long incubation times.

  • Divalent Metal Cations: Diadenylate cyclases require a divalent metal cation as a cofactor, most commonly manganese (Mn²⁺) or magnesium (Mg²⁺). The specific cation and its concentration are critical. For MtbDisA, Mn²⁺ is strongly preferred, with an optimal concentration around 0.6 mM. The activity can be very sensitive to the concentration of this cofactor.

Q8: Can the accumulation of c-di-AMP inhibit the reaction?

A8: Product inhibition can occur in some enzymatic reactions. While not always the primary cause of low yield in preparative synthesis, it's a possibility. If you suspect product inhibition, you could try a fed-batch approach where ATP is added incrementally, or you could analyze the reaction kinetics at different time points to see if the reaction rate slows down disproportionately as the product accumulates.

Quantitative Data Summary

The tables below provide a summary of key quantitative parameters for the enzymatic synthesis of c-di-AMP.

Table 1: Comparison of Diadenylate Cyclases

Enzyme Organism of Origin Preferred Cation Optimal pH Optimal Temp. (°C) Notes
DisA (Rv3586) Mycobacterium tuberculosis Mn²⁺ ~8.5 37 Activity is allosterically regulated by ATP.
DisA Bacillus subtilis Not specified Not specified Not specified Activity is inhibited by branched DNA.
DncV Vibrio cholerae Mg²⁺ Not specified Not specified Promiscuous enzyme, can also synthesize c-di-GMP and cGAMP.

| PyaDAC | Pyrococcus yayanosii | Mn²⁺, Co²⁺, Ni²⁺ | Not specified | 80 | A hyperthermophilic enzyme with high salt tolerance. |

Table 2: General Reaction Conditions for MtbDisA

Component Concentration Purpose
Tris-HCl Buffer 25 mM Maintain pH
pH 8.5 Optimal for enzyme activity
NaCl 25 mM Ionic strength
MnCl₂ 0.6 mM Essential cofactor
ATP 300 µM Substrate
MtbDisA Enzyme 1 µM Catalyst

| Incubation | 37°C for 15 min (or longer) | Reaction Temperature & Time |

Note: These are starting conditions based on published data and may require further optimization.

Experimental Protocol: In Vitro Synthesis of c-di-AMP

This protocol is a general guideline for the enzymatic synthesis of c-di-AMP using a purified diadenylate cyclase like MtbDisA.

Materials:

  • Purified diadenylate cyclase (e.g., MtbDisA)

  • ATP sodium salt

  • Tris-HCl

  • NaCl

  • MnCl₂

  • EDTA

  • Nuclease-free water

Procedure:

  • Prepare a 2X Reaction Buffer: Prepare a 2X reaction buffer containing 50 mM Tris-HCl (pH 8.5) and 50 mM NaCl.

  • Prepare Substrate and Cofactor Stocks:

    • Prepare a 10 mM stock solution of ATP in nuclease-free water. Neutralize the pH to ~7.0 with NaOH. Store in aliquots at -20°C.

    • Prepare a 10 mM stock solution of MnCl₂ in nuclease-free water.

  • Set up the Reaction: In a microcentrifuge tube, assemble the reaction components on ice in the following order:

    • Nuclease-free water (to final volume)

    • 2X Reaction Buffer

    • MnCl₂ stock (to a final concentration of 0.6 mM)

    • ATP stock (to a final concentration of 0.3 - 1 mM)

    • Diadenylate cyclase enzyme (to a final concentration of 1-5 µM)

  • Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C. The incubation time can range from 1 hour to overnight, depending on the desired conversion rate. It is advisable to take time points (e.g., 1h, 4h, 16h) to monitor progress via HPLC.

  • Reaction Termination: Stop the reaction by adding EDTA to a final concentration of 10-20 mM. Alternatively, heat inactivation at 95°C for 10 minutes can be used to denature the enzyme.

  • Purification:

    • Centrifuge the terminated reaction mixture to pellet the denatured protein.

    • The supernatant, containing c-di-AMP, can be purified using methods such as anion-exchange chromatography or reversed-phase HPLC.

  • Analysis: Confirm the identity and quantify the yield of c-di-AMP using HPLC and LC-MS/MS.

Signaling Pathway Visualization

The enzymatic synthesis of c-di-AMP is a cyclization reaction where two molecules of ATP are converted into one molecule of c-di-AMP and two molecules of pyrophosphate.

G sub 2 ATP enzyme Diadenylate Cyclase (e.g., DisA) sub->enzyme prod c-di-AMP enzyme->prod ppi 2 PPi enzyme->ppi cofactor Mn²⁺/Mg²⁺ cofactor->enzyme

References

improving stability of c-di-AMP diammonium in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclic di-AMP (c-di-AMP) diammonium salt. The information provided here is intended to help improve the stability of c-di-AMP in aqueous solutions and ensure the reliability of experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My c-di-AMP diammonium salt solution appears to be degrading, leading to inconsistent results in my experiments. What could be the cause?

A1: Degradation of c-di-AMP in aqueous solutions is primarily due to the hydrolysis of its phosphodiester bonds. This is a chemical process that can be influenced by several factors, including pH, temperature, and the presence of contaminating enzymes. The primary degradation product is 5'-phosphoadenylyl-(3'→5')-adenosine (pApA), which is a linear form of the molecule. Further degradation can lead to the formation of two molecules of 5'-AMP.[1][2]

Troubleshooting Steps:

  • pH of the Solution: The stability of phosphodiester bonds is highly pH-dependent. Based on the stability of similar molecules like ATP, c-di-AMP is most stable in a neutral pH range, approximately between 6.8 and 7.4.[3] Solutions that are too acidic or too alkaline will accelerate the rate of hydrolysis.

  • Storage Temperature: Elevated temperatures can increase the rate of chemical reactions, including hydrolysis. It is crucial to store c-di-AMP solutions at appropriate low temperatures.

  • Enzymatic Contamination: Ensure that your solutions are free from contamination with phosphodiesterases (PDEs), which are enzymes that specifically hydrolyze c-di-AMP.[2][4] Use sterile, nuclease-free water and reagents when preparing your solutions.

Q2: What is the recommended procedure for preparing and storing aqueous solutions of this compound salt?

A2: To maximize the stability of your c-di-AMP solutions, follow these recommendations:

  • Reconstitution: Reconstitute lyophilized this compound salt in a sterile, nuclease-free buffer with a neutral pH (e.g., PBS pH 7.2-7.4 or Tris-HCl pH 7.4).

  • Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the effects of adsorption to container surfaces and to allow for accurate dilution for working solutions.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes. This will prevent multiple freeze-thaw cycles, which can contribute to degradation.

  • Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C. A product datasheet for this compound salt recommends storage at -20°C.

Q3: How can I check the integrity of my c-di-AMP solution?

A3: You can assess the integrity of your c-di-AMP solution using analytical techniques that can separate and identify the parent molecule from its degradation products.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method to separate c-di-AMP from pApA and AMP. By comparing the chromatogram of your sample to that of a fresh, high-quality standard, you can quantify the extent of degradation.

  • Thin-Layer Chromatography (TLC): TLC can also be used to separate c-di-AMP from its hydrolysis products.

  • Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the peaks observed in chromatography and provide a more detailed analysis of any degradation products.

Data on Factors Affecting Stability

While specific quantitative data on the non-enzymatic degradation of this compound salt is limited in the public domain, the following table summarizes the expected qualitative effects of pH and temperature based on the known chemistry of phosphodiester bonds.

FactorConditionExpected Impact on StabilityRationale
pH Acidic (pH < 6.0)Decreased StabilityAcid-catalyzed hydrolysis of phosphodiester bonds.
Neutral (pH 6.8 - 7.4)Optimal StabilityPhosphodiester bonds are most stable at neutral pH.
Alkaline (pH > 8.0)Decreased StabilityBase-catalyzed hydrolysis of phosphodiester bonds.
Temperature -80°CHigh Stability (Long-term)Very low kinetic energy for hydrolysis reactions.
-20°CGood Stability (Short to Medium-term)Significantly reduced rate of hydrolysis.
4°CLimited Stability (Short-term)Hydrolysis will occur over days to weeks.
Room Temperature (20-25°C)Low StabilityIncreased rate of hydrolysis. Not recommended for storage.
> 37°CVery Low StabilityRapid degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized c-di-AMP Aqueous Stock Solution

Objective: To prepare a 10 mM stock solution of this compound salt with enhanced stability for use in various downstream experiments.

Materials:

  • This compound salt (lyophilized powder)

  • Sterile, nuclease-free water

  • Sterile, nuclease-free 10X Phosphate Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Allow the lyophilized this compound salt vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the volume of sterile, nuclease-free 1X PBS required to reconstitute the c-di-AMP to a final concentration of 10 mM. To prepare 1X PBS, dilute the 10X PBS stock 1:10 with sterile, nuclease-free water.

  • Aseptically add the calculated volume of 1X PBS to the vial of c-di-AMP.

  • Gently vortex or pipette up and down to ensure the powder is completely dissolved. Avoid vigorous shaking to prevent shearing.

  • Aliquot the 10 mM stock solution into sterile, nuclease-free, single-use microcentrifuge tubes. The volume of the aliquots should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -20°C for short to medium-term storage or at -80°C for long-term storage.

Protocol 2: Assessment of c-di-AMP Stability by HPLC

Objective: To determine the percentage of intact c-di-AMP in an aqueous solution over time.

Materials:

  • c-di-AMP solution to be tested

  • Freshly prepared c-di-AMP standard of known concentration

  • HPLC system with a C18 reverse-phase column

  • Mobile Phase A: 50 mM Triethylammonium Acetate (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • UV detector

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of your c-di-AMP test solution and the fresh standard solution to a suitable concentration for HPLC analysis (e.g., 100 µM) using Mobile Phase A.

  • HPLC Analysis:

    • Equilibrate the C18 column with your starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

    • Inject a defined volume (e.g., 10 µL) of the standard solution and run a gradient program to separate c-di-AMP from potential degradation products. A typical gradient might be from 5% to 50% Mobile Phase B over 20 minutes.

    • Monitor the elution profile at 260 nm.

    • Identify the retention time of the intact c-di-AMP peak from the standard.

    • Inject the same volume of your test sample and run the same HPLC method.

  • Data Analysis:

    • Integrate the peak area of the intact c-di-AMP in your test sample.

    • Identify and integrate the peak areas of any degradation products (e.g., pApA, AMP).

    • Calculate the percentage of intact c-di-AMP in your sample using the following formula: % Intact c-di-AMP = (Area of c-di-AMP peak / Total area of all related peaks) x 100

  • Stability Study (Optional):

    • To perform a stability study, incubate aliquots of your c-di-AMP solution at different temperatures (e.g., 4°C, 25°C, 37°C).

    • At various time points (e.g., 0, 24, 48, 72 hours), remove an aliquot and analyze by HPLC as described above.

    • Plot the percentage of intact c-di-AMP versus time for each temperature to determine the degradation rate.

Visualizations

c_di_AMP_Degradation_Pathway c_di_AMP c-di-AMP (Cyclic) pApA pApA (Linear Intermediate) c_di_AMP->pApA Hydrolysis of one phosphodiester bond AMP 2 x 5'-AMP (Final Product) pApA->AMP Hydrolysis of second phosphodiester bond

Caption: Non-enzymatic degradation pathway of c-di-AMP in aqueous solution.

Experimental_Workflow_Stability_Assessment cluster_prep Sample Preparation cluster_analysis Analysis start c-di-AMP Solution incubate Incubate at Defined Conditions (pH, Temp) start->incubate aliquot Take Aliquots at Time Points incubate->aliquot hplc HPLC Analysis aliquot->hplc integrate Integrate Peak Areas hplc->integrate calculate Calculate % Intact c-di-AMP integrate->calculate

Caption: Experimental workflow for assessing the stability of c-di-AMP solutions.

Logical_Relationship_Troubleshooting cluster_causes Potential Causes cluster_degradation_factors Degradation Factors issue Inconsistent Experimental Results degradation c-di-AMP Degradation issue->degradation pipetting Pipetting Errors issue->pipetting assay Assay Variability issue->assay ph Incorrect pH degradation->ph temp High Temperature degradation->temp enzyme Enzyme Contamination degradation->enzyme freeze_thaw Freeze-Thaw Cycles degradation->freeze_thaw

Caption: Troubleshooting logic for inconsistent experimental results with c-di-AMP.

References

common issues in HPLC quantification of c-di-AMP and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC-based quantification of cyclic di-adenosine monophosphate (c-di-AMP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Category 1: Chromatographic & Peak Shape Problems

Q1: Why is my c-di-AMP peak showing significant tailing or broadening?

Peak tailing or broadening can compromise resolution and quantification accuracy.[1] The common causes include:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based C18 column can interact with the polar c-di-AMP molecule, causing tailing.[1][2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between ionized silanol groups and the analyte.[3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the column bed can create active sites that lead to poor peak shape.

  • Extra-Column Volume: Excessive volume from long tubing or loose fittings can cause band broadening.

Solution:

  • Optimize Mobile Phase:

    • Adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte.

    • Increase the buffer concentration (typically 10-50 mM) to improve peak shape.

    • Consider adding an ion-pairing reagent to the mobile phase to improve retention and peak symmetry for polar analytes like c-di-AMP.

  • Check the Column:

    • Flush the column with a strong solvent to remove contaminants.

    • If the problem persists, the column may be degraded and require replacement.

  • Review Sample Injection:

    • Dilute the sample or reduce the injection volume.

    • Ensure the sample solvent is compatible with, or weaker than, the initial mobile phase.

  • Minimize System Volume: Use shorter, narrower internal diameter tubing and ensure all connections are secure.

Q2: My c-di-AMP peak retention time is shifting between runs. What's causing this?

Retention time instability is a common issue that affects reproducibility. Potential causes include:

  • Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially buffer pH or concentration, can lead to shifts.

  • Poor Column Equilibration: Insufficient equilibration time between gradient runs can cause inconsistent starting conditions.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.

  • Pump and Gradient System Issues: Inaccurate solvent mixing or fluctuating flow rates from the pump can alter retention.

Solution:

  • Ensure Consistent Mobile Phase: Prepare mobile phase batches carefully and consistently. Use an HPLC-grade buffer with a pH within its effective buffering range.

  • Equilibrate Thoroughly: Allow at least 10-20 column volumes of the initial mobile phase to pass through the column before injecting the next sample.

  • Control Temperature: Use a column oven to maintain a constant and stable temperature.

  • System Maintenance: Regularly check pump performance, including check valves and seals, and ensure the gradient mixer is functioning correctly.

Q3: I'm observing "ghost peaks" in my chromatogram. Where are they coming from?

Ghost peaks are unexpected peaks that can appear in your chromatogram, often when running a blank. The usual sources are:

  • Carryover from Previous Injection: A highly concentrated sample or a strongly retained compound from a previous run may elute in a subsequent analysis.

  • Contaminated Mobile Phase or System: Impurities in solvents, buffers, or contaminants leaching from system components can cause spurious peaks.

  • Sample Contamination: The sample itself or the vial/plate may be contaminated.

Solution:

  • Run a Blank Gradient: Inject a blank (mobile phase) to confirm if the peak is from carryover.

  • Implement a Wash Step: Add a high-organic wash step at the end of your gradient to elute strongly retained compounds.

  • Clean the System: Use fresh, HPLC-grade solvents and buffers. If contamination is suspected, flush the entire system, including the injector and sample needle.

G cluster_legend Legend Problem Problem Check Check / Question Action Action Solution Potential Solution start Problem: Peak Tailing or Broadening check_conc Is sample concentration high? start->check_conc action_dilute Dilute sample or reduce injection volume check_conc->action_dilute Yes check_solvent Is injection solvent stronger than mobile phase? check_conc->check_solvent No action_solvent Dissolve sample in mobile phase check_solvent->action_solvent Yes check_column Is the column old or contaminated? check_solvent->check_column No action_flush Flush with strong solvent (e.g., 100% ACN) check_column->action_flush Yes check_mobile_phase Is mobile phase pH and buffer strength optimal? check_column->check_mobile_phase No sol_replace Replace Column action_flush->sol_replace If no improvement action_mobile_phase Adjust pH and/or increase buffer strength check_mobile_phase->action_mobile_phase No sol_ion_pair Add Ion-Pairing Reagent action_mobile_phase->sol_ion_pair For persistent tailing

Caption: Troubleshooting workflow for poor peak shape in c-di-AMP analysis.

Category 2: Sample Preparation & Matrix Effects

Q4: I am working with bacterial lysates. How can I minimize matrix effects in my analysis?

Matrix effects, which arise from co-eluting components in the sample, can suppress or enhance the analyte signal, leading to inaccurate quantification. This is a significant issue in complex biological samples like cell lysates, especially for sensitive LC-MS/MS methods.

Solution:

  • Efficient Extraction and Cleanup:

    • Use a robust extraction protocol involving a protein precipitation step (e.g., with ice-cold ethanol or acetonitrile) to remove the bulk of proteins.

    • For LC-MS/MS analysis, consider Solid-Phase Extraction (SPE) for more thorough cleanup. SPE can effectively remove salts and other interfering substances.

  • Sample Filtration: Always filter the final extract through a 0.2 µm syringe filter before injection to remove particulates that could clog the system.

  • Use an Internal Standard: Incorporate a stable, isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled c-di-AMP) into your samples before extraction. This is the most effective way to compensate for matrix effects and variations in extraction recovery.

  • Assess Matrix Effects: During method development, evaluate the matrix effect by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area in a neat solvent solution.

Q5: What is a reliable method for extracting c-di-AMP from bacterial cells?

A common and effective method involves cell lysis by heat, followed by precipitation of macromolecules.

Solution: A detailed protocol for nucleotide extraction is provided in the "Experimental Protocols" section below. The key steps are:

  • Harvesting: Pellet a defined volume of bacterial culture.

  • Lysis: Resuspend the cell pellet in a buffer and lyse the cells by heating (e.g., 100°C for 5 minutes).

  • Extraction/Precipitation: Add ice-cold ethanol or acetonitrile to the lysate to a final concentration of >60% to precipitate proteins and other macromolecules.

  • Clarification: Centrifuge to pellet the debris and collect the supernatant containing the nucleotides.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator and reconstitute the extract in the mobile phase or HPLC-grade water for analysis.

Category 3: Quantification & Sensitivity

Q6: My standard curve has poor linearity (R² < 0.98). What should I do?

A linear standard curve with a correlation coefficient (R²) of >0.98 is essential for accurate quantification. Poor linearity can result from:

  • Pipetting or Dilution Errors: Inaccurate preparation of standard solutions.

  • Detector Saturation: The concentration of the highest standard may be outside the linear range of the detector.

  • Analyte Instability: c-di-AMP may degrade if standards are not stored properly.

  • Integration Issues: Incorrect integration of peaks, especially if they are tailing or co-eluting with other peaks.

Solution:

  • Prepare Fresh Standards: Carefully prepare a new set of standards from a reliable stock solution.

  • Adjust Concentration Range: Narrow the concentration range of your standards. If detector saturation is suspected, lower the concentration of the upper-level standards.

  • Check Peak Integration: Manually review the integration of each peak in the standard curve to ensure consistency.

  • Ensure Analyte Stability: Store stock solutions at -20°C or -80°C and prepare working standards fresh. Avoid repeated freeze-thaw cycles.

Q7: I have very low levels of c-di-AMP in my samples. How can I improve detection sensitivity?

Low sensitivity can prevent the detection and quantification of c-di-AMP in samples where it is not abundant.

Solution:

  • Concentrate the Sample: After extraction, reconstitute the dried pellet in a smaller volume of solvent than the original extraction volume.

  • Increase Injection Volume: Inject a larger volume of the sample. Be cautious, as this can sometimes worsen peak shape if the sample solvent is stronger than the mobile phase.

  • Switch to a More Sensitive Detector:

    • UV Detector: Ensure you are using the optimal wavelength for c-di-AMP (around 253-259 nm).

    • Mass Spectrometry (MS): For the highest sensitivity and specificity, use an HPLC system coupled to a tandem mass spectrometer (LC-MS/MS). This is the preferred method for quantifying low-abundance analytes in complex matrices.

  • Optimize the Method: Ensure the mobile phase and gradient are optimized for the best possible peak shape, as sharper, narrower peaks are taller and easier to detect.

Quantitative Data Summary

The following tables provide typical parameters for the HPLC quantification of c-di-AMP. These values may require optimization for your specific instrument and application.

Table 1: Example HPLC Gradient and Retention Times As described for an in vitro DisA enzyme activity assay.

Time (min)% Buffer A (Aqueous)% Buffer B (Organic)Eluting Compound (Approx. Retention Time)
0.0 - 2.5100%0%-
5.070%30%-
10.040%60%ATP (~17.4 min)
14.0 - 21.00%100%c-di-AMP (~23.7 min)
22.050%50%-
23.0100%0%Column Re-equilibration
Note: Buffer compositions and column types can significantly alter retention times.

Table 2: Standard Curve and Quantification Parameters

ParameterTypical Value / RangeSource
Column TypeReversed-Phase C18
Detection Wavelength253 nm
Standard Curve Range100 - 500 µM (for enzyme assays) 1 - 20 pmol/µl (for cellular extracts)
Correlation Coefficient (R²)> 0.98
Injection Volume20 µL
Flow Rate0.2 - 0.7 mL/min

Experimental Protocols

Protocol 1: Extraction of c-di-AMP from Bacterial Cells

(Adapted from methods for cyclic dinucleotide extraction)

  • Cell Harvesting:

    • Take a defined volume of bacterial culture (e.g., equivalent to 1 ml at an OD₆₀₀ of 1.8).

    • Centrifuge at 16,000 x g for 2 minutes at 4°C. Discard the supernatant.

    • Wash the cell pellet with 1 ml of ice-cold PBS and centrifuge again. Discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in 100 µL of ice-cold buffer (e.g., PBS or TE).

    • Incubate the suspension at 100°C for 5 minutes to lyse the cells.

  • Nucleotide Extraction:

    • Add 200 µL of ice-cold 100% ethanol (final concentration ~65-70%) to the lysate.

    • Vortex vigorously to precipitate proteins and other macromolecules.

    • Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Sample Preparation for HPLC:

    • Carefully transfer the supernatant to a new tube.

    • Dry the combined supernatants completely using a vacuum concentrator. Avoid applying excessive heat.

    • Resuspend the dried extract in a defined volume (e.g., 100-200 µL) of HPLC-grade water or the initial mobile phase.

    • Vortex thoroughly and centrifuge at maximum speed to pellet any insoluble material.

    • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.

    • The sample is now ready for injection.

G

Caption: General workflow for c-di-AMP extraction and HPLC quantification.

Protocol 2: HPLC Method for c-di-AMP Quantification

(Adapted from Mahapa, A. et al., 2024)

  • Instrumentation and Column:

    • An HPLC system with a UV detector.

    • Reversed-phase C18 column.

  • Mobile Phase Preparation:

    • Buffer D (Aqueous): Prepare a suitable aqueous buffer (e.g., ammonium acetate or triethylammonium acetate).

    • Buffer E (Organic): HPLC-grade acetonitrile or methanol.

    • Filter and degas both buffers using a 0.22 µm filter before use.

  • Chromatographic Conditions:

    • Flow Rate: 0.7 mL/min.

    • Detection: 254 nm.

    • Injection Volume: 20 µL.

    • Gradient: Use a gradient similar to the one described in Table 1 , optimized for your column and system to ensure separation of c-di-AMP from ATP and other nucleotides.

  • Standard Curve Generation:

    • Prepare a series of c-di-AMP standards of known concentrations (e.g., 100 to 500 µM) in the same buffer as your samples.

    • Inject each standard and record the peak area.

    • Plot the peak area under the curve (AUC) against the concentration to generate a standard curve. The R² value should be > 0.98.

  • Sample Analysis:

    • Inject the prepared sample extracts.

    • Identify the c-di-AMP peak based on its retention time compared to the standard.

    • Determine the area of the c-di-AMP peak and use the standard curve's linear equation to calculate the concentration in the sample.

Signaling Pathway Context

G

Caption: Simplified diagram of c-di-AMP synthesis, degradation, and signaling.

References

minimizing non-specific binding in c-di-AMP competitive ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in c-di-AMP competitive ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in a c-di-AMP competitive ELISA?

Non-specific binding refers to the binding of assay components, such as the c-di-AMP antibody or the enzyme-labeled c-di-AMP, to unintended surfaces or molecules in the microplate well.[1][2] This can lead to a high background signal, which reduces the assay's sensitivity and accuracy by masking the true signal generated from the specific binding of the target c-di-AMP.[3][4]

Q2: What are the common causes of high non-specific binding in this assay?

High non-specific binding in a c-di-AMP competitive ELISA can arise from several factors:

  • Inadequate Blocking: The blocking buffer may not have effectively saturated all unoccupied sites on the microplate, leaving areas for non-specific adsorption of assay reagents.[3]

  • Insufficient Washing: Inadequate washing between steps can leave unbound reagents behind, contributing to a high background signal.

  • Inappropriate Antibody Concentration: Using too high a concentration of the primary antibody or the enzyme-conjugated secondary antibody can lead to increased non-specific interactions.

  • Matrix Effects: Components in the sample matrix (e.g., proteins, lipids) can interfere with the assay and cause non-specific binding.

  • Cross-Reactivity: The detection antibody may cross-react with other molecules present in the sample that have similar structures to c-di-AMP.

Troubleshooting Guide

Issue: High Background Signal in "Zero c-di-AMP" Wells

High signal in wells that should have the lowest signal (maximum binding of the labeled c-di-AMP) is a clear indicator of non-specific binding.

Possible Cause Recommended Solution
Ineffective Blocking Optimize the blocking buffer. Try different blocking agents (e.g., BSA, non-fat dry milk, commercial blockers). Increase the concentration of the blocking agent or the incubation time. Consider using a blocking buffer from a different species than the primary antibody to prevent cross-reactivity.
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer to ensure the entire well is washed. Add a soaking step of 30-60 seconds during each wash. Ensure the wash buffer contains a detergent like Tween-20 (0.05-0.1%).
Excessive Antibody/Tracer Concentration Perform a checkerboard titration to determine the optimal concentrations of the anti-c-di-AMP antibody and the enzyme-labeled c-di-AMP tracer. The goal is to find the concentrations that give the best signal-to-noise ratio.
Contamination of Reagents Use fresh, sterile reagents. Ensure that pipette tips are changed between samples and reagents to avoid cross-contamination.
Issue: Poor Precision (High Coefficient of Variation - CV%) Between Replicate Wells

Inconsistent results between replicate wells can obscure real differences between samples.

Possible Cause Recommended Solution
Inconsistent Pipetting Ensure accurate and consistent pipetting volumes for all reagents and samples. Use calibrated pipettes.
Uneven Washing Use an automated plate washer for more consistent washing. If washing manually, be careful to apply the same technique to all wells.
Plate Stacking During Incubation Avoid stacking plates during incubation, as this can lead to temperature gradients and inconsistent reaction rates across the plate.
Edge Effects "Edge effects" can occur due to temperature or humidity variations at the edges of the plate. To mitigate this, avoid using the outer wells for samples or standards, or incubate the plate in a humidified chamber.

Experimental Protocols

Key Experiment: Optimizing Blocking Buffer

Objective: To determine the most effective blocking agent for minimizing non-specific binding.

Methodology:

  • Coat a 96-well microplate with the c-di-AMP binding protein (e.g., CabP) or the anti-c-di-AMP antibody according to your standard protocol.

  • Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare different blocking buffers to be tested. See the table below for common options.

  • Add 200 µL of each blocking buffer to a set of wells (e.g., one row per buffer). Include a "no block" control row.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plate as per your standard protocol.

  • Proceed with the rest of your c-di-AMP competitive ELISA protocol, adding only the enzyme-labeled c-di-AMP tracer (no free c-di-AMP or standards) to all wells.

  • Develop the plate and measure the absorbance.

  • The blocking buffer that results in the lowest absorbance (lowest background signal) is the most effective at preventing non-specific binding of the tracer.

Table 1: Common Blocking Buffers for ELISA

Blocking Agent Typical Concentration Notes
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS or TBSA common and effective blocking agent.
Non-Fat Dry Milk 1-5% (w/v) in PBS or TBSCost-effective, but may contain endogenous biotin and phosphoproteins that can interfere with some assays.
Commercial Blocking Buffers Varies by manufacturerOften contain a proprietary mix of proteins and stabilizers designed for high performance.
Normal Serum 5-10% in PBS or TBSUse serum from the same species as the secondary antibody to block non-specific binding sites.

Visualizing the Process

c-di-AMP Competitive ELISA Workflow

This diagram illustrates the key steps in a c-di-AMP competitive ELISA and highlights where non-specific binding can occur.

G cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competition cluster_detection 4. Detection cluster_result 5. Result coating Coat plate with anti-c-di-AMP Ab blocking Block unbound sites coating->blocking Wash nsb1 Potential NSB: Incomplete blocking blocking->nsb1 competition Add sample (c-di-AMP) and labeled c-di-AMP blocking->competition Wash detection Add substrate competition->detection Wash nsb2 Potential NSB: Labeled c-di-AMP binds to unblocked sites competition->nsb2 result Measure signal (inversely proportional to c-di-AMP in sample) detection->result G cluster_causes Primary Causes cluster_solutions Solutions nsb High Non-Specific Binding blocking Inadequate Blocking blocking->nsb washing Insufficient Washing washing->nsb concentration High Reagent Concentration concentration->nsb matrix Sample Matrix Effects matrix->nsb optimize_blocking Optimize Blocking Buffer optimize_blocking->blocking optimize_washing Improve Wash Protocol optimize_washing->washing titrate Titrate Reagents titrate->concentration dilute Dilute Sample / Optimize Diluent dilute->matrix

References

Technical Support Center: Overcoming Cell Lysis in Bacteria with Altered c-di-AMP Levels

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with bacteria exhibiting altered cyclic di-adenosine monophosphate (c-di-AMP) levels. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly cell lysis, encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues faced by researchers studying bacteria with manipulated c-di-AMP levels.

Q1: My bacterial mutant with low c-di-AMP levels (e.g., dacA deletion or conditional knockdown) lyses prematurely, especially in rich media. Why is this happening and how can I prevent it?

A1: Low levels or a complete absence of c-di-AMP often leads to cell lysis due to impaired cell wall homeostasis and dysregulation of osmotic pressure.[1][2][3] c-di-AMP is crucial for regulating the import of potassium ions (K+) and other osmolytes, which are essential for maintaining turgor pressure against the cell wall.[4][5] Without sufficient c-di-AMP, excessive uptake of these solutes can lead to increased turgor pressure that the compromised cell wall cannot withstand, resulting in lysis.

Troubleshooting Steps:

  • Media Modification: The primary strategy is to reduce the osmotic stress on the cells.

    • Grow cells in a minimal or osmotically balanced medium. The essentiality of c-di-AMP is often observed in rich media, and switching to a minimal medium with lower concentrations of osmolytes can bypass this requirement.

    • Supplement the medium with osmoprotectants. Adding compounds like glycine betaine or proline can help stabilize the cells. However, be aware that in some genetic backgrounds (e.g., Listeria monocytogenes), mutations in osmolyte transporters can act as suppressors for the absence of c-di-AMP, so the effect can be complex.

  • Genetic Approaches:

    • Isolate suppressor mutants. Spontaneous mutations that rescue the growth of low c-di-AMP strains often occur in genes encoding transporters for potassium or other osmolytes, effectively reducing their uptake.

  • Handling Precautions:

    • Minimize physical stress. Avoid vigorous vortexing or harsh centrifugation steps during cell harvesting and processing.

Q2: I have a mutant with high c-di-AMP levels (e.g., phosphodiesterase deletion like gdpP) and I'm observing cell lysis and/or increased sensitivity to certain antibiotics. This seems counterintuitive. What is the mechanism?

A2: While low c-di-AMP leads to lysis from excessive turgor, high c-di-AMP levels can also be toxic and lead to cell wall defects, albeit through a different mechanism. Elevated c-di-AMP inhibits potassium (K+) uptake, leading to a potential intracellular K+ shortage. Several key enzymes involved in peptidoglycan synthesis are dependent on K+ for their activity. A deficiency in K+ can therefore impair cell wall synthesis, leading to a weakened cell wall that is more susceptible to lysis, especially under stress conditions or in the presence of cell wall-targeting antibiotics like β-lactams.

Troubleshooting Steps:

  • Media Supplementation:

    • Increase the external potassium concentration. This can help to overcome the inhibition of K+ transporters and restore intracellular levels necessary for cell wall synthesis.

    • Supplement with Magnesium. In some cases, such as with Bacillus subtilis, elevated magnesium concentrations have been shown to partially suppress the aberrant cell morphology associated with high c-di-AMP.

  • Antibiotic Susceptibility Testing:

    • Be aware that high c-di-AMP levels can paradoxically increase susceptibility to some cell wall-targeting antibiotics while increasing resistance to others. For example, in Listeria monocytogenes, high c-di-AMP increases susceptibility to cefuroxime. This is a direct consequence of the impaired cell wall synthesis.

Q3: My high c-di-AMP mutant shows aberrant cell morphology (e.g., smaller size, chaining, or irregular shapes). How is this related to cell lysis?

A3: The altered morphology is a direct result of the underlying cell wall defects. High c-di-AMP levels can lead to increased peptidoglycan cross-linking in some species like Staphylococcus aureus, which can result in a smaller cell size. In other bacteria, such as B. subtilis, it can cause the formation of aberrant, curly cells. These morphological changes are indicators of compromised cell wall integrity and homeostasis. While these cells may not lyse under optimal growth conditions, they are "primed" for lysis when exposed to additional stress, such as osmotic shock, temperature shifts, or antibiotics.

Q4: How can I reliably measure cell lysis in my bacterial cultures with altered c-di-AMP levels?

A4: Several methods can be used to quantify cell lysis. A combination of approaches will provide the most robust data.

  • Spectrophotometry: Monitor the optical density (OD600) of liquid cultures over time. A decrease in OD600 can indicate cell lysis. This is a simple but indirect method.

  • Release of Intracellular Components: Measure the amount of intracellular molecules released into the culture supernatant.

    • DNA/RNA Quantification: Pellet the cells and measure the amount of nucleic acids in the supernatant using a spectrophotometer (A260) or fluorescent dyes.

    • Protein Quantification: Measure the total protein concentration in the supernatant using assays like the Bradford or BCA assay.

    • Enzyme Activity Assays: Measure the activity of a constitutively expressed cytoplasmic enzyme (e.g., β-galactosidase in an engineered strain) in the culture supernatant.

  • Microscopy:

    • Phase-Contrast Microscopy: Visually inspect cells for changes in morphology, such as the appearance of "ghost" cells (lysed cells that have lost their cytoplasmic contents).

    • Live/Dead Staining: Use fluorescent stains like propidium iodide (PI) and SYTO 9. PI can only enter cells with compromised membranes (dead/lysed cells) and fluoresces red, while SYTO 9 stains all cells green. The ratio of red to green fluorescence provides a quantitative measure of cell death and lysis.

Data Summary Tables

Table 1: Phenotypes Associated with Altered c-di-AMP Levels

c-di-AMP LevelCommon Bacterial SpeciesKey Phenotypes Related to Cell LysisCommon Experimental Observations
Low / Absent L. monocytogenes, B. subtilis, S. aureusIncreased bacteriolysis, increased susceptibility to some peptidoglycan-targeting antibiotics.Failure to grow in rich media, spontaneous lysis in liquid culture.
High L. monocytogenes, B. subtilis, S. aureusImpaired cell wall integrity, increased susceptibility to certain cell wall-targeting antimicrobials, aberrant cell morphology.Reduced growth rate, altered cell size, increased sensitivity to osmotic stress.

Table 2: Troubleshooting Summary for Lysis in c-di-AMP Mutants

IssueProbable CauseRecommended Solution(s)
Low c-di-AMP mutant lyses Excessive turgor pressure due to unregulated osmolyte uptake; compromised cell wall.Grow in minimal media; supplement with osmoprotectants; isolate suppressor mutants affecting ion transport.
High c-di-AMP mutant lyses or shows stress sensitivity Impaired peptidoglycan synthesis due to intracellular potassium deficiency.Supplement media with high concentrations of potassium (K+); supplement with magnesium (Mg2+).
Viscous cell lysate after harvesting Release of DNA from lysed cells.Add DNase I to the lysis buffer; perform gentle cell handling and harvesting.

Experimental Protocols

Protocol 1: Assessing Bacterial Lysis via Propidium Iodide Staining and Flow Cytometry

This protocol provides a quantitative method to determine the percentage of lysed cells in a population.

  • Culture Preparation: Grow bacterial strains (wild-type and mutants with altered c-di-AMP levels) to the desired growth phase (e.g., mid-logarithmic phase) under specific experimental conditions.

  • Cell Harvesting: Harvest 1 mL of culture by centrifugation at 5,000 x g for 5 minutes.

  • Washing: Gently resuspend the cell pellet in 1 mL of phosphate-buffered saline (PBS). Repeat the centrifugation and resuspension steps twice to wash the cells.

  • Staining: After the final wash, resuspend the cell pellet in 1 mL of PBS. Add propidium iodide (PI) to a final concentration of 1-5 µg/mL. Incubate in the dark at room temperature for 15 minutes. Note: A counterstain like SYTO 9 can be included to label all cells.

  • Flow Cytometry Analysis: Analyze the stained cell suspension using a flow cytometer.

    • Excite PI with a 488 nm laser and detect emission at ~617 nm.

    • Gate the bacterial population based on forward and side scatter properties.

    • Quantify the percentage of PI-positive (lysed) cells within the gated population.

Protocol 2: Extraction and Relative Quantification of Intracellular c-di-AMP

This protocol outlines a common method for extracting c-di-AMP for analysis by LC-MS/MS.

  • Culture Growth and Harvesting: Grow a 20-100 mL bacterial culture to the desired OD600. Rapidly harvest the cells by centrifugation at 4°C.

  • Metabolite Quenching: Immediately resuspend the cell pellet in an ice-cold extraction solvent, typically a mixture of acetonitrile/methanol/water (e.g., 40:40:20 v/v/v), to quench metabolic activity.

  • Cell Lysis: Lyse the cells in the extraction solvent using physical methods such as bead beating or sonication. Perform these steps on ice to prevent degradation.

  • Extraction: Incubate the lysate at a low temperature (e.g., -20°C) for at least 15 minutes to allow for complete extraction of small molecules.

  • Clarification: Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris.

  • Sample Preparation: Carefully transfer the supernatant containing the metabolites to a new tube. Lyophilize or vacuum-dry the supernatant.

  • Analysis: Resuspend the dried extract in a suitable buffer for analysis. Quantify c-di-AMP levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS), comparing the results to a standard curve.

Visualizations

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis & Degradation cluster_regulation Cellular Regulation ATP 2 ATP DacA Diadenylate Cyclase (e.g., DacA/CdaA) ATP->DacA c_di_AMP c-di-AMP DacA->c_di_AMP PDE Phosphodiesterase (e.g., GdpP) c_di_AMP->PDE K_transporter Potassium (K+) Transporters c_di_AMP->K_transporter Inhibits K+ uptake Activates K+ export Osmolyte_transporter Osmolyte Transporters c_di_AMP->Osmolyte_transporter Inhibits PG_synthesis Peptidoglycan Synthesis Enzymes c_di_AMP->PG_synthesis Indirectly Regulates (via K+ levels) pApA pApA PDE->pApA Turgor Cell Turgor Pressure K_transporter->Turgor Modulates Osmolyte_transporter->Turgor Modulates Cell_Wall Cell Wall Integrity PG_synthesis->Cell_Wall Maintains Turgor->Cell_Wall Exerts pressure on

Caption: c-di-AMP signaling pathway and its impact on cell homeostasis.

Lysis_Troubleshooting_Workflow start Experiment Start: Bacterial mutant with altered c-di-AMP lysis_observed Observe Premature Cell Lysis? start->lysis_observed c_di_AMP_level Determine c-di-AMP level (High or Low) lysis_observed->c_di_AMP_level Yes no_lysis No Lysis Observed lysis_observed->no_lysis No low_c_di_AMP Low c-di-AMP c_di_AMP_level->low_c_di_AMP Low high_c_di_AMP High c-di-AMP c_di_AMP_level->high_c_di_AMP High low_cause Cause: High Turgor Pressure & Cell Wall Defects low_c_di_AMP->low_cause low_solution1 Solution 1: Grow in Minimal Media low_cause->low_solution1 low_solution2 Solution 2: Add Osmoprotectants low_cause->low_solution2 low_solution3 Solution 3: Isolate Suppressor Mutants low_cause->low_solution3 continue_exp Continue Experiment low_solution1->continue_exp low_solution2->continue_exp low_solution3->continue_exp high_cause Cause: Impaired PG Synthesis due to low intracellular K+ high_c_di_AMP->high_cause high_solution1 Solution 1: Supplement with K+ high_cause->high_solution1 high_solution2 Solution 2: Supplement with Mg2+ high_cause->high_solution2 high_solution1->continue_exp high_solution2->continue_exp no_lysis->continue_exp

Caption: Troubleshooting workflow for cell lysis in c-di-AMP mutants.

References

Technical Support Center: Optimizing Buffer Conditions for Diadenylate Cyclase Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for diadenylate cyclase activity assays.

Frequently Asked Questions (FAQs)

Q1: What are the most critical buffer components for diadenylate cyclase activity?

A1: The most critical components are a suitable buffering agent to maintain optimal pH, and the presence of divalent cations, which are essential for catalytic activity. Magnesium (Mg²⁺) is the most common physiological cofactor, though manganese (Mn²⁺) can also support or even enhance the activity of some diadenylate cyclases.

Q2: What is the optimal pH for diadenylate cyclase activity?

A2: The optimal pH for diadenylate cyclase activity is typically in the neutral to slightly alkaline range, generally between pH 7.5 and 9.2. For example, the diadenylate cyclase CdaA from Listeria monocytogenes exhibits optimal activity at pH 7.5. However, the exact optimum can vary depending on the specific enzyme and the source organism. It is recommended to perform a pH screen to determine the optimal pH for your specific diadenylate cyclase.

Q3: Which divalent cation should I use, and at what concentration?

A3: Mg²⁺ is the natural cofactor for most diadenylate cyclases and should be the first choice. A typical starting concentration is 10 mM. Some enzymes, however, show higher activity in the presence of Mn²⁺. It is important to note that Ca²⁺ can be inhibitory and compete with Mg²⁺. The optimal concentration of the divalent cation should be determined empirically for each enzyme.

Q4: Can salt concentration affect my enzyme's activity?

A4: Yes, salt concentration can significantly impact diadenylate cyclase activity. The effect can be complex, sometimes showing a biphasic pattern where low concentrations are stimulatory and high concentrations are inhibitory. For instance, NaCl concentrations up to 150 mM have been shown to increase the activity of some adenylate cyclases, while higher concentrations become inhibitory.[1] It is advisable to optimize the salt concentration (e.g., NaCl or KCl) in your assay buffer. A common starting point is 100-250 mM NaCl.[2]

Q5: What are some common inhibitors of diadenylate cyclase activity?

A5: Several compounds have been identified as inhibitors of diadenylate cyclases. These include natural products like tannic acid, theaflavin-3'-gallate, and theaflavin-3,3'-digallate, as well as synthetic compounds like IPA-3. These inhibitors can be useful as negative controls or for studying the enzyme's mechanism.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Enzyme Activity Suboptimal pH Perform a pH screen using a range of buffers (e.g., Tris-HCl, HEPES) to determine the optimal pH for your enzyme.
Incorrect Divalent Cation or Concentration Test different divalent cations (Mg²⁺, Mn²⁺) at various concentrations (e.g., 1-20 mM). Ensure chelating agents like EDTA are absent from your final reaction mixture.
Enzyme Instability or Degradation Keep the enzyme on ice at all times. Use fresh enzyme preparations and consider adding a stabilizing agent like glycerol (10%) to the storage and reaction buffer.[3]
Substrate (ATP) Degradation Prepare ATP solutions fresh and store them on ice. Avoid multiple freeze-thaw cycles.
Presence of Inhibitors Ensure that no components of your buffer or sample preparation are known to inhibit diadenylate cyclase activity. Run a control reaction with a known activator to confirm the enzyme is active.
High Background Signal Contaminating Nuclease Activity Purify your enzyme preparation to remove any contaminating nucleases that might degrade the substrate or product.
Non-Enzymatic ATP Hydrolysis Run a no-enzyme control to quantify the level of non-enzymatic ATP hydrolysis under your assay conditions.
Fluorescence Interference (for fluorescence-based assays) Check if any of your buffer components or compounds being screened for inhibition exhibit intrinsic fluorescence at the excitation and emission wavelengths used in the assay.
Inconsistent Results Pipetting Errors Use calibrated pipettes and prepare a master mix for your reactions to minimize pipetting variability.
Temperature Fluctuations Ensure a consistent incubation temperature using a calibrated water bath or heat block.
Incomplete Mixing Gently vortex or pipette to mix all reaction components thoroughly before incubation.

Quantitative Data for Buffer Optimization

Table 1: Effect of Divalent Cations on Adenylate Cyclase Activity

Divalent CationTypical Optimal ConcentrationApparent KmNotes
Mg²⁺5 - 15 mMVariesGenerally considered the natural cofactor.
Mn²⁺1 - 10 mMVariesCan significantly enhance activity for some cyclases.
Co²⁺1 - 5 mMVariesCan substitute for Mg²⁺/Mn²⁺ but may be less effective.
Zn²⁺0.1 - 0.2 mMLowest Km in some studiesCan be stimulatory at low concentrations but inhibitory at higher concentrations.[4]
Ca²⁺1 - 5 mM-Often inhibitory and can act synergistically with other cations.[4]
Cd²⁺1 - 5 mMVariesCan substitute for Mg²⁺/Mn²⁺ but may be less effective.

Table 2: Recommended Starting Buffer Conditions

Buffer ComponentRecommended ConcentrationpH Range
Tris-HCl25 - 50 mM7.5 - 8.5
HEPES25 - 50 mM7.0 - 8.0
NaCl or KCl50 - 250 mM-
MgCl₂ or MnCl₂5 - 10 mM-
β-mercaptoethanol or DTT1 - 5 mM-
Glycerol5 - 10% (v/v)-

Experimental Protocols

Detailed Methodology for a Fluorescence-Based Diadenylate Cyclase Assay using Coralyne

This protocol is adapted from a method that utilizes the fluorescent dye coralyne, which exhibits increased fluorescence upon binding to c-di-AMP.

1. Reagent Preparation:

  • Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl₂.

  • Enzyme Solution: Purified diadenylate cyclase diluted in reaction buffer to the desired concentration.

  • Substrate Solution: 100 µM ATP in nuclease-free water.

  • Coralyne Solution: 40 µM coralyne in a solution of 250 mM KBr.

  • Stop Solution: 0.5 M EDTA, pH 8.0.

2. Assay Procedure:

  • Set up the reaction in a final volume of 200 µL.

  • Add the following components to a microcentrifuge tube or a 96-well plate:

    • Reaction Buffer

    • Enzyme Solution

  • Initiate the reaction by adding the ATP substrate solution.

  • Incubate the reaction at the optimal temperature for your enzyme (e.g., 37°C) for a specific time (e.g., 60 minutes).

  • Stop the reaction by adding the stop solution or by heat inactivation at 95°C for 5 minutes.

  • Centrifuge the reaction mixture to pellet any precipitated protein.

  • Transfer the supernatant to a new tube or well.

  • Add the coralyne solution to the supernatant and incubate for 10 minutes at room temperature.

  • Measure the fluorescence at an excitation wavelength of 420 nm and an emission wavelength of 475 nm using a microplate reader.

3. Controls:

  • No-Enzyme Control: Replace the enzyme solution with reaction buffer to measure background signal.

  • No-Substrate Control: Replace the ATP solution with nuclease-free water to ensure the signal is ATP-dependent.

  • Positive Control: Use a known concentration of c-di-AMP to generate a standard curve.

Visualizations

c_di_AMP_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cellular Response Environmental_Stimuli Environmental Stimuli (e.g., Osmotic Stress, DNA Damage) Diadenylate_Cyclase Diadenylate Cyclase (e.g., DisA, CdaA) Environmental_Stimuli->Diadenylate_Cyclase Activation/ Inhibition c_di_AMP c-di-AMP Diadenylate_Cyclase->c_di_AMP Synthesis ATP 2 ATP ATP->Diadenylate_Cyclase Effector_Proteins Effector Proteins / Riboswitches c_di_AMP->Effector_Proteins Binding PDE Phosphodiesterase (PDE) c_di_AMP->PDE Degradation Downstream_Processes Downstream Cellular Processes (e.g., Ion Transport, Cell Wall Homeostasis, Biofilm Formation) Effector_Proteins->Downstream_Processes Regulation pApA pApA PDE->pApA

Caption: c-di-AMP signaling pathway.

experimental_workflow Start Start Enzyme_Prep Prepare Purified Diadenylate Cyclase Start->Enzyme_Prep Buffer_Screen Screen Initial Buffer Conditions (pH, Divalent Cations) Enzyme_Prep->Buffer_Screen Assay_1 Perform Diadenylate Cyclase Assay Buffer_Screen->Assay_1 Data_Analysis_1 Analyze Activity Data Assay_1->Data_Analysis_1 Decision_1 Optimal Conditions Found? Data_Analysis_1->Decision_1 Salt_Optimization Optimize Salt Concentration Decision_1->Salt_Optimization No Final_Conditions Define Final Optimized Buffer Conditions Decision_1->Final_Conditions Yes Assay_2 Perform Diadenylate Cyclase Assay Salt_Optimization->Assay_2 Data_Analysis_2 Analyze Activity Data Assay_2->Data_Analysis_2 Decision_2 Optimal Conditions Found? Data_Analysis_2->Decision_2 Decision_2->Final_Conditions Yes Troubleshoot Troubleshoot Assay Decision_2->Troubleshoot No Troubleshoot->Buffer_Screen

References

challenges in quantifying endogenous c-di-AMP from complex samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of endogenous cyclic di-AMP (c-di-AMP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in measuring c-di-AMP from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for quantifying endogenous c-di-AMP?

A1: The main techniques for quantifying endogenous c-di-AMP are Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assays (ELISAs), and fluorescent biosensors. LC-MS/MS is considered the gold standard for its high specificity and sensitivity.[1][2][3] ELISAs offer a higher-throughput and more accessible alternative, while fluorescent biosensors are emerging as powerful tools for real-time, single-cell measurements.[4][5]

Q2: Why is c-di-AMP considered an essential molecule in many bacteria?

A2: Cyclic di-AMP is crucial for the viability of numerous Gram-positive bacteria, and some Gram-negative species, because it regulates fundamental cellular processes. These include maintaining cell wall homeostasis, regulating potassium ion transport, responding to DNA damage, and managing osmotic stress. Perturbations in c-di-AMP levels can lead to growth defects or even cell death, making its signaling pathway an attractive target for novel antimicrobial drugs.

Q3: What are typical intracellular concentrations of c-di-AMP in bacteria?

A3: Intracellular c-di-AMP concentrations can vary significantly between bacterial species and under different growth conditions. Reported levels range from the low micromolar to tens of micromolar. For example, in Bacillus subtilis, concentrations have been reported to be between 1.7 and 5.1 µM, while in Mycoplasma pneumoniae, they range from 0.49 to 0.96 µM.

Q4: What is the "matrix effect" in the context of LC-MS/MS analysis of c-di-AMP?

A4: The matrix effect refers to the alteration of ionization efficiency for c-di-AMP by co-eluting compounds from the sample matrix (e.g., salts, lipids, and other metabolites from cell lysates). This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. To mitigate this, stable isotope-labeled internal standards and robust sample preparation techniques are crucial.

Q5: How specific are commercially available c-di-AMP ELISA kits?

A5: Commercially available c-di-AMP ELISA kits generally utilize highly specific monoclonal antibodies. However, it is essential to validate the specificity for your specific sample type, as cross-reactivity with structurally similar molecules can be a concern. Manufacturers typically provide data on cross-reactivity with related nucleotides like c-di-GMP, cAMP, and ATP.

Troubleshooting Guides

LC-MS/MS Quantification
Problem Possible Cause(s) Recommended Solution(s)
Low or No Signal for c-di-AMP 1. Inefficient extraction. 2. Degradation of c-di-AMP during sample preparation. 3. Poor ionization efficiency. 4. Instrument parameters not optimized.1. Optimize the extraction protocol. A common method involves heat and ethanol precipitation. Ensure complete cell lysis. 2. Keep samples on ice or at -80°C and process them quickly. Avoid prolonged exposure to harsh conditions. 3. Optimize electrospray ionization (ESI) source parameters. Use a suitable mobile phase, such as one containing ammonium acetate, to promote ionization. 4. Perform tuning and calibration of the mass spectrometer using a c-di-AMP standard.
High Signal Variability Between Replicates 1. Inconsistent sample preparation. 2. Significant matrix effects. 3. Pipetting errors.1. Standardize all steps of the extraction and cleanup process. Use a consistent amount of starting material. 2. Incorporate a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled c-di-AMP) to normalize for variations. Employ solid-phase extraction (SPE) to clean up samples. 3. Use calibrated pipettes and ensure proper technique.
Poor Peak Shape 1. Column contamination or degradation. 2. Inappropriate mobile phase. 3. Sample overload.1. Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Ensure the mobile phase is properly prepared and filtered. Adjust the gradient to improve peak shape. 3. Dilute the sample extract before injection.
ELISA Quantification
Problem Possible Cause(s) Recommended Solution(s)
High Background Signal 1. Insufficient washing. 2. Non-specific binding of antibodies or tracer. 3. Contaminated reagents.1. Increase the number of wash steps and ensure complete removal of wash buffer between steps. 2. Use the blocking buffer recommended in the kit protocol. Ensure all incubation steps are performed at the correct temperature and for the specified duration. 3. Use fresh, high-purity water and other reagents as specified in the protocol.
Low or No Signal 1. Incorrect reagent preparation or storage. 2. Inactive enzyme conjugate. 3. Insufficient incubation times.1. Ensure all reagents are prepared according to the kit instructions and have been stored at the correct temperature. 2. Check the expiration date of the kit. Store enzyme conjugates as recommended to prevent loss of activity. 3. Follow the incubation times specified in the protocol precisely.
High Coefficient of Variation (%CV) Between Replicates 1. Pipetting inaccuracies. 2. Inconsistent washing technique. 3. Edge effects in the microplate.1. Use calibrated pipettes and ensure consistent technique, especially for small volumes. 2. Ensure all wells are washed equally and thoroughly. 3. Avoid using the outer wells of the plate if edge effects are suspected. Ensure uniform temperature across the plate during incubations.
Fluorescent Biosensor Assays
Problem Possible Cause(s) Recommended Solution(s)
Low Fluorescence Signal or Poor Dynamic Range 1. Low expression of the biosensor. 2. Misfolding or instability of the biosensor protein. 3. Inappropriate buffer conditions.1. Optimize the expression conditions (e.g., promoter, induction time, temperature). 2. Test different biosensor constructs or fusion partners to improve stability. 3. Ensure the buffer composition (pH, ionic strength) is optimal for the biosensor's fluorescence.
High Background Fluorescence 1. Autofluorescence from the sample or media. 2. Non-specific binding of the fluorescent dye (if applicable).1. Use media with low autofluorescence. Measure and subtract the background fluorescence from a control sample lacking the biosensor. 2. Perform thorough washing steps to remove unbound dye.
Inconsistent Results 1. Variation in biosensor expression levels between cells. 2. Photobleaching of the fluorescent protein.1. Use a ratiometric biosensor or normalize the signal to a co-expressed, stable fluorescent protein. 2. Minimize exposure to excitation light. Use an anti-fading agent if possible.

Quantitative Data Summary

The following tables summarize reported endogenous c-di-AMP concentrations in different bacterial species, as well as the performance characteristics of common quantification methods.

Table 1: Endogenous c-di-AMP Concentrations in Bacteria

Bacterial SpeciesGrowth Conditionsc-di-AMP Concentration (µM)Reference
Bacillus subtilisStandard laboratory media1.7 - 5.1
Mycoplasma pneumoniae-0.49 - 0.96
Synechococcus elongatus-18.8

Table 2: Performance Characteristics of c-di-AMP Quantification Methods

MethodLimit of Detection (LOD)Assay RangeKey AdvantagesKey Limitations
LC-MS/MS ~4 ng/mLDependent on instrument and methodHigh specificity and accuracy, can multiplex with other nucleotides.Susceptible to matrix effects, lower throughput, requires expensive equipment.
ELISA ~21 pg/mL (32 pM)15.6 - 2,000 pg/mLHigh throughput, relatively inexpensive, easy to use.Potential for cross-reactivity, less precise than LC-MS/MS.
Fluorescent Biosensors ~10 nM (for some in vitro assays)Can span several orders of magnitudeReal-time measurements in live cells, high temporal and spatial resolution.Can have limited dynamic range, potential for cellular toxicity, still under development.

Experimental Protocols

Protocol 1: Extraction of c-di-AMP from Bacterial Cells for LC-MS/MS

This protocol is adapted from methods described for P. aeruginosa and B. subtilis.

  • Cell Harvesting : Grow bacterial cells to the desired optical density. Rapidly harvest cells by centrifugation at 4°C.

  • Quenching and Lysis : Resuspend the cell pellet in an ice-cold extraction buffer (e.g., a 40:40:20 mixture of acetonitrile, methanol, and water).

  • Cell Disruption : Disrupt the cells by bead beating or sonication to ensure complete lysis.

  • Heat Inactivation : Incubate the lysate at 95-100°C for 5-10 minutes to denature proteins and inactivate phosphodiesterases.

  • Precipitation and Clarification : Centrifuge the lysate at high speed (e.g., >16,000 x g) at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection : Carefully collect the supernatant containing the extracted nucleotides.

  • Drying and Reconstitution : Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a small volume of LC-MS grade water or mobile phase for analysis.

Protocol 2: General Workflow for a Competitive c-di-AMP ELISA

This protocol is a generalized workflow based on commercially available kits.

  • Sample Preparation : Prepare cell lysates as described in the extraction protocol. Ensure samples are free of organic solvents.

  • Standard Curve Preparation : Prepare a serial dilution of the provided c-di-AMP standard to generate a standard curve.

  • Plate Coating : The microplate wells are pre-coated with an antibody specific for c-di-AMP.

  • Competitive Binding : Add standards and samples to the wells, followed by the addition of a c-di-AMP-HRP (horseradish peroxidase) conjugate. The free c-di-AMP in the sample competes with the c-di-AMP-HRP conjugate for binding to the antibody.

  • Incubation and Washing : Incubate the plate to allow for binding. Wash the plate multiple times to remove unbound reagents.

  • Substrate Addition : Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution. The HRP enzyme on the bound conjugate will catalyze a color change.

  • Stopping the Reaction : Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition : Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation : Calculate the concentration of c-di-AMP in the samples by comparing their absorbance to the standard curve.

Visualizations

c_di_AMP_Signaling_Pathway cluster_synthesis Synthesis cluster_signaling Signaling & Regulation cluster_degradation Degradation ATP 2 x ATP DAC Diadenylate Cyclase (DAC) e.g., DisA, CdaA ATP->DAC c_di_AMP c-di-AMP DAC->c_di_AMP Synthesis Receptors Receptor Proteins (e.g., STING, KtrA) c_di_AMP->Receptors Riboswitches Riboswitches (e.g., ydaO) c_di_AMP->Riboswitches PDE Phosphodiesterase (PDE) e.g., GdpP c_di_AMP->PDE Degradation Cellular_Response Cellular Responses (Ion transport, Cell wall homeostasis, Virulence, Innate immunity) Receptors->Cellular_Response Protein-level regulation Riboswitches->Cellular_Response Transcriptional/Translational regulation pApA pApA PDE->pApA AMP 2 x AMP pApA->AMP

Caption: Overview of the c-di-AMP signaling pathway.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Sample (e.g., Bacterial Pellet) Extraction Extraction (Lysis, Heat Inactivation) Sample->Extraction Cleanup Cleanup (Precipitation, SPE) Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC Injection MS1 Mass Spectrometry (Q1) (Precursor Ion Selection) LC->MS1 CID Collision Cell (Q2) (Fragmentation) MS1->CID MS2 Mass Spectrometry (Q3) (Product Ion Detection) CID->MS2 Quantification Quantification (Peak Integration, Standard Curve) MS2->Quantification Data Acquisition

Caption: Experimental workflow for c-di-AMP quantification by LC-MS/MS.

Troubleshooting_Logic Start Problem Encountered (e.g., Inaccurate Results) Check_Sample_Prep Review Sample Preparation Protocol Start->Check_Sample_Prep Is sample integrity a concern? Check_Method Review Analytical Method Parameters Start->Check_Method Are method settings correct? Check_Instrument Verify Instrument Performance Start->Check_Instrument Is the instrument functioning correctly? Optimize_Extraction Optimize Extraction Efficiency & Stability Check_Sample_Prep->Optimize_Extraction Implement_IS Implement Internal Standard Check_Sample_Prep->Implement_IS Optimize_LC_MS Optimize LC Gradient & MS Parameters Check_Method->Optimize_LC_MS Calibrate_Instrument Calibrate and Tune Instrument Check_Instrument->Calibrate_Instrument Resolved Problem Resolved Optimize_Extraction->Resolved Implement_IS->Resolved Optimize_LC_MS->Resolved Calibrate_Instrument->Resolved

Caption: Logical troubleshooting workflow for c-di-AMP quantification.

References

Technical Support Center: Strategies to Prevent c-di-AMP Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges in preserving cyclic di-AMP (c-di-AMP) during your experimental sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for c-di-AMP degradation in bacterial samples?

A1: The primary enzymes responsible for c-di-AMP degradation are phosphodiesterases (PDEs). In bacteria, the main classes of c-di-AMP specific PDEs are GdpP, DhhP, and PgpH. These enzymes hydrolyze c-di-AMP to the linear molecule 5'-phosphoadenylyl-5'-adenosine (pApA) or directly to two molecules of adenosine monophosphate (AMP).[1][2][3][4] The presence and activity of these enzymes can vary between different bacterial species.

Q2: What are the most effective methods to rapidly inactivate these phosphodiesterases during sample collection?

A2: Rapid inactivation of PDEs is crucial to prevent c-di-AMP degradation. The most common and effective methods are:

  • Quenching with Cold Solvents: This involves rapidly mixing the bacterial culture with a cold solution to halt enzymatic activity. A common quenching solution is a 60% methanol solution pre-chilled to -40°C.[5] This method is considered a gold standard for quenching microbial cells.

  • Flash Freezing: Immersing the collected cell pellet in liquid nitrogen provides an extremely rapid freezing method that effectively stops all enzymatic reactions.

  • Heat Inactivation: Heating samples can also denature and inactivate enzymes. For instance, boiling the cell lysate for a few minutes is a common step in many protocols. Heat stabilization instruments that rapidly heat samples to temperatures like 72°C or 95°C can also be used for complete inactivation of enzymes in bacterial suspensions.

Q3: Are there any chemical inhibitors I can use to prevent c-di-AMP degradation during sample lysis?

A3: While a wide range of commercial small-molecule inhibitors for eukaryotic phosphodiesterases exists, specific, commercially available small-molecule inhibitors for bacterial c-di-AMP phosphodiesterases are not yet widely established. However, some natural inhibitors are known:

  • (p)ppGpp: The stringent response alarmone, guanosine tetraphosphate and pentaphosphate ((p)ppGpp), is a known competitive inhibitor of the c-di-AMP phosphodiesterases GdpP and PgpH.

  • pApA: The product of c-di-AMP hydrolysis, 5'-pApA, can act as a feedback inhibitor of the GdpP phosphodiesterase.

For general phosphodiesterase inhibition, broad-spectrum inhibitors like IBMX (3-isobutyl-1-methylxanthine) are sometimes used, but their efficacy against specific bacterial c-di-AMP PDEs is not well-documented.

Q4: How should I store my samples to ensure c-di-AMP stability?

A4: Proper storage is critical for preventing c-di-AMP degradation. After quenching and extraction, if not proceeding immediately to analysis, samples should be stored at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation of nucleic acids and other cellular components, potentially affecting the accuracy of your results.

Troubleshooting Guides

Problem: Low or Undetectable c-di-AMP Levels in Final Sample
Possible Cause Troubleshooting Step
Inefficient Quenching Ensure your quenching solution is at the correct temperature (e.g., -40°C for 60% methanol) and that the ratio of culture to quenching solution is appropriate to achieve rapid cooling. For flash freezing, ensure the cell pellet is fully submerged in liquid nitrogen immediately after harvesting.
Delayed Sample Processing Minimize the time between sample collection, quenching, and extraction. Any delay can allow phosphodiesterases to degrade c-di-AMP.
Incomplete Cell Lysis Ensure your lysis method is effective for your bacterial species. Gram-positive bacteria, with their thick peptidoglycan layer, may require more stringent lysis methods such as bead beating or enzymatic digestion with lysozyme in addition to chemical lysis. Incomplete lysis will result in poor recovery of intracellular content, including c-di-AMP.
Phosphodiesterase Activity During Lysis Perform lysis steps on ice or at 4°C to minimize enzymatic activity. Consider adding a boiling step immediately after cell disruption to denature PDEs.
Sample Loss During Extraction Be careful during phase separation and supernatant collection steps to avoid losing the aqueous phase containing the polar c-di-AMP.
Degradation During Storage Ensure samples are stored at -80°C and avoid multiple freeze-thaw cycles. Aliquot samples if they need to be accessed multiple times.
Problem: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Quenching Time Standardize the time from sample collection to quenching for all replicates. Even a few seconds difference can lead to variability.
Inconsistent Cell Numbers Normalize your starting material by cell number or optical density (OD) to ensure you are starting with a consistent amount of biomass for each replicate.
Incomplete Mixing Ensure thorough mixing at each step, especially after adding quenching solution and lysis buffers, to ensure uniform treatment of the entire sample.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques to ensure accurate volume transfers, especially for small volumes.

Quantitative Data on Natural Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of known natural inhibitors of c-di-AMP phosphodiesterases.

InhibitorTarget EnzymeOrganismIC50Citation(s)
(p)ppGppPgpHListeria monocytogenes~200–400 µM
(p)ppGppPde2Staphylococcus aureus139 ± 5.6 µM
pApAGdpPStaphylococcus aureus78 ± 2.34 µM

Experimental Protocols

Protocol 1: Quenching and Extraction of c-di-AMP from Bacterial Cultures using Cold Methanol
  • Preparation:

    • Prepare a quenching solution of 60% (v/v) methanol in water.

    • Pre-cool the quenching solution to -40°C in a dry ice/ethanol bath or a -40°C freezer.

    • Prepare 50 mL conical tubes with the appropriate volume of quenching solution. The volume of quenching solution should be at least 5 times the volume of the bacterial culture to be added.

  • Quenching:

    • Rapidly withdraw a defined volume of bacterial culture from your experiment.

    • Immediately dispense the culture into the pre-chilled quenching solution.

    • Vortex briefly to ensure rapid and thorough mixing.

  • Cell Harvesting:

    • Centrifuge the quenched sample at a low speed (e.g., 3000 x g) for 5-10 minutes at -20°C or 4°C to pellet the cells.

    • Carefully decant the supernatant.

  • Extraction:

    • Resuspend the cell pellet in a small volume of a cold extraction buffer (e.g., acetonitrile:methanol:water 40:40:20 v/v/v).

    • Lyse the cells using a method appropriate for your bacterial species (e.g., bead beating, sonication, or enzymatic lysis with lysozyme). Keep the sample on ice throughout the lysis procedure.

    • Incubate the lysate on ice for 10-15 minutes to allow for complete extraction.

    • Centrifuge at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant containing the c-di-AMP to a new, clean tube.

    • The extract can be stored at -80°C or processed immediately for analysis by LC-MS/MS or ELISA.

Protocol 2: Quenching and Extraction of c-di-AMP from Bacterial Cultures using Liquid Nitrogen
  • Cell Harvesting:

    • Rapidly harvest a defined volume of bacterial culture by centrifugation (e.g., 10,000 x g for 1 minute at 4°C).

    • Quickly discard the supernatant.

  • Quenching:

    • Immediately flash-freeze the cell pellet by immersing the tube in liquid nitrogen.

  • Extraction:

    • Add a cold extraction buffer (e.g., acetonitrile:methanol:water 40:40:20 v/v/v) to the frozen cell pellet.

    • Allow the pellet to thaw in the extraction buffer on ice.

    • Proceed with cell lysis as described in Protocol 1, step 4.

    • Continue with the subsequent extraction and clarification steps as outlined in Protocol 1.

Visualizations

c_di_AMP_Degradation_Pathway cluster_synthesis Synthesis cluster_degradation Degradation cluster_inhibition Inhibition 2_ATP 2 ATP DAC Diadenylate Cyclase (e.g., DacA) 2_ATP->DAC c_di_AMP c-di-AMP DAC->c_di_AMP PDE Phosphodiesterases (GdpP, DhhP, PgpH) c_di_AMP->PDE pApA pApA PDE->pApA Hydrolysis AMP 2 AMP pApA->AMP Further Hydrolysis ppGpp (p)ppGpp ppGpp->PDE Inhibits GdpP, PgpH pApA_inhibitor pApA pApA_inhibitor->PDE Inhibits GdpP Sample_Prep_Workflow Start Bacterial Culture Quench Rapid Quenching (e.g., Cold Methanol or Liquid N2) Start->Quench Harvest Cell Harvesting (Centrifugation) Quench->Harvest Lysis Cell Lysis (on ice) Harvest->Lysis Inactivation Enzyme Inactivation (e.g., Boiling) Lysis->Inactivation Extraction Extraction of Soluble Fraction Inactivation->Extraction Clarification Clarification (Centrifugation) Extraction->Clarification Analysis LC-MS/MS or ELISA Clarification->Analysis Troubleshooting_Tree Start Low c-di-AMP Yield? CheckQuenching Was quenching rapid and at the correct temperature? Start->CheckQuenching YesQuenching Yes CheckQuenching->YesQuenching Yes NoQuenching No CheckQuenching->NoQuenching No CheckLysis Was cell lysis complete? YesQuenching->CheckLysis OptimizeQuenching Optimize quenching protocol: - Ensure correct temperature - Minimize time to quench NoQuenching->OptimizeQuenching YesLysis Yes CheckLysis->YesLysis Yes NoLysis No CheckLysis->NoLysis No CheckInactivation Were PDEs inactivated immediately after lysis? YesLysis->CheckInactivation OptimizeLysis Optimize lysis method for your bacterial species NoLysis->OptimizeLysis YesInactivation Yes CheckInactivation->YesInactivation Yes NoInactivation No CheckInactivation->NoInactivation No CheckExtraction Review extraction and sample handling steps YesInactivation->CheckExtraction ImplementInactivation Incorporate a heat inactivation step (boiling) NoInactivation->ImplementInactivation

References

Validation & Comparative

A Comparative Guide to the Immunostimulatory Effects of c-di-AMP and c-di-GMP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic dinucleotides (CDNs) are bacterial second messengers that have emerged as potent activators of the innate immune system, making them promising candidates for vaccine adjuvants and cancer immunotherapies. Among the most studied are cyclic di-adenosine monophosphate (c-di-AMP) and cyclic di-guanosine monophosphate (c-di-GMP). This guide provides an objective comparison of their immunostimulatory effects, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate molecule for their studies.

Key Immunostimulatory Activities: A Comparative Overview

Both c-di-AMP and c-di-GMP are recognized by the host innate immune system, leading to the production of type I interferons (IFNs), pro-inflammatory cytokines, and subsequent activation of adaptive immunity. However, nuances in their interactions with host sensors can lead to differential downstream effects.

STING-Dependent Signaling: The Central Pathway

The primary pathway for the immunostimulatory effects of both c-di-AMP and c-di-GMP involves the adaptor protein STING (Stimulator of Interferon Genes). Upon binding to STING in the endoplasmic reticulum, a signaling cascade is initiated, leading to the activation of the transcription factors IRF3 and NF-κB. This results in the production of IFN-β and a suite of pro-inflammatory cytokines and chemokines.

While both molecules utilize this central pathway, there is evidence suggesting differences in their interaction with upstream sensors. The DEAD-box helicase DDX41 has been identified as a direct sensor for both c-di-AMP and c-di-GMP, subsequently signaling through STING.[1][2] Some studies suggest that c-di-GMP has a higher binding affinity for DDX41 compared to STING itself.[3] STING can also directly bind to both c-di-AMP and c-di-GMP.[4]

NLRP3 Inflammasome Activation: A STING-Independent Route

In addition to the STING pathway, both c-di-AMP and c-di-GMP can activate the NLRP3 inflammasome, leading to the secretion of the pro-inflammatory cytokines IL-1β and IL-18.[1] This activation is independent of STING and relies on the mobilization of potassium and calcium ions.

Quantitative Comparison of Immunostimulatory Effects

While both cyclic dinucleotides are potent immune stimulators, their relative potency can vary depending on the cell type and the specific immune response being measured.

Table 1: Comparative Potency of c-di-AMP and c-di-GMP in NLRP3 Inflammasome Activation

Featurec-di-AMPc-di-GMPReference
IL-1β Secretion (LPS-primed BMDMs) Induces robust secretionAppears to be a more potent inducer than c-di-AMP
Caspase-1 Activation (LPS-primed BMDMs) Induces robust activationAppears to be a more potent inducer than c-di-AMP

BMDMs: Bone Marrow-Derived Macrophages

Note: Direct, comprehensive quantitative comparisons of dose-dependent cytokine induction (IFN-β, IL-6, TNF-α) by c-di-AMP and c-di-GMP in the same experimental setting are limited in the currently available literature. The provided data on NLRP3 inflammasome activation suggests a higher potency for c-di-GMP in this specific pathway. Further head-to-head comparative studies are needed to definitively quantify the differences in STING-dependent responses.

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus c_di_AMP c-di-AMP DDX41 DDX41 c_di_AMP->DDX41 STING STING (on ER) c_di_AMP->STING activates (direct) c_di_GMP c-di-GMP c_di_GMP->DDX41 c_di_GMP->STING activates (direct) DDX41->STING activates TBK1 TBK1 STING->TBK1 recruits and activates NFkB NF-κB STING->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates p_IRF3 p-IRF3 IRF3->p_IRF3 IFNB_gene IFN-β gene p_IRF3->IFNB_gene translocates to nucleus and induces transcription Pro_inflammatory_genes Pro-inflammatory cytokine genes NFkB->Pro_inflammatory_genes translocates to nucleus and induces transcription

STING-Dependent Signaling Pathway

NLRP3_Pathway cluster_cytosol Cytosol c_di_AMP c-di-AMP NLRP3 NLRP3 c_di_AMP->NLRP3 activates c_di_GMP c-di-GMP c_di_GMP->NLRP3 activates ASC ASC NLRP3->ASC recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b IL-1β (secreted) Pro_IL1b->IL1b

NLRP3 Inflammasome Activation Pathway
Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture & Stimulation cluster_analysis Analysis start Seed immune cells (e.g., macrophages, dendritic cells) stimulate Stimulate with varying concentrations of c-di-AMP or c-di-GMP start->stimulate supernatant Collect supernatant stimulate->supernatant cell_lysate Prepare cell lysates stimulate->cell_lysate elisa ELISA for cytokine quantification (IFN-β, IL-6, TNF-α, IL-1β) supernatant->elisa western Western Blot for protein phosphorylation (p-STING, p-TBK1, p-IRF3) cell_lysate->western rt_qpcr RT-qPCR for gene expression (IFNB1, IL6, TNFA) cell_lysate->rt_qpcr

General Experimental Workflow

Detailed Experimental Protocols

The following are synthesized protocols based on common methodologies for assessing the immunostimulatory effects of c-di-AMP and c-di-GMP.

Protocol 1: In Vitro Stimulation of Macrophages for Cytokine Analysis

1. Cell Culture and Seeding:

  • Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) in appropriate media.

  • Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • For THP-1 cells, differentiate into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to stimulation.

2. Stimulation:

  • Prepare stock solutions of c-di-AMP and c-di-GMP in sterile, endotoxin-free water.

  • For experiments involving NLRP3 inflammasome activation, prime the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 4 hours.

  • Transfect the cells with varying concentrations of c-di-AMP or c-di-GMP (e.g., 0.1, 1, 10 µM) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions to deliver the cyclic dinucleotides into the cytoplasm.

  • Include a vehicle control (transfection reagent only).

  • Incubate the cells for a specified time (e.g., 6, 12, or 24 hours).

3. Sample Collection:

  • After incubation, centrifuge the plates at 400 x g for 5 minutes.

  • Carefully collect the cell-free supernatant for cytokine analysis by ELISA.

  • Lyse the remaining cells in RIPA buffer containing protease and phosphatase inhibitors for Western blot analysis or in a suitable lysis buffer for RNA extraction.

Protocol 2: Quantification of Cytokine Secretion by ELISA

1. Plate Coating:

  • Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-β) overnight at 4°C.

2. Blocking:

  • Wash the plate with wash buffer (PBS with 0.05% Tween 20).

  • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

3. Sample and Standard Incubation:

  • Wash the plate.

  • Add diluted supernatants and a serial dilution of the recombinant cytokine standard to the wells.

  • Incubate for 2 hours at room temperature.

4. Detection:

  • Wash the plate.

  • Add a biotinylated detection antibody and incubate for 1-2 hours.

  • Wash the plate and add streptavidin-HRP. Incubate for 20 minutes.

  • Wash the plate and add TMB substrate.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

5. Data Analysis:

  • Read the absorbance at 450 nm using a microplate reader.

  • Generate a standard curve and calculate the concentration of the cytokine in the samples.

Protocol 3: Assessment of STING Pathway Activation by Western Blot

1. Protein Quantification:

  • Determine the protein concentration of the cell lysates using a BCA assay.

2. SDS-PAGE and Transfer:

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phosphorylated STING (p-STING), p-TBK1, p-IRF3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

4. Detection:

  • Detect the signal using an ECL substrate and an imaging system.

Conclusion

Both c-di-AMP and c-di-GMP are potent immunostimulatory molecules with significant potential in various therapeutic applications. Their primary mechanism of action is through the STING pathway, leading to the production of type I interferons and pro-inflammatory cytokines. Additionally, they can activate the NLRP3 inflammasome in a STING-independent manner. While direct quantitative comparisons of their potency in STING-dependent signaling are not extensively documented, available data suggests that c-di-GMP may be a more potent activator of the NLRP3 inflammasome. The choice between c-di-AMP and c-di-GMP for a specific research or therapeutic application will depend on the desired immune response profile and the target cell population. Further head-to-head comparative studies are warranted to fully elucidate the differential effects of these two important cyclic dinucleotides.

References

validation of c-di-AMP binding specificity to protein receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to validating the binding specificity of cyclic di-AMP (c-di-AMP) to its protein receptors is essential for researchers in signaling pathways, infectious diseases, and drug development. This guide provides an objective comparison of key validation techniques, supported by experimental data, detailed protocols, and clear visualizations to facilitate understanding and application in the laboratory.

Cyclic di-AMP is a crucial second messenger in many bacteria, regulating a wide array of physiological processes, including cell wall homeostasis, ion transport, and virulence.[1][2][3] Understanding the specific interactions between c-di-AMP and its protein receptors is fundamental to elucidating its signaling networks and for the development of novel antimicrobial agents. This guide focuses on the most common and robust methods for validating these interactions: Pull-Down Assays coupled with Mass Spectrometry, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST).

Comparative Analysis of Binding Affinity

The selection of an appropriate technique for validating c-di-AMP binding specificity often depends on the specific research question, the nature of the protein receptor, and the desired quantitative output. The following table summarizes key quantitative data (dissociation constants, Kd) for the interaction of c-di-AMP with various protein receptors, as determined by different experimental methods. This allows for a direct comparison of the affinities and highlights the utility of each technique.

Protein ReceptorOrganismTechniqueDissociation Constant (Kd)Reference
KtrA (RCK_C domain) Staphylococcus aureusDRaCALA369.0 ± 44.4 nM[4]
KtrA Staphylococcus aureusDRaCALA64.4 ± 3.4 nM[4]
KdpD (USP domain) Staphylococcus aureusDRaCALA2 ± 0.18 µM
DarA Bacillus subtilisITC~27 nM
DarB Bacillus subtilisITC27.0 ± 1.98 nM

Key Experimental Techniques and Protocols

A detailed understanding of the experimental procedures is critical for the successful validation of c-di-AMP-protein interactions. Below are detailed protocols for the principal techniques discussed in this guide.

Pull-Down Assay Coupled with Mass Spectrometry

This method is a powerful tool for identifying novel c-di-AMP binding proteins from a complex mixture, such as a cell lysate.

Experimental Protocol:

  • Preparation of c-di-AMP Affinity Resin:

    • Synthesize or obtain a biotinylated analog of c-di-AMP.

    • Immobilize the biotinylated c-di-AMP onto streptavidin-coated magnetic beads or agarose resin by incubation for 1-2 hours at room temperature.

    • Wash the beads extensively with binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.05% NP-40) to remove unbound c-di-AMP.

  • Protein Binding:

    • Prepare a cell lysate from the organism of interest.

    • Incubate the cell lysate with the c-di-AMP-coupled beads for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have not been coupled to c-di-AMP.

  • Washing and Elution:

    • Wash the beads several times with binding buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins using a high concentration of free c-di-AMP, a high salt buffer, or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the protein bands by silver staining or Coomassie blue staining.

    • Excise the protein bands of interest and identify the proteins by mass spectrometry (e.g., LC-MS/MS).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of the interaction.

Experimental Protocol:

  • Immobilization of the Protein Receptor:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein receptor over the activated surface to achieve covalent immobilization. The protein should be in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate electrostatic pre-concentration.

    • Deactivate the remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of c-di-AMP in a suitable running buffer (e.g., HBS-EP+) over the immobilized protein surface.

    • Include a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding and bulk refractive index changes.

    • Monitor the change in the SPR signal (measured in response units, RU) over time.

  • Data Analysis:

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Experimental Protocol:

  • Sample Preparation:

    • Dialyze the purified protein receptor and the c-di-AMP solution extensively against the same buffer to minimize heats of dilution. A suitable buffer would be, for example, 20 mM HEPES pH 7.5, 150 mM NaCl.

    • Accurately determine the concentrations of the protein and c-di-AMP.

  • ITC Experiment:

    • Load the protein solution into the sample cell of the calorimeter.

    • Load the c-di-AMP solution into the injection syringe. The concentration of c-di-AMP should be 10-20 times that of the protein.

    • Perform a series of injections of the c-di-AMP solution into the protein solution while monitoring the heat changes.

  • Data Analysis:

    • Integrate the heat pulses from each injection to generate a binding isotherm.

    • Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).

Microscale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon interaction. It is a sensitive technique that requires low sample consumption.

Experimental Protocol:

  • Labeling of the Protein Receptor:

    • Label the purified protein receptor with a fluorescent dye (e.g., NHS-ester reactive dyes) according to the manufacturer's instructions.

    • Remove the excess dye by size-exclusion chromatography.

  • Binding Assay:

    • Prepare a series of dilutions of c-di-AMP in the assay buffer.

    • Mix each c-di-AMP dilution with a constant concentration of the fluorescently labeled protein.

    • Load the samples into capillaries.

  • MST Measurement and Data Analysis:

    • Measure the thermophoretic movement of the labeled protein in each capillary.

    • Plot the change in thermophoresis as a function of the c-di-AMP concentration.

    • Fit the resulting binding curve to determine the Kd.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate a key c-di-AMP signaling pathway and the general workflow for validating protein-ligand interactions.

c_di_AMP_Signaling_Pathway cluster_synthesis c-di-AMP Synthesis cluster_degradation c-di-AMP Degradation cluster_receptors Protein Receptors & Downstream Effects ATP ATP DacA Diadenylate Cyclase (DacA) ATP->DacA c_di_AMP c_di_AMP DacA->c_di_AMP 2 ATP -> c-di-AMP + 2 PPi GdpP Phosphodiesterase (GdpP) c_di_AMP->GdpP KtrA KtrA (Potassium Transporter Subunit) c_di_AMP->KtrA KdpD KdpD (Sensor Kinase) c_di_AMP->KdpD PstA PstA (PII-like Signal Transduction Protein) c_di_AMP->PstA CpaA CpaA (Cation/Proton Antiporter) c_di_AMP->CpaA pApA pApA GdpP->pApA c-di-AMP -> pApA effect1 Regulation of Potassium Uptake KtrA->effect1 effect2 Modulation of Gene Expression KdpD->effect2 effect3 Signal Transduction Cascades PstA->effect3 effect4 Ion Homeostasis CpaA->effect4

Caption: c-di-AMP signaling pathway in Staphylococcus aureus.

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Quantitative Analysis start Hypothesized Interaction or Screening for Receptors pulldown Pull-Down Assay (e.g., with biotinylated c-di-AMP) start->pulldown ms Mass Spectrometry (Protein Identification) pulldown->ms protein_prep Purification of Receptor Protein ms->protein_prep spr Surface Plasmon Resonance (SPR) protein_prep->spr itc Isothermal Titration Calorimetry (ITC) protein_prep->itc mst Microscale Thermophoresis (MST) protein_prep->mst data_analysis Data Analysis (Kd, Kinetics, Thermodynamics) spr->data_analysis itc->data_analysis mst->data_analysis

Caption: General workflow for validating c-di-AMP receptor binding.

References

Unraveling the Signature Fragmentation of c-di-AMP: A Mass Spectrometric Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization and quantification of cyclic di-AMP (c-di-AMP) are critical for understanding its role in bacterial signaling and as a potential therapeutic target. This guide provides a comparative overview of the mass spectrometric behavior of c-di-AMP, focusing on its fragmentation patterns, and compares the performance of different mass spectrometry platforms for its analysis.

Cyclic di-AMP is a ubiquitous second messenger in many bacteria, playing a pivotal role in regulating a wide array of physiological processes, including cell wall homeostasis, ion transport, and virulence.[1][2] Its involvement in host immune responses further underscores its importance as a target for novel antimicrobial agents.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of c-di-AMP in complex biological matrices.[4]

Deciphering the Fragmentation Pattern of c-di-AMP

Understanding the collision-induced dissociation (CID) of c-di-AMP is fundamental for developing robust and specific LC-MS/MS methods. Upon CID, the protonated c-di-AMP molecule ([M+H]⁺ at m/z 659.1) undergoes characteristic fragmentation, yielding a series of product ions that can be used for its unambiguous identification and quantification.

The tandem mass spectrum of c-di-AMP is dominated by several key fragment ions. A detailed analysis of its fragmentation reveals the following major product ions:

  • m/z 524.1: This ion corresponds to the loss of one adenosine monophosphate (AMP) moiety.

  • m/z 330.1: This fragment represents the protonated cyclic adenosine monophosphate (cAMP).

  • m/z 312.0: This ion is formed by the further loss of water from the m/z 330.1 fragment.

  • m/z 250.1: This is a characteristic fragment of the adenosine nucleotide, corresponding to the protonated adenine base with the attached ribose.

  • m/z 136.1: This ion represents the protonated adenine base.

The relative intensities of these fragment ions can be influenced by the collision energy applied in the mass spectrometer. Collision energy breakdown graphs demonstrate that at a collision energy of 20 V, the product ion at m/z 250.1 reaches its maximum intensity, making it an excellent choice for quantification in multiple reaction monitoring (MRM) assays.

Below is a proposed fragmentation pathway for c-di-AMP:

c_di_AMP_fragmentation c-di-AMP [M+H]⁺\nm/z 659.1 c-di-AMP [M+H]⁺ m/z 659.1 m/z 524.1 m/z 524.1 c-di-AMP [M+H]⁺\nm/z 659.1->m/z 524.1 - C10H12N5O6P cAMP [M+H]⁺\nm/z 330.1 cAMP [M+H]⁺ m/z 330.1 c-di-AMP [M+H]⁺\nm/z 659.1->cAMP [M+H]⁺\nm/z 330.1 m/z 250.1 m/z 250.1 c-di-AMP [M+H]⁺\nm/z 659.1->m/z 250.1 *Characteristic Fragment m/z 312.0 m/z 312.0 cAMP [M+H]⁺\nm/z 330.1->m/z 312.0 - H₂O Adenosine [M+H]⁺\nm/z 268.1 Adenosine [M+H]⁺ m/z 268.1 cAMP [M+H]⁺\nm/z 330.1->Adenosine [M+H]⁺\nm/z 268.1 - HPO₃ Adenine [M+H]⁺\nm/z 136.1 Adenine [M+H]⁺ m/z 136.1 Adenosine [M+H]⁺\nm/z 268.1->Adenine [M+H]⁺\nm/z 136.1 - Ribose

Proposed fragmentation pathway of c-di-AMP.

Comparison of Mass Spectrometry Platforms for c-di-AMP Analysis

The choice of mass spectrometry platform can significantly impact the sensitivity, selectivity, and throughput of c-di-AMP quantification. The two most commonly employed types of instruments are triple quadrupole (QqQ) and high-resolution mass spectrometers (HRMS), such as Orbitrap and Time-of-Flight (TOF) analyzers.

FeatureTriple Quadrupole (QqQ)High-Resolution Mass Spectrometry (Orbitrap, Q-TOF)
Principle Targeted analysis using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).Full scan or targeted acquisition with high mass accuracy and resolution.
Selectivity High, based on specific precursor-to-product ion transitions.Very high, allows for separation of isobaric interferences.
Sensitivity Excellent, often considered the gold standard for quantification.Can achieve comparable or even superior sensitivity, especially in complex matrices.
Limit of Quantification (LOQ) Typically in the low nanomolar to picomolar range. An instrument LOQ of 0.72 nM has been reported for c-di-AMP.Can achieve sub-nanomolar to picomolar LOQs.
Linearity Excellent, with a wide dynamic range.Excellent, with a wide dynamic range.
Data Analysis Relatively straightforward, focused on predefined transitions.More complex, allows for retrospective data analysis and identification of unknown compounds.
Primary Application High-throughput targeted quantification.Both targeted quantification and untargeted metabolomics.

Experimental Protocols

Sample Preparation: Extraction of c-di-AMP from Bacterial Cells

A robust and reproducible extraction method is crucial for accurate quantification. The following protocol is a widely used method for extracting cyclic dinucleotides from bacterial cultures.

  • Cell Harvesting: Harvest bacterial cells from a liquid culture by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C).

  • Quenching and Lysis: Resuspend the cell pellet in an ice-cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water in a 40:40:20 ratio). Immediately freeze the sample in liquid nitrogen and then thaw on ice. This freeze-thaw cycle helps to lyse the cells and quench metabolic activity.

  • Extraction: Vortex the sample vigorously and incubate on ice for 15-30 minutes.

  • Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet cell debris.

  • Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube.

  • Drying and Reconstitution: Dry the supernatant using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 5% acetonitrile in water).

LC-MS/MS Analysis of c-di-AMP

The following is a representative LC-MS/MS method for the analysis of c-di-AMP.

Liquid Chromatography (LC)

  • Column: A reversed-phase C18 column is commonly used (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analyte.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometry (MS)

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Mass Analyzer: Triple quadrupole or high-resolution mass spectrometer.

  • Scan Type: Multiple Reaction Monitoring (MRM) for QqQ or targeted MS/MS for HRMS.

  • MRM Transitions (for QqQ):

    • Quantifier: 659.1 -> 250.1

    • Qualifier: 659.1 -> 136.1

  • Collision Energy: Optimized for the specific instrument, typically around 20 V for the transition to m/z 250.1.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Bacterial Culture Bacterial Culture Cell Harvesting Cell Harvesting Bacterial Culture->Cell Harvesting Extraction Extraction Cell Harvesting->Extraction Clarification Clarification Extraction->Clarification Dried Extract Dried Extract Clarification->Dried Extract Reconstitution Reconstitution Dried Extract->Reconstitution LC Separation LC Separation Reconstitution->LC Separation Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Data Analysis Data Analysis Mass Spectrometry->Data Analysis

A general experimental workflow for c-di-AMP analysis.

c-di-AMP Signaling Pathway

c-di-AMP signaling pathways are integral to bacterial physiology and the host immune response. In bacteria, c-di-AMP is synthesized by diadenylate cyclases (DACs) and degraded by phosphodiesterases (PDEs). It exerts its regulatory effects by binding to a variety of protein and RNA receptors, influencing processes such as potassium homeostasis and cell wall synthesis. In host cells, c-di-AMP can activate the STING (stimulator of interferon genes) pathway, leading to an innate immune response.

c_di_AMP_signaling cluster_bacterial Bacterial Cell cluster_host Host Cell ATP ATP Diadenylate Cyclase (DAC) Diadenylate Cyclase (DAC) ATP->Diadenylate Cyclase (DAC) c-di-AMP c-di-AMP Diadenylate Cyclase (DAC)->c-di-AMP Phosphodiesterase (PDE) Phosphodiesterase (PDE) c-di-AMP->Phosphodiesterase (PDE) Receptor Proteins/RNA Receptor Proteins/RNA c-di-AMP->Receptor Proteins/RNA pApA or AMP pApA or AMP Phosphodiesterase (PDE)->pApA or AMP Physiological Responses Physiological Responses Receptor Proteins/RNA->Physiological Responses Bacterial c-di-AMP Bacterial c-di-AMP STING Pathway STING Pathway Bacterial c-di-AMP->STING Pathway Innate Immune Response Innate Immune Response STING Pathway->Innate Immune Response

Overview of the c-di-AMP signaling pathway.

References

A Comparative Analysis of Diadenylate Cyclase Activity Across Bacterial Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diadenylate Cyclase Performance with Supporting Experimental Data.

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in many bacteria, playing a pivotal role in regulating a wide array of physiological processes, from cell wall homeostasis and ion transport to DNA repair and virulence. The synthesis of this signaling molecule is catalyzed by diadenylate cyclases (DACs), making them attractive targets for the development of novel antimicrobial agents. This guide provides a comparative analysis of the enzymatic activity of diadenylate cyclases from different key bacteria, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Performance Comparison of Bacterial Diadenylate Cyclases

The enzymatic activity of diadenylate cyclases can vary significantly between different bacterial species and even between different DAC paralogs within the same organism. This variation reflects the diverse regulatory mechanisms and physiological roles of c-di-AMP signaling. Below is a summary of key kinetic parameters for well-characterized diadenylate cyclases.

BacteriumEnzymeTypeSpecific Activity (nmol c-di-AMP/min/mg)Km for ATP (µM)Vmax (nmol c-di-AMP/min/mg)Metal Ion CofactorSource
Listeria monocytogenesCdaATransmembrane DACN/AN/AN/AMn2+ or Co2+[1][2]
Staphylococcus aureusDacA (CdaA)Transmembrane DACN/AN/AN/AN/A[3][4][5]
Bacillus subtilisCdaATransmembrane DACN/AN/AN/AMn2+
Bacillus subtilisCdaSCytosolic DACActivity is regulated by an N-terminal autoinhibitory domain. Mutant forms show significantly increased activity.N/AN/AN/A
Mycobacterium tuberculosisDisA (DacA)Cytosolic/DNA-associated DACActivity is dependent on pH and can utilize both ATP and ADP as substrates.N/AN/AMg2+, Mn2+, or Co2+

Note: "N/A" indicates that the specific quantitative data was not explicitly reported in the cited literature in a comparable format. The activity of many DACs is tightly regulated by protein-protein interactions and other cellular factors. For instance, the activity of CdaA in Bacillus subtilis and Staphylococcus aureus is modulated by the phosphoglucosamine mutase GlmM. Similarly, the activity of the sporulation-specific CdaS in Bacillus subtilis is controlled by an autoinhibitory domain. In Mycobacterium tuberculosis, the DisA enzyme's activity is influenced by pH and the availability of substrates like ATP and ADP.

Signaling Pathways and Experimental Workflows

To understand the context of diadenylate cyclase activity, it is essential to visualize the signaling pathways they participate in and the experimental procedures used to characterize them.

c-di-AMP Signaling Pathway

Diadenylate cyclases synthesize c-di-AMP from two molecules of ATP. This second messenger then binds to various effector proteins or riboswitches to regulate downstream cellular processes. The intracellular levels of c-di-AMP are controlled by the balance between its synthesis by DACs and its degradation by phosphodiesterases (PDEs).

c_di_AMP_Signaling_Pathway ATP 2 ATP DAC Diadenylate Cyclase (e.g., CdaA, DisA) ATP->DAC c_di_AMP c-di-AMP DAC->c_di_AMP Synthesis Effector Effector Proteins / Riboswitches c_di_AMP->Effector Binding PDE Phosphodiesterase (PDE) c_di_AMP->PDE Degradation Response Cellular Responses (e.g., Ion transport, Cell wall synthesis) Effector->Response Regulation pApA pApA or 2 AMP PDE->pApA Stimuli Environmental/Cellular Stimuli Stimuli->DAC Stimuli->PDE

Caption: Generalized c-di-AMP signaling pathway in bacteria.

Experimental Workflow for Measuring Diadenylate Cyclase Activity

The activity of diadenylate cyclases is typically measured using in vitro enzymatic assays. A common approach involves incubating the purified enzyme with its substrate, ATP, and then quantifying the amount of c-di-AMP produced over time.

DAC_Activity_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Purify_Enzyme Purify Diadenylate Cyclase Enzyme Prepare_Reaction Prepare Reaction Mixture (Buffer, ATP, Metal Cofactors) Incubate Incubate Enzyme and Reaction Mixture at 37°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., Heat Inactivation, EDTA) Incubate->Stop_Reaction Separate Separate Products (e.g., HPLC, TLC) Stop_Reaction->Separate Quantify Quantify c-di-AMP (e.g., UV absorbance, Radioactivity) Separate->Quantify Calculate Calculate Kinetic Parameters (Specific Activity, Km, Vmax) Quantify->Calculate

Caption: A typical experimental workflow for DAC activity assays.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of common protocols for key experiments cited in the literature.

Diadenylate Cyclase Activity Assay (HPLC-based)

This method is widely used for the quantitative analysis of DAC activity.

  • Protein Purification: The diadenylate cyclase of interest is typically overexpressed in E. coli with a purification tag (e.g., His-tag) and purified using affinity chromatography followed by size-exclusion chromatography to ensure high purity.

  • Reaction Setup: The standard reaction mixture (typically 50-100 µL) contains a defined buffer (e.g., Tris-HCl), a salt (e.g., NaCl), a divalent metal cofactor (e.g., MgCl₂, MnCl₂, or CoCl₂), a known concentration of ATP, and the purified DAC enzyme.

  • Enzymatic Reaction: The reaction is initiated by adding the enzyme and incubated at a specific temperature (commonly 37°C) for a set period. Aliquots may be taken at different time points to determine the reaction kinetics.

  • Reaction Termination: The reaction is stopped by adding a chelating agent like EDTA to sequester the metal cofactors or by heat inactivation.

  • Product Analysis: The reaction mixture is analyzed by high-performance liquid chromatography (HPLC). The amount of c-di-AMP produced is quantified by comparing the peak area to a standard curve of known c-di-AMP concentrations.

  • Data Analysis: The specific activity is calculated as the amount of product formed per unit of time per amount of enzyme. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are determined by measuring the initial reaction rates at varying ATP concentrations and fitting the data to the Michaelis-Menten equation.

Diadenylate Cyclase Activity Assay (Thin-Layer Chromatography-based)

This method is often used for a more rapid, qualitative, or semi-quantitative assessment of DAC activity.

  • Reaction Setup: The reaction is set up similarly to the HPLC-based assay, but with the inclusion of radiolabeled [α-³²P]ATP.

  • Enzymatic Reaction and Termination: The reaction proceeds and is stopped as described above.

  • Thin-Layer Chromatography (TLC): A small volume of the reaction mixture is spotted onto a TLC plate. The plate is then developed in a solvent system that separates ATP from c-di-AMP.

  • Detection: The radiolabeled spots corresponding to ATP and c-di-AMP are visualized by autoradiography or phosphorimaging.

  • Quantification: The relative amount of c-di-AMP can be estimated by densitometry of the spots, allowing for a semi-quantitative comparison of enzyme activity under different conditions.

This comparative guide highlights the current understanding of diadenylate cyclase activity in different bacteria. Further research is needed to fill the gaps in our quantitative knowledge and to fully elucidate the complex regulatory networks that govern c-di-AMP signaling. Such knowledge will be invaluable for the development of targeted therapies against bacterial pathogens.

References

A Researcher's Guide to Purity Assessment of Synthesized c-di-AMP Diammonium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized cyclic di-AMP (c-di-AMP) diammonium salt is a critical step to ensure the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of the primary analytical techniques used for purity assessment, supported by experimental data and detailed protocols. We also explore alternative cyclic dinucleotides and their analysis to provide a broader context for purity determination in this class of molecules.

Introduction to c-di-AMP and the Importance of Purity

Cyclic di-AMP is a ubiquitous second messenger in bacteria, playing a crucial role in various physiological processes, including cell wall homeostasis, potassium ion transport, and DNA damage response.[1][2] In recent years, c-di-AMP has garnered significant interest as a potential immunomodulatory agent and vaccine adjuvant due to its ability to activate the STING (Stimulator of Interferon Genes) pathway in mammalian cells. The diammonium salt of c-di-AMP is often synthesized for research purposes to improve its stability and solubility.

The presence of impurities in synthesized c-di-AMP can lead to erroneous experimental outcomes, including altered biological activity and toxicity. Therefore, rigorous purity assessment is paramount. Common impurities can include starting materials from the synthesis, such as ATP, degradation products like 5'-phosphoadenylyl-(3'→5')-adenosine (pApA) and adenosine monophosphate (AMP), and other process-related byproducts.

Core Analytical Techniques for Purity Assessment

The two most prevalent and powerful techniques for assessing the purity of synthesized c-di-AMP diammonium salt are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase. Detection is typically by UV absorbance.Combines the separation power of HPLC with the mass analysis capability of a mass spectrometer. Provides mass-to-charge ratio (m/z) information for identification and fragmentation data for structural confirmation.
Sensitivity Good, suitable for routine quantification.Superior sensitivity, capable of detecting and quantifying trace-level impurities.[3][4][5]
Specificity Good, but can be limited by co-eluting impurities with similar UV spectra.Excellent, provides unambiguous identification based on molecular weight and fragmentation patterns, even for co-eluting compounds.
Quantification Reliable for quantifying the main component and known impurities with available standards.Highly accurate and precise quantification, especially when using isotopically labeled internal standards.
Impurity Identification Limited to identifying known impurities by retention time comparison with standards.Enables the identification of unknown impurities through mass determination and fragmentation analysis.
Cost Lower initial instrument cost and operational expenses.Higher initial instrument cost and maintenance expenses.
Throughput Generally higher throughput for routine quality control.Can have lower throughput due to more complex data acquisition and analysis.
Ease of Use Relatively straightforward to operate and maintain.Requires more specialized expertise for operation, method development, and data interpretation.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for the purity analysis of this compound salt using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size)

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Ammonium acetate, LC-MS grade

  • Water, HPLC grade

  • This compound salt reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.0

    • Mobile Phase B: Acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of the c-di-AMP reference standard in water (e.g., 1 mg/mL).

    • Prepare a solution of the synthesized this compound salt in water at a similar concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      • 0-5 min: 0% B

      • 5-25 min: 0-50% B

      • 25-30 min: 50% B

      • 30.1-35 min: 0% B (re-equilibration)

  • Data Analysis:

    • Identify the peak for c-di-AMP based on the retention time of the reference standard.

    • Calculate the purity of the synthesized sample by determining the peak area percentage of the c-di-AMP peak relative to the total area of all peaks in the chromatogram. A purity of >95% is often considered acceptable for many research applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity Assessment

This protocol provides a more sensitive and specific method for the purity analysis and impurity identification of this compound salt.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Reagents:

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • This compound salt reference standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard and Sample Preparation:

    • Prepare a stock solution of the c-di-AMP reference standard in water (e.g., 1 mg/mL).

    • Prepare a solution of the synthesized this compound salt in water at a similar concentration.

  • Chromatographic and Mass Spectrometric Conditions:

    • Flow rate: 0.3 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient Elution: (A typical gradient would be a linear increase in Mobile Phase B)

    • Mass Spectrometer Settings (Positive Ion Mode):

      • Ionization Source: Electrospray Ionization (ESI)

      • Scan Mode: Full scan (for impurity identification) and Multiple Reaction Monitoring (MRM) (for quantification)

      • Precursor Ion (for MRM): m/z 659.1 [M+H]⁺

      • Product Ions (for MRM): Monitor characteristic fragments of c-di-AMP (e.g., m/z 250.1)

  • Data Analysis:

    • Confirm the identity of the main peak as c-di-AMP by its retention time and mass-to-charge ratio.

    • Analyze the full scan data to identify potential impurities by their m/z values.

    • Quantify the purity of the synthesized sample using the peak area from the MRM analysis.

Visualizing the Workflow and Signaling Pathway

To better understand the process of purity assessment and the biological context of c-di-AMP, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Assessment cluster_result Outcome synthesis Chemical or Enzymatic Synthesis of c-di-AMP workup Initial Purification (e.g., Precipitation, Column Chromatography) synthesis->workup sample_prep Sample Preparation (Dissolution, Dilution) workup->sample_prep hplc HPLC Analysis (UV Detection) sample_prep->hplc lcms LC-MS/MS Analysis (Mass Detection & Fragmentation) sample_prep->lcms data_analysis Data Analysis (Purity Calculation, Impurity ID) hplc->data_analysis lcms->data_analysis pure Pure c-di-AMP (>95%) data_analysis->pure Meets Specification impure Impure c-di-AMP (<95%) data_analysis->impure Requires Further Purification

Caption: Experimental workflow for assessing the purity of synthesized c-di-AMP.

c_di_AMP_Signaling_Pathway cluster_receptors Effector Binding & Downstream Effects ATP 2 x ATP cdaA Diadenylate Cyclase (e.g., CdaA) ATP->cdaA Synthesis cdiAMP c-di-AMP cdaA->cdiAMP PDE Phosphodiesterase (e.g., GdpP) cdiAMP->PDE Degradation STING STING (in Mammalian Cells) cdiAMP->STING Riboswitch Riboswitches cdiAMP->Riboswitch Proteins Effector Proteins (e.g., K+ transporters) cdiAMP->Proteins pApA pApA PDE->pApA AMP 2 x AMP pApA->AMP Immune_Response Innate Immune Response (Type I IFN Production) STING->Immune_Response Gene_Expression Regulation of Gene Expression Riboswitch->Gene_Expression Ion_Transport Modulation of Ion Transport Proteins->Ion_Transport

Caption: Simplified c-di-AMP signaling pathway.

Comparison with Alternative Cyclic Dinucleotides

The purity assessment methodologies described for c-di-AMP are broadly applicable to other cyclic dinucleotides, which are often considered as alternatives or comparators in research. These include:

  • Cyclic di-GMP (c-di-GMP): Another well-studied bacterial second messenger. HPLC and LC-MS/MS are the standard methods for its purity analysis, with detection often performed at a UV wavelength of 253 nm.

  • Cyclic GMP-AMP (cGAMP): A cyclic dinucleotide that acts as a second messenger in both bacteria and mammals. LC-MS/MS is particularly crucial for distinguishing between its different linkage isomers (e.g., 2'3'-cGAMP and 3'3'-cGAMP), which have distinct biological activities.

The choice of analytical method for these alternatives follows the same principles as for c-di-AMP, with LC-MS/MS offering the highest specificity for isomer separation and identification. Purity standards for commercially available c-di-GMP and cGAMP are typically expected to be ≥98%.

Conclusion

The purity of synthesized this compound salt is a critical parameter that directly impacts the reliability of research findings. Both HPLC and LC-MS/MS are powerful techniques for purity assessment. HPLC offers a robust and cost-effective solution for routine quality control, while LC-MS/MS provides unparalleled sensitivity and specificity for detailed impurity profiling and the identification of unknown byproducts. For researchers in drug development and those investigating the nuanced biological roles of c-di-AMP, the use of LC-MS/MS is highly recommended to ensure the highest level of analytical confidence. The methodologies outlined in this guide are also readily adaptable for the purity assessment of other important cyclic dinucleotides.

References

comparing the efficacy of different c-di-AMP analogs as STING agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stimulator of interferon genes (STING) pathway has emerged as a critical nexus in the innate immune system, orchestrating powerful anti-tumor and anti-viral responses. Activation of STING by cyclic dinucleotides (CDNs), such as cyclic di-AMP (c-di-AMP), triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the recruitment and activation of immune cells.[1][2][3] This has spurred significant interest in developing potent and stable c-di-AMP analogs as therapeutic STING agonists for cancer immunotherapy and as vaccine adjuvants.[4][5] This guide provides a comparative overview of the efficacy of different c-di-AMP analogs, supported by experimental data and detailed methodologies to aid in the selection and evaluation of these critical research tools.

STING Signaling Pathway

The canonical STING signaling pathway is initiated by the binding of CDNs, including c-di-AMP, to the STING protein, which resides on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (e.g., IFN-β) and other inflammatory genes.

STING_Pathway c-di-AMP Mediated STING Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c_di_AMP c-di-AMP Analog STING STING (on ER) c_di_AMP->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization pIRF3_n p-IRF3 pIRF3->pIRF3_n Nuclear Translocation IFN_genes IFN Genes pIRF3_n->IFN_genes Transcription Type_I_IFN Type I Interferons (e.g., IFN-β) IFN_genes->Type_I_IFN Translation

Caption: c-di-AMP mediated STING signaling pathway.

Comparative Efficacy of c-di-AMP Analogs

The therapeutic potential of natural c-di-AMP is limited by its susceptibility to enzymatic degradation and poor cell permeability. Consequently, a variety of synthetic analogs have been developed to overcome these limitations and enhance STING activation. The following table summarizes the in vitro and in vivo efficacy of selected c-di-AMP analogs compared to other STING agonists.

AgonistTarget SpeciesAssay SystemReadoutPotency (EC50/IC50)Key Findings
c-di-AMP (CDA) Murine, HumanTHP1-Dual™ Cells (IFN-β Reporter)IFN-β Induction~5-10 µMNatural STING agonist, serves as a benchmark.
ML-RR-S2 CDA MurineRAW 264.7 Cells (IFN-β Reporter)IFN-β Induction~1 µMA potent c-di-AMP analog with enhanced activity.
diABZI HumanHuman PBMCsIFN-β Secretion~25 nMA non-CDN small molecule agonist with significantly higher potency than natural CDNs.
ADU-S100 (ML-RR-S2 CDA) Human, MurineSyngeneic Mouse Tumor Models (e.g., B16F10)Tumor Growth InhibitionNot directly reportedDemonstrates anti-tumor efficacy in preclinical models, often used in combination therapies.
Compound 8d (cGAMP analog) HumanTHP-1 cellsIFN-β, CXCL10, IL-6 mRNANot directly reportedShowed higher binding affinity to human STING and more robust cytokine induction than cGAMP.
SYNB1891 HumanEngineered E. coli delivering a STING agonistIFN-β productionNot applicableIntratumoral administration leads to localized STING activation and immune responses.

Note: EC50 and IC50 values can vary significantly between different cell lines, assay conditions, and delivery methods. The data presented here is for comparative purposes.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of STING agonist efficacy.

Protocol 1: In Vitro STING Activation using a Reporter Cell Line

This protocol describes the measurement of STING activation by quantifying the activity of an Interferon Regulatory Factor (IRF)-inducible luciferase reporter.

Materials:

  • THP1-Dual™ KI-hSTING cells (or similar reporter cell line)

  • DMEM or RPMI-1640 medium with 10% FBS

  • c-di-AMP analogs (test compounds)

  • Positive control (e.g., 2'3'-cGAMP)

  • Luciferase assay reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed THP1-Dual™ cells at a density of 100,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of the c-di-AMP analogs and controls in complete culture medium.

  • Cell Treatment: Add the diluted agonists to the cells and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: Following incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Plot the luciferase activity against the log of the agonist concentration and determine the EC50 value using a non-linear regression curve fit.

Protocol 2: In Vivo Anti-Tumor Efficacy Study

This protocol provides a general framework for assessing the anti-tumor activity of c-di-AMP analogs in a syngeneic mouse tumor model.

Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • Tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • c-di-AMP analog formulated in a suitable vehicle (e.g., saline)

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously inject 1 x 10^6 tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to an average volume of 50-100 mm³. Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

  • Randomization: Randomize mice into treatment and vehicle control groups (n=8-10 mice per group).

  • Treatment Administration: Administer the c-di-AMP analog (e.g., 25-50 µg) or vehicle via intratumoral injection on specified days (e.g., days 7, 10, and 13 post-implantation).

  • Continued Monitoring: Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).

Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating c-di-AMP analogs as STING agonists.

Experimental_Workflow Workflow for Screening STING Agonists cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation synthesis Analog Synthesis & Characterization reporter_assay IFN-β Reporter Assay (EC50) synthesis->reporter_assay cytokine_profiling Cytokine Profiling (Luminex/ELISA) reporter_assay->cytokine_profiling stability_assay Enzymatic Stability Assay cytokine_profiling->stability_assay lead_selection Lead Analog Selection stability_assay->lead_selection Hit-to-Lead tumor_model Syngeneic Tumor Model lead_selection->tumor_model efficacy_study Anti-Tumor Efficacy tumor_model->efficacy_study immune_monitoring Immune Cell Infiltration Analysis efficacy_study->immune_monitoring

Caption: A typical workflow for STING agonist screening.

Conclusion

The development of novel c-di-AMP analogs and other STING agonists represents a promising frontier in immuno-oncology. While natural c-di-AMP provides a valuable research tool, synthetic analogs with improved stability, permeability, and potency are essential for translating the therapeutic potential of STING activation into clinical applications. The comparative data and standardized protocols presented in this guide are intended to facilitate the rational selection and rigorous evaluation of these next-generation immunomodulators. Further research focusing on delivery strategies and combination therapies will be crucial to fully harness the power of the STING pathway for the treatment of cancer and other diseases.

References

Validating the Role of c-di-AMP in Osmotic Stress Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of bacteria to adapt to changes in external osmolarity is critical for their survival and pathogenesis. A key player in this intricate process is the second messenger cyclic di-AMP (c-di-AMP). This guide provides a comparative analysis of the c-di-AMP signaling pathway in response to osmotic stress, contrasting it with other adaptive mechanisms. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding.

Comparative Analysis of Osmotic Stress Response Mechanisms

Bacteria employ multiple strategies to counteract the detrimental effects of high osmolarity, primarily to prevent water efflux and maintain turgor pressure. The primary response often involves the rapid influx of potassium ions (K+), followed by the accumulation of compatible solutes, also known as osmolytes.[1][2] c-di-AMP has emerged as a central regulator of these processes, particularly in Gram-positive bacteria.[3][4][5] However, it is crucial to consider this pathway in the context of other, sometimes overlapping, regulatory networks such as two-component systems.

The Central Role of c-di-AMP Signaling

Under conditions of high external osmolarity, bacteria modulate their intracellular c-di-AMP levels to control the activity of ion and osmolyte transporters. A key function of c-di-AMP is to regulate potassium homeostasis. It directly binds to and inhibits potassium uptake systems like Ktr, Trk, and Kup, and can also regulate their expression. This prevents the toxic accumulation of potassium ions. Furthermore, c-di-AMP influences the transport of compatible solutes such as glycine betaine, proline, and carnitine by binding to and regulating the activity of various transporters and their corresponding transcriptional regulators.

Alternative and Complementary Mechanisms

While c-di-AMP signaling is a major pathway, bacteria utilize other systems to sense and respond to osmotic stress:

  • Two-Component Systems (TCS): These systems, typically consisting of a sensor histidine kinase and a response regulator, are widespread in bacteria and play a crucial role in adapting to various environmental stimuli, including osmotic stress. For instance, the EnvZ/OmpR system in E. coli controls the expression of outer membrane porins in response to osmolarity changes. The PhoQ/PhoP two-component system in Escherichia coli and Salmonella can also sense osmotic upshifts. These systems can act in parallel or in concert with c-di-AMP signaling to fine-tune the osmotic stress response.

  • Direct Osmolyte Accumulation: Bacteria can directly synthesize or uptake osmolytes from the environment. The synthesis and transport of these molecules are often transcriptionally regulated in response to osmotic stress. Common osmolytes include proline, glycine betaine, and trehalose. While c-di-AMP regulates some of these transport systems, other regulatory mechanisms also exist.

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the role of c-di-AMP in osmotic stress.

Table 1: Impact of c-di-AMP Levels on Bacterial Growth under Osmotic Stress

OrganismGenetic ModificationOsmotic Stress ConditionObserved Effect on GrowthReference(s)
Clostridioides difficileΔgdpP (high c-di-AMP)300 mM NaClHighly susceptible to osmotic stress compared to wild type.
Streptococcus pyogenesΔdacA (no c-di-AMP)Low pH, Oxidative StressMore sensitive to low pH and oxidative stress.
Staphylococcus aureusOverproduction of c-di-AMPHigh osmolarityReduced carnitine uptake, leading to salt hypersensitivity.
Bacillus subtilisc-di-AMP-free mutantMinimal mediumGrowth is only possible at low potassium concentrations and in the absence of glutamate.
Streptococcus agalactiaeΔgdpP (high c-di-AMP)High osmolarityHyperosmotic susceptibility.

Table 2: Changes in Intracellular c-di-AMP Concentration in Response to Osmotic Stress

OrganismOsmotic StressorChange in c-di-AMP LevelReference(s)
Synechocystis sp. PCC 6803SorbitolIncreased
Fischerella diplosiphonSorbitolIncreased approximately 2-fold.
Anabaena sp. PCC 7120Salt stressIncreased
Fischerella diplosiphonSalt stressDecreased
Clostridioides difficileBile saltsDecreased intracellular c-di-AMP concentrations.

Experimental Protocols

Validating the role of c-di-AMP in osmotic stress response involves a combination of genetic, biochemical, and analytical techniques.

Generation of Mutants with Altered c-di-AMP Levels
  • Objective: To create bacterial strains with elevated or depleted intracellular c-di-AMP levels to study the phenotypic consequences.

  • Methodology:

    • Gene Deletion: The genes encoding diadenylate cyclases (e.g., dacA, disA) or phosphodiesterases (e.g., gdpP) are deleted using techniques like homologous recombination or CRISPR-Cas9-based genome editing.

    • Verification: Successful gene deletion is confirmed by PCR and sequencing.

    • Complementation: To ensure the observed phenotype is due to the specific gene deletion, a complementation strain is created by reintroducing the wild-type gene on a plasmid.

Quantification of Intracellular c-di-AMP
  • Objective: To measure the intracellular concentration of c-di-AMP under different conditions.

  • Methodology (LC-MS/MS):

    • Cell Lysis: Bacterial cells are harvested and lysed, typically by heat treatment or enzymatic digestion followed by mechanical disruption.

    • Extraction: The cell lysate is extracted with a solvent mixture (e.g., acetonitrile/methanol/water) to precipitate proteins and extract small molecules.

    • LC-MS/MS Analysis: The extracted sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). c-di-AMP is separated by reverse-phase chromatography and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

    • Quantification: The concentration of c-di-AMP is determined by comparing the peak area to a standard curve of known c-di-AMP concentrations.

Phenotypic Analysis under Osmotic Stress
  • Objective: To assess the ability of mutant and wild-type strains to grow under osmotic stress.

  • Methodology:

    • Growth Curves: Bacteria are grown in liquid media with and without osmotic stressors (e.g., NaCl, sucrose, sorbitol) at various concentrations. Optical density (OD) is measured over time to generate growth curves.

    • Spot Plating: Serial dilutions of bacterial cultures are spotted onto agar plates containing different concentrations of osmotic stressors. Growth is assessed after a defined incubation period.

In Vitro c-di-AMP Binding Assays
  • Objective: To determine if a protein of interest directly binds to c-di-AMP.

  • Methodology (Differential Radial Capillary Action of Ligand Assay - DRaCALA):

    • Protein and Ligand Preparation: Purified protein and radiolabeled c-di-AMP (e.g., ³²P-c-di-AMP) are prepared.

    • Binding Reaction: The protein and radiolabeled c-di-AMP are mixed and incubated.

    • Membrane Spotting: A small volume of the mixture is spotted onto a nitrocellulose membrane. The protein binds to the membrane at the point of application, while the unbound ligand diffuses outwards.

    • Detection: The membrane is exposed to a phosphor screen, and the amount of bound ligand is quantified.

Visualizing the Pathways

Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways and experimental workflows.

c_di_AMP_Osmotic_Stress_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_targets c-di-AMP Targets High Osmolarity High Osmolarity Diadenylate Cyclase (DAC) Diadenylate Cyclase (DAC) High Osmolarity->Diadenylate Cyclase (DAC) Activates/Inhibits c-di-AMP c-di-AMP Diadenylate Cyclase (DAC)->c-di-AMP Phosphodiesterase (PDE) Phosphodiesterase (PDE) pApA pApA Phosphodiesterase (PDE)->pApA ATP ATP ATP->Diadenylate Cyclase (DAC) c-di-AMP->Phosphodiesterase (PDE) K+ Transporters (Ktr, Trk) K+ Transporters (Ktr, Trk) c-di-AMP->K+ Transporters (Ktr, Trk) Inhibits Osmolyte Transporters (OpuC, BusA) Osmolyte Transporters (OpuC, BusA) c-di-AMP->Osmolyte Transporters (OpuC, BusA) Regulates Transcriptional Regulators (BusR) Transcriptional Regulators (BusR) c-di-AMP->Transcriptional Regulators (BusR) Binds to K+ Influx K+ Influx K+ Transporters (Ktr, Trk)->K+ Influx Osmolyte Influx Osmolyte Influx Osmolyte Transporters (OpuC, BusA)->Osmolyte Influx Gene Expression Gene Expression Transcriptional Regulators (BusR)->Gene Expression Osmotic Homeostasis Osmotic Homeostasis K+ Influx->Osmotic Homeostasis Osmolyte Influx->Osmotic Homeostasis Gene Expression->Osmotic Homeostasis

Caption: c-di-AMP signaling pathway in response to osmotic stress.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_strain_construction Strain Construction cluster_phenotypic_analysis Phenotypic Analysis cluster_molecular_analysis Molecular Analysis cluster_conclusion Conclusion A Hypothesis: c-di-AMP is crucial for osmotic stress response B Generate Mutants (ΔdacA, ΔgdpP) A->B C Construct Complemented Strains B->C D Growth Assays (Liquid Culture & Spot Plates) with Osmotic Stressors B->D C->D E Compare Growth of WT, Mutants, and Complemented Strains D->E F Quantify Intracellular c-di-AMP (LC-MS/MS) E->F H Validate Role of c-di-AMP in Osmotic Stress Response E->H G Identify c-di-AMP Binding Proteins (e.g., DRaCALA) F->G G->H

Caption: Experimental workflow for validating the role of c-di-AMP.

References

A Comparative Guide to Mucosal versus Parenteral c-di-AMP Administration for In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a potent immunostimulatory agent with significant potential as a vaccine adjuvant. Its ability to activate the STING (Stimulator of Interferon Genes) pathway positions it as a key candidate for enhancing immune responses to a wide range of antigens. A critical consideration for its in vivo application is the route of administration, which can profoundly influence the nature and magnitude of the resulting immune response. This guide provides an objective comparison of the in vivo effects of mucosal versus parenteral administration of c-di-AMP, supported by experimental data.

Key Findings at a Glance

FeatureMucosal Administration (e.g., Intranasal, Pulmonary)Parenteral Administration (e.g., Subcutaneous, Intramuscular)
Systemic Antibody Response (IgG) Induces robust systemic IgG responses. Some studies suggest it may be superior to parenteral routes in eliciting high IgG titers.Elicits strong systemic IgG responses.
Mucosal Antibody Response (IgA) Effectively induces antigen-specific IgA at mucosal surfaces, a key advantage for protection against respiratory and enteric pathogens.[1]Generally fails to elicit significant mucosal IgA responses.
T-cell Response Promotes a balanced Th1/Th2 response and is particularly effective at inducing a strong Th17 response.[2][3]Induces a mixed Th1/Th2 response, but with only marginal, if any, IL-17 production, indicating a weaker Th17 polarization.[2]
Primary Application Ideal for vaccines against pathogens that enter through mucosal surfaces (e.g., influenza, Mycobacterium tuberculosis).Suitable for traditional vaccine formulations where a systemic response is the primary goal.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies investigating the effects of mucosal and parenteral c-di-AMP administration. It is important to note that the data is compiled from different experimental systems, and direct head-to-head comparisons in a single study are limited.

Table 1: Antigen-Specific IgG Titers

Administration RouteAntigenAdjuvantIgG Titer (Endpoint Titer)Study Reference
PulmonaryOvalbumin (OVA) in Chitosan Nanoparticlesc-di-AMP>13-fold increase in IgG1, >59-fold increase in IgG2b vs. no adjuvant[4]
SubcutaneousOvalbumin (OVA) in Chitosan Nanoparticlesc-di-AMPLess prominent increase in IgG1 and IgG2b compared to pulmonary
IntranasalRecombinant Nucleoprotein (rNP) of Influenzac-di-AMP~239-fold increase in total IgG vs. antigen alone
Intramuscularβ-Galactosidase (β-Gal)c-di-AMPSignificant increase in total IgG

Table 2: Cytokine Secretion by Splenocytes (pg/mL)

Data presented below is illustrative of the types of responses observed and is synthesized from multiple sources. Absolute values can vary significantly between experiments.

Administration RouteCytokineLevel of SecretionKey ObservationStudy Reference
IntranasalIFN-γ (Th1)Significantly IncreasedStrong Th1 polarization
IntranasalIL-2 (Th1)Significantly Increased
IntranasalIL-17 (Th17)Significantly IncreasedRobust Th17 response
IntranasalIL-4 (Th2)Weak ProductionBalanced with Th1/Th17
IntramuscularIFN-γ (Th1)IncreasedMixed Th1/Th2 response
IntramuscularIL-4 (Th2)Increased
IntramuscularIL-17 (Th17)Marginal to NonePoor Th17 induction

Signaling Pathway and Experimental Workflow

The immunostimulatory effects of c-di-AMP, regardless of the administration route, are primarily mediated through the STING pathway.

c-di-AMP STING Pathway cluster_cell Antigen Presenting Cell (APC) cluster_response Immune Response c_di_AMP c-di-AMP STING STING (on ER membrane) c_di_AMP->STING Binds and activates TBK1 TBK1 STING->TBK1 Recruits and activates NF_kB NF-κB STING->NF_kB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons (IFN-α/β) IRF3->Type_I_IFN Induces transcription Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Induces transcription Adaptive_Immunity Activation of Adaptive Immunity (T and B cells) Type_I_IFN->Adaptive_Immunity Cytokines->Adaptive_Immunity

Caption: c-di-AMP signaling through the STING pathway in an antigen-presenting cell.

The following diagram illustrates a generalized experimental workflow for comparing the in vivo effects of mucosal and parenteral c-di-AMP administration.

Experimental Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis Formulation Vaccine Formulation (Antigen + c-di-AMP) Mucosal Mucosal Delivery (Intranasal/Pulmonary) Formulation->Mucosal Parenteral Parenteral Delivery (Subcutaneous/Intramuscular) Formulation->Parenteral Humoral Humoral Response (Serum IgG, Mucosal IgA) Mucosal->Humoral Cellular Cellular Response (Splenocyte Cytokine Profiling) Mucosal->Cellular Parenteral->Humoral Parenteral->Cellular

References

A Functional Comparison of c-di-AMP-Responsive Riboswitches: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Cyclic di-adenosine monophosphate (c-di-AMP) has emerged as a crucial second messenger in bacteria, orchestrating a wide range of cellular processes from cell wall homeostasis to osmotic stress responses. A key mechanism through which c-di-AMP exerts its regulatory effects is by binding to a specific class of riboswitches, structured RNA elements typically located in the 5' untranslated regions of messenger RNA. These riboswitches, upon binding c-di-AMP, undergo a conformational change that modulates the expression of downstream genes. This guide provides a functional comparison of c-di-AMP-responsive riboswitches, supported by experimental data, to aid researchers, scientists, and drug development professionals in this field.

Signaling Pathway and Mechanism of Action

The canonical c-di-AMP riboswitch, often referred to as the ydaO-type riboswitch, functions as a genetic "OFF" switch. In the absence of c-di-AMP, the riboswitch adopts a conformation that allows for transcription of the downstream gene. Upon binding of c-di-AMP, the riboswitch refolds into a structure that includes a rho-independent terminator, leading to premature transcription termination and thus, repression of gene expression. Crystal structures have revealed that these riboswitches adopt a unique, pseudo-symmetrical "square" shaped architecture that surprisingly binds two molecules of c-di-AMP.[1][2][3] This 2:1 stoichiometry is a distinctive feature compared to many other riboswitches.

c_di_AMP_Riboswitch_Pathway cluster_low_cdiAMP Low [c-di-AMP] cluster_high_cdiAMP High [c-di-AMP] Riboswitch_unbound Riboswitch (Anti-terminator form) Transcription_ON Gene Transcription Proceeds Riboswitch_unbound->Transcription_ON Riboswitch_bound Riboswitch (Terminator form) c_di_AMP c-di-AMP c_di_AMP->Riboswitch_bound Binding Transcription_OFF Transcription Terminated Riboswitch_bound->Transcription_OFF

Caption: Generalized signaling pathway of a c-di-AMP-responsive riboswitch.

Quantitative Comparison of Ligand Binding

The affinity and specificity of ligand binding are critical parameters for riboswitch function. These are typically quantified by the dissociation constant (KD), with a lower KD value indicating tighter binding. The following table summarizes key binding data for c-di-AMP riboswitches from different bacterial species and compares their affinity for c-di-AMP with other related cyclic dinucleotides.

Riboswitch Source OrganismLigandMethodKDExperimental ConditionsReference
Bacillus subtilis (ydaO)c-di-AMPIn-line probing≤ 700 pM10 mM MgCl2, 50 mM Tris-HCl (pH 8.3), 100 mM KCl
Bacillus subtilis (ydaO)c-di-AMPITC41.7 ± 16.7 nM20 mM MgCl2, 50 mM HEPES (pH 7.5), 100 mM KCl
Bacillus subtilis (ydaO)c-di-AMPIn-line probing~10 nMConditions approximating bacterial cytosol
Bacillus subtilis (ydaO)pApAIn-line probing~300 nM10 mM MgCl2, 50 mM Tris-HCl (pH 8.3), 100 mM KCl
Bacillus subtilis (ydaO)ATPIn-line probingNo detectable binding10 mM MgCl2, 37°C
Bacillus subtilis (ydaO)c-di-GMPITCNo detectable binding20 mM MgCl2, 50 mM HEPES (pH 7.5), 100 mM KCl
Bacillus subtilis (ydaO)3'3'-cGAMPITCNo detectable binding20 mM MgCl2, 50 mM HEPES (pH 7.5), 100 mM KCl
Thermoanaerobacter pseudethanolicusc-di-AMPITC2.0 ± 0.5 nM5 mM MgCl2, 50 mM HEPES (pH 7.5), 100 mM KCl
Thermovirga lieniic-di-AMPITC15.0 ± 4.0 nM5 mM MgCl2, 50 mM HEPES (pH 7.5), 100 mM KCl
Thermoanaerobacter tengcongensisc-di-AMPITC0.7 nMNot specified
Thermoanaerobacter tengcongensisc-di-dAMPITC~35 nMNot specified

Note: Experimental conditions, particularly Mg2+ concentration, can significantly impact measured KD values.

As the data indicates, c-di-AMP riboswitches exhibit high affinity for their cognate ligand, with KD values in the picomolar to nanomolar range. This tight binding ensures a rapid and sensitive response to fluctuations in intracellular c-di-AMP concentrations. Furthermore, these riboswitches are highly selective, demonstrating a discrimination of over three orders of magnitude against closely related molecules like the linear dinucleotide pApA and other cyclic dinucleotides such as c-di-GMP and cGAMP. This specificity is crucial for preventing cross-talk between different signaling pathways.

Experimental Protocols for Characterization

The functional characterization of c-di-AMP-responsive riboswitches typically involves a series of in vitro and in vivo experiments to determine their ligand binding properties and regulatory activity.

Experimental_Workflow Start Putative Riboswitch Identification (Bioinformatics) RNA_Prep In Vitro Transcription of Riboswitch RNA Start->RNA_Prep Binding_Assay Ligand Binding Characterization RNA_Prep->Binding_Assay ITC Isothermal Titration Calorimetry (ITC) (Affinity, Stoichiometry) Binding_Assay->ITC Quantitative Thermodynamics In_line_probing In-line Probing (Conformational Change, Kd) Binding_Assay->In_line_probing Structural Response Regulatory_Assay In Vitro Transcription Termination Assay ITC->Regulatory_Assay In_line_probing->Regulatory_Assay In_vivo_Validation In Vivo Reporter Assay (e.g., lacZ, GFP) Regulatory_Assay->In_vivo_Validation End Functional Characterization Complete In_vivo_Validation->End

References

Safety Operating Guide

Essential Safety and Logistics for Handling c-di-AMP diammonium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for c-di-AMP diammonium salt, including personal protective equipment (PPE) guidelines, first aid measures, and operational and disposal plans.

Personal Protective Equipment (PPE) and Exposure Controls

While this compound salt is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize any potential risks.[1] Engineering controls should be in place to ensure adequate ventilation, and safety showers and eye wash stations must be readily accessible.[1]

Table 1: Recommended Personal Protective Equipment

Protection TypeRecommendationRationale
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and dust.
Hand Protection Protective gloves (e.g., nitrile rubber)Prevents direct skin contact.
Skin and Body Protection Impervious clothing, such as a lab coatMinimizes the risk of skin exposure.[1]
Respiratory Protection Suitable respiratorUse in areas with poor ventilation or when dust/aerosol formation is likely.[1]

First Aid Measures

In the event of exposure to this compound salt, the following first aid procedures should be followed promptly.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Instructions
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek medical attention.[1]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek medical attention.
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound salt, from preparation to disposal, is critical for laboratory safety. The following workflow diagram outlines the key steps and precautions.

G cluster_prep Preparation cluster_use Experimental Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Work in Ventilated Area prep_ppe->prep_area prep_weigh Weigh c-di-AMP prep_area->prep_weigh prep_dissolve Dissolve in Solvent prep_weigh->prep_dissolve use_exp Perform Experiment prep_dissolve->use_exp Transfer to Experiment use_handle Avoid Dust/Aerosol Formation use_exp->use_handle cleanup_decon Decontaminate Surfaces use_handle->cleanup_decon After Use cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Safe handling workflow for this compound salt.

Disposal Plan

Proper disposal of this compound salt and any associated contaminated materials is crucial to prevent environmental contamination.

  • General Guidance : Keep the product away from drains, water courses, and the soil.

  • Spills : Clean up any spills in a safe and timely manner, ensuring appropriate PPE is worn.

  • Waste Disposal : Dispose of unused material and contaminated items (e.g., gloves, pipette tips) in accordance with local, state, and federal regulations for chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines.

While this compound salt is not classified as a hazardous material, following these safety and logistical procedures will ensure a safe laboratory environment for all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.